(6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(6-pyrazol-1-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-2-3-9(10-6-8)12-5-1-4-11-12/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGBDROPWUIYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580575 | |
| Record name | [6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748796-38-5 | |
| Record name | [6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
This compound is a heterocyclic compound featuring a pyridine ring system linked to a pyrazole moiety and functionalized with a hydroxymethyl group. This unique structural combination of hydrogen bond donors and acceptors, along with its aromatic features, makes it a valuable building block in medicinal chemistry and materials science.[1][] Its scaffold is prevalent in a range of biologically active molecules, serving as a key intermediate in the synthesis of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and cancers.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, spectroscopic analysis, and explores its current and potential applications in the field of drug discovery.
Nomenclature and Chemical Identity
The systematic IUPAC name for this compound is this compound. It is also commonly referred to by its synonym, (6-Pyrazol-1-yl-pyridin-3-yl)methanol.[1] The molecule's core structure consists of a pyridine ring substituted at the 6-position with a 1H-pyrazol-1-yl group and at the 3-position with a methanol (hydroxymethyl) group.
Figure 1: Chemical Structure of this compound.
This structure combines a donor-acceptor pyridine ring with the versatile pyrazole heterocycle, making it a prime candidate for forming coordination complexes and participating in hydrogen-bonding studies.[]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 748796-38-5 | [1][3] |
| Molecular Formula | C₉H₉N₃O | [1][4] |
| Molecular Weight | 175.19 g/mol | [1][4] |
| Appearance | White or light yellow solid | [1] |
| Purity | ≥ 95-96% | [1] |
| InChI Key | VJGBDROPWUIYLD-UHFFFAOYSA-N | [4] |
| Canonical SMILES | OCc1ccc(nc1)-n2cccn2 | [4] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Solubility | Soluble in organic solvents like methanol and DMSO |[1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process. A common and efficient strategy involves the nucleophilic aromatic substitution of a halogenated pyridine precursor with pyrazole, followed by the reduction of an ester or aldehyde group at the 3-position of the pyridine ring.
Proposed Synthetic Workflow
The rationale for this two-step approach is its reliability and the commercial availability of the starting materials. The initial substitution reaction leverages the electron-withdrawing nature of the pyridine nitrogen to activate the ring for nucleophilic attack by pyrazole. The subsequent reduction of the ester is a standard, high-yielding transformation.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol describes a representative procedure based on established chemical principles for analogous compounds.
Materials:
-
Methyl 6-chloropyridine-3-carboxylate
-
1H-Pyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-chloropyridine-3-carboxylate (1.0 eq), 1H-pyrazole (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic substitution. K₂CO₃ acts as a base to deprotonate pyrazole in situ, forming the nucleophile.
-
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Reduction to this compound
-
Dissolve the crude methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., a 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (3.0-4.0 eq) portion-wise to the solution.
-
Causality: NaBH₄ is a selective reducing agent for esters and ketones. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions. Methanol acts as a proton source for the workup of the borate-ester complex.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding water at 0 °C, followed by saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white or light yellow solid.[1]
Spectroscopic Characterization
Characterization of the final product is essential to confirm its identity and purity. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods. While specific experimental data is proprietary or not widely published, a predicted NMR spectrum can be inferred from the structure.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, values are estimates)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Pyridine-H | ~8.50 | d | 1H | H2 |
| Pyridine-H | ~7.90 | dd | 1H | H4 |
| Pyridine-H | ~7.70 | d | 1H | H5 |
| Pyrazole-H | ~8.30 | d | 1H | Pyrazole-H5' |
| Pyrazole-H | ~7.80 | d | 1H | Pyrazole-H3' |
| Pyrazole-H | ~6.60 | t | 1H | Pyrazole-H4' |
| -CH₂- | ~4.60 | d | 2H | -CH₂OH |
| -OH | ~5.40 | t | 1H | -CH₂OH |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Pyridine-C | ~152 | C6 |
| Pyridine-C | ~148 | C2 |
| Pyridine-C | ~139 | C4 |
| Pyridine-C | ~135 | C3 |
| Pyridine-C | ~112 | C5 |
| Pyrazole-C | ~142 | C3' |
| Pyrazole-C | ~128 | C5' |
| Pyrazole-C | ~108 | C4' |
| Methanol-C | ~62 | -CH₂OH |
Note: Predicted shifts are based on analogous structures and standard chemical shift tables. Actual values may vary.[5][6]
Reactivity and Applications in Drug Discovery
The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors for cancer and anti-inflammatory agents.[7] The combination of the pyrazole and pyridine rings in this compound creates a versatile platform for drug design.
Chemical Reactivity
-
Hydroxyl Group: The primary alcohol is the main site of reactivity. It can be easily oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers. This functional handle allows for the straightforward attachment of other molecular fragments, a key step in building a library of derivatives for structure-activity relationship (SAR) studies.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination.[1]
-
Pyrazole Ring: The pyrazole ring is generally stable but can participate in electrophilic substitution under certain conditions.
Role as a Key Intermediate
This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic potential.[1] The pyrazole-pyridine core is a key feature in a number of kinase inhibitors and other targeted therapies.[7] Research indicates its utility in developing compounds for:
-
Neurological Disorders: As a building block for agents targeting CNS pathways.[1]
-
Oncology: The scaffold is related to structures found in MET kinase inhibitors and other anti-cancer agents.[1][8]
-
Inflammation: The pyrazole nucleus is a well-known pharmacophore in anti-inflammatory drugs.[1]
Figure 3: Logical flow from the core building block to potential therapeutic applications.
Conclusion
This compound is a compound of significant interest to the scientific and drug development community. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for creating novel molecular entities. The presence of the proven pyrazole-pyridine pharmacophore suggests a high potential for its derivatives to interact with important biological targets, paving the way for the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 3. 748796-38-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol
Abstract
(6-Pyrazol-1-yl-pyridin-3-yl)methanol is a key building block in contemporary medicinal chemistry, recognized for its prevalence in the scaffolds of various pharmacologically active agents.[1][2] This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this valuable intermediate. We will delve into the strategic considerations behind each synthetic step, from the choice of starting materials to the final reduction, offering expert insights into reaction mechanisms, optimization, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a detailed, field-proven protocol for the synthesis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol.
Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold
The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold with significant utility in drug discovery.[3][4] The pyridine moiety, a common feature in numerous FDA-approved drugs, offers advantageous physicochemical properties, including aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[4] The pyrazole ring, another important pharmacophore, contributes to a molecule's metabolic stability and provides additional points for molecular interaction. The combined pyrazolyl-pyridine core is therefore a highly sought-after motif in the design of novel therapeutics, particularly in the development of kinase inhibitors and agents targeting neurological disorders.[1][2][5]
The target molecule, (6-Pyrazol-1-yl-pyridin-3-yl)methanol, serves as a versatile intermediate, allowing for further functionalization at the hydroxymethyl group, making it a cornerstone for the synthesis of diverse compound libraries.[1]
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol suggests a convergent synthetic strategy. The primary disconnection is at the C-N bond between the pyridine and pyrazole rings, and the reduction of the methanol group to a more stable carboxylic acid precursor.
This leads to a proposed forward synthesis commencing from a readily available 6-halonicotinic acid derivative. The key transformations in this strategy are:
-
Palladium-catalyzed C-N cross-coupling: Formation of the pyrazolyl-pyridine linkage via a Buchwald-Hartwig amination.
-
Esterification: Conversion of the carboxylic acid to an ester to facilitate reduction.
-
Reduction: Selective reduction of the ester to the primary alcohol.
This multi-step approach offers excellent control over each transformation and allows for purification of intermediates, ensuring high purity of the final product.
Caption: Retrosynthetic analysis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol.
Synthetic Pathway and Experimental Protocols
The following sections provide a detailed, step-by-step guide for the synthesis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol, starting from commercially available 6-chloronicotinic acid.
Step 1: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinic acid
The initial step involves the formation of the crucial C-N bond between the pyridine and pyrazole rings. The Buchwald-Hartwig amination is the reaction of choice for this transformation due to its high efficiency and functional group tolerance.[6][7] While aryl chlorides are known to be less reactive than their bromide or iodide counterparts in this reaction, the use of appropriate bulky, electron-rich phosphine ligands can effectively facilitate the oxidative addition of the C-Cl bond to the palladium catalyst, which is often the rate-limiting step.[8]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol:
-
To a dried Schlenk flask, add 6-chloronicotinic acid (1.0 eq), pyrazole (1.2 eq), cesium carbonate (2.5 eq), and a catalytic amount of a suitable palladium catalyst and ligand system (e.g., Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%)).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH 3-4 with aqueous HCl (e.g., 2M HCl).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and a small amount of cold diethyl ether, then dry under vacuum to afford 6-(1H-Pyrazol-1-yl)nicotinic acid.[9][10][11]
Causality and Optimization:
-
Choice of Base: A strong, non-nucleophilic base like cesium carbonate is crucial for the deprotonation of pyrazole and to facilitate the catalytic cycle. Sodium tert-butoxide can also be effective.[8]
-
Ligand Selection: The choice of ligand is critical for the successful amination of the less reactive 6-chloronicotinic acid. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands can also be employed to improve reaction rates and yields.[8]
-
Inert Atmosphere: Strict adherence to an inert atmosphere is paramount as oxygen can deactivate the Pd(0) catalyst.[8]
| Parameter | Typical Range | Notes |
| Temperature | 100 - 110 °C | To overcome the activation energy of C-Cl bond cleavage. |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be necessary for challenging substrates.[8] |
| Reaction Time | 12 - 24 hours | Monitor for completion to avoid side reactions. |
Step 2: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate
The direct reduction of carboxylic acids with common reducing agents like lithium aluminum hydride (LAH) can be challenging.[12][13] Therefore, the carboxylic acid is first converted to its methyl ester. Fischer esterification is a classic and cost-effective method for this transformation.[14]
Detailed Protocol:
-
Suspend 6-(1H-Pyrazol-1-yl)nicotinic acid (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, or until the starting material is fully consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-(1H-pyrazol-1-yl)nicotinate.[5][15][16][17]
Causality and Optimization:
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Excess Methanol: Using methanol as the solvent ensures a large excess, driving the equilibrium towards the formation of the ester.
-
Removal of Water: While not always necessary for high yields in this specific reaction, azeotropic removal of water can further drive the equilibrium to the product side.
Step 3: Synthesis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol
The final step is the reduction of the methyl ester to the primary alcohol. Lithium aluminum hydride (LAH) is a powerful and efficient reducing agent for this transformation.[18][19]
Caption: Workflow for the LAH reduction of the methyl ester.
Detailed Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 6-(1H-pyrazol-1-yl)nicotinate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH using the Fieser workup procedure: sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the number of grams of LAH used.[19]
-
Stir the resulting mixture vigorously until a granular white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude (6-Pyrazol-1-yl-pyridin-3-yl)methanol.
-
The product can be further purified by silica gel column chromatography or recrystallization if necessary.
Causality and Safety:
-
Reactivity of LAH: LAH is a highly reactive and pyrophoric reagent that reacts violently with protic solvents, including water.[18] All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere.
-
Fieser Workup: This workup procedure is highly recommended as it effectively quenches the excess LAH and produces easily filterable inorganic salts, simplifying the purification process.[19]
-
Temperature Control: The initial addition of the ester to the LAH suspension should be performed at 0 °C to control the exothermic reaction.
Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 6-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | 5326-23-8[20] |
| 6-(1H-Pyrazol-1-yl)nicotinic acid | C₉H₇N₃O₂ | 189.17 | 253315-22-9[9] |
| Methyl 6-(1H-pyrazol-1-yl)nicotinate | C₁₀H₉N₃O₂ | 203.20 | 321533-62-4[15] |
| (6-Pyrazol-1-yl-pyridin-3-yl)methanol | C₉H₉N₃O | 175.19 | 748796-38-5[1] |
Conclusion
The synthetic route detailed in this guide, centered around a key Buchwald-Hartwig amination followed by esterification and LAH reduction, represents a reliable and scalable method for the preparation of (6-Pyrazol-1-yl-pyridin-3-yl)methanol. By understanding the rationale behind each experimental step and potential optimization strategies, researchers can confidently and efficiently synthesize this valuable building block for application in drug discovery and medicinal chemistry programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. 6-(1H-PYRAZOL-1-YL)NICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 10. 6-(1H-Pyrazol-1-yl)nicotinic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. anaxlab.com [anaxlab.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. chembk.com [chembk.com]
- 16. methyl 6-(1H-pyrazol-1-yl)nicotinate | C10H9N3O2 | CID 3741563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. calpaclab.com [calpaclab.com]
- 18. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. innospk.com [innospk.com]
The Strategic Intermediate: A Technical Guide to (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol (CAS 748796-38-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrazolyl-pyridine motif has emerged as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. This is attributed to its unique electronic properties and its ability to form key interactions with a wide range of biological targets. Within this important class of compounds, (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol (CAS 748796-38-5) has garnered significant attention as a versatile and strategically important building block. Its dual functionality, featuring a nucleophilic hydroxyl group and the biologically active pyrazolyl-pyridine core, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics for neurological disorders, cancer, and inflammatory conditions.[1] This technical guide provides an in-depth analysis of its chemical properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and drug discovery.
Physicochemical and Structural Characteristics
This compound is typically a white or light yellow solid with a molecular weight of 175.19 g/mol and a molecular formula of C₉H₉N₃O. Its structure, featuring a pyridine ring substituted with a pyrazole at the 6-position and a methanol group at the 3-position, is key to its utility. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 748796-38-5 | N/A |
| Molecular Formula | C₉H₉N₃O | |
| Molecular Weight | 175.19 g/mol | |
| Appearance | White or light yellow solid | [2] |
| Boiling Point | 361.092 °C at 760 mmHg | |
| Density | 1.27 g/cm³ | |
| Storage | Store at 0-8 °C | [2] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis Methodologies
There are two primary and well-established routes for the synthesis of this compound, each with its own advantages depending on the available starting materials and desired scale.
Method 1: Copper-Catalyzed N-Arylation of Pyrazole
This is a direct and efficient method starting from commercially available (6-Chlorpyridin-3-yl)methanol and pyrazole. The reaction is an Ullmann condensation, a copper-catalyzed N-arylation.
Reaction Scheme:
Caption: Copper-catalyzed synthesis of the target compound.
Experimental Protocol:
-
To a reaction vessel, add (6-Chlorpyridin-3-yl)methanol, pyrazole, copper(I) iodide (CuI), and potassium carbonate (K₂CO₃).
-
Add a suitable solvent, such as dioxane or toluene.
-
Add trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand.
-
Heat the reaction mixture at 110 °C for approximately 44 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Copper(I) Iodide (CuI): This is the catalyst that facilitates the C-N bond formation between the pyridine and pyrazole rings.
-
Potassium Carbonate (K₂CO₃): Acts as a base to deprotonate the pyrazole, making it a more potent nucleophile.
-
trans-N,N'-dimethylcyclohexane-1,2-diamine: This ligand coordinates to the copper, stabilizing the catalyst and increasing its efficiency.
Method 2: Reduction of 6-(1H-Pyrazol-1-yl)nicotinaldehyde
An alternative route involves the reduction of the corresponding aldehyde, 6-(1H-Pyrazol-1-yl)nicotinaldehyde (CAS 1097198-86-1).[1] This method is particularly useful if the aldehyde is a more readily available starting material.
Reaction Scheme:
Caption: Reduction of the aldehyde precursor to the target alcohol.
Experimental Protocol:
-
Dissolve 6-(1H-Pyrazol-1-yl)nicotinaldehyde in a suitable alcohol solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde should be carefully controlled, typically with a slight excess of the reducing agent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.[3]
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting other potentially sensitive functional groups on the heterocyclic rings. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4]
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a key intermediate for the synthesis of more complex molecules with therapeutic potential. Its hydroxyl group provides a convenient handle for further chemical modifications.
Intermediate for Kinase Inhibitors
The pyrazolyl-pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The nitrogen atoms in the pyridine and pyrazole rings can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.
Precursor to 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine
A crucial downstream application of this compound is its conversion to 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine (CAS 748796-39-6).[5][6][7] This transformation converts the relatively unreactive hydroxyl group into a highly reactive chloromethyl group, an excellent electrophile for nucleophilic substitution reactions. This intermediate is widely used in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[5]
Reaction Scheme:
Caption: Conversion to the key chloromethyl intermediate.
Experimental Protocol:
-
Dissolve this compound in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add thionyl chloride (SOCl₂) to the solution. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture for 12 to 18 hours.
-
Quench the excess thionyl chloride with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into dichloromethane and wash with brine.
-
Remove the solvent under reduced pressure to obtain 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine.
Conclusion
This compound is a strategically important building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the versatility of its hydroxyl group for further functionalization make it an invaluable tool for researchers. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable scientists and drug development professionals to fully leverage the potential of this key intermediate in the creation of novel and effective therapeutics.
References
- 1. CAS 1097198-86-1 | 6-(1H-Pyrazol-1-YL)nicotinaldehyde - Synblock [synblock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. China 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine Manufacturers Suppliers Factory [zbwhr.com]
- 7. 5-Chloromethyl-2-(pyrazol-1-yl)pyridine | 748796-39-6 [chemicalbook.com]
structure elucidation of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
An In-depth Technical Guide to the Structure Elucidation of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and material science.[1] Its unique molecular architecture, featuring a pyrazole ring linked to a pyridine methanol scaffold, makes it a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials.[1][] It serves as a key intermediate in the development of drugs targeting neurological disorders and has potential applications in creating innovative agrochemicals.[1]
The unambiguous confirmation of its chemical structure is a critical prerequisite for any downstream application, ensuring the integrity of research and the safety and efficacy of resulting products. This guide provides a comprehensive, in-depth overview of the modern analytical techniques and integrated strategies employed for the complete structure elucidation of this compound. We will delve into the causality behind experimental choices, detailing not just the "how" but the "why" of each methodological step.
The target molecule has the following properties:
This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for structural verification.
Foundational Analysis: Mass Spectrometry (MS)
The first step in any structure elucidation workflow is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
The Rationale for Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a newly synthesized or isolated compound, it provides the most direct evidence of its molecular mass. By using HRMS, we can obtain a mass measurement with high precision (typically to four or more decimal places), which allows for the confident determination of the elemental formula. This is a self-validating system; a mismatch between the measured mass and the theoretical mass of the proposed structure immediately invalidates the hypothesis.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrument Setup: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Given the presence of basic nitrogen atoms in the pyridine and pyrazole rings, positive ion mode is selected. The molecule will readily accept a proton to form the protonated species, [M+H]⁺.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range that includes the expected m/z, for instance, m/z 50-500.
Expected Data and Interpretation
The primary ion observed will be the protonated molecule [M+H]⁺. The high-resolution measurement provides a crucial checkpoint for the compound's identity.
| Ion Species | Theoretical m/z | Expected High-Resolution m/z |
| [M]⁺ (C₉H₉N₃O) | 175.0746 | N/A (less common in ESI) |
| [M+H]⁺ (C₉H₁₀N₃O) | 176.0824 | 176.082 ± 0.001 |
| [M+Na]⁺ (C₉H₉N₃ONa) | 198.0643 | 198.064 ± 0.001 |
The observation of a peak at m/z 176.0824 (within the instrument's mass accuracy tolerance) provides strong evidence for the elemental composition C₉H₉N₃O.
Definitive Connectivity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the formula, NMR spectroscopy maps the atomic connectivity, revealing the precise arrangement of atoms and functional groups. It is the cornerstone of structure elucidation for organic molecules in solution.
The Rationale for NMR Spectroscopy
NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By observing the behavior of these nuclei in a strong magnetic field, we can deduce:
-
The different chemical environments of the atoms (chemical shift).
-
The number of atoms in each environment (integration).
-
The proximity of neighboring atoms (scalar coupling).
This combination of information allows for the reconstruction of the molecular skeleton piece by piece. For this compound, NMR is essential to confirm the substitution pattern on both the pyridine and pyrazole rings and to verify the presence and location of the methanol group.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (i.e., which protons are adjacent).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)
The chemical shifts are influenced by the aromatic rings and the electron-withdrawing nature of the nitrogen atoms.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| H-2' (Pyridine) | 8.5 - 8.7 | d | 1H | Adjacent to the ring nitrogen and the pyrazole substituent. |
| H-4' (Pyridine) | 7.9 - 8.1 | dd | 1H | Coupled to H-2' and H-5'. |
| H-5' (Pyridine) | 7.7 - 7.9 | d | 1H | Coupled to H-4'. |
| H-3 (Pyrazole) | 8.3 - 8.5 | d | 1H | Adjacent to two nitrogen atoms. |
| H-5 (Pyrazole) | 7.8 - 8.0 | d | 1H | Adjacent to the point of attachment to the pyridine ring. |
| H-4 (Pyrazole) | 6.5 - 6.7 | t | 1H | Coupled to both H-3 and H-5. |
| -CH₂- | 4.5 - 4.7 | d | 2H | Adjacent to the aromatic ring and the -OH group. |
| -OH | 5.3 - 5.5 | t | 1H | Hydroxyl proton, coupling to the adjacent -CH₂- group. |
Note: Multiplicity may vary depending on the solvent and temperature. The -OH proton may appear as a broad singlet.
Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-6' (Pyridine) | 150 - 155 | Attached to two nitrogen atoms (one in-ring, one from pyrazole). |
| C-2' (Pyridine) | 148 - 152 | Adjacent to ring nitrogen. |
| C-4' (Pyridine) | 138 - 142 | Aromatic CH. |
| C-3 (Pyrazole) | 140 - 145 | Aromatic CH adjacent to two nitrogens. |
| C-3' (Pyridine) | 130 - 135 | Carbon bearing the methanol group. |
| C-5 (Pyrazole) | 128 - 132 | Aromatic CH. |
| C-5' (Pyridine) | 110 - 115 | Aromatic CH. |
| C-4 (Pyrazole) | 108 - 112 | Aromatic CH. |
| -CH₂OH | 60 - 65 | Aliphatic carbon attached to an oxygen atom. |
The combination of 1D and 2D NMR experiments provides a self-consistent dataset that should allow for the unambiguous assignment of every proton and carbon, thus confirming the proposed connectivity.
Absolute Structure Confirmation: Single-Crystal X-ray Crystallography
While NMR provides the solution-state structure, X-ray crystallography reveals the definitive, unambiguous three-dimensional arrangement of atoms in the solid state. It is considered the "gold standard" for structure proof.[4][5]
The Rationale for X-ray Crystallography
This technique works by diffracting a beam of X-rays off the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map of the molecule. From this map, the precise position of each atom can be determined, yielding exact bond lengths, bond angles, and torsional angles. This method leaves no ambiguity about the molecular structure or its stereochemistry. The compound is known to be a solid, making it a good candidate for this technique.[1]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: The primary challenge is to grow a single, diffraction-quality crystal. A common method is slow evaporation:
-
Create a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
-
Crystal Mounting: Select a suitable crystal (typically <0.5 mm in any dimension) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data, resulting in the final, precise 3D structure.[6]
Expected Outcome
The successful completion of an X-ray crystallographic analysis will yield a detailed molecular model, confirming:
-
The connectivity of the pyrazole and pyridine rings.
-
The substitution pattern on both rings (i.e., 1,6-substitution on the pyridine and attachment at the N-1 position of the pyrazole).
-
The location of the methanol group at the C-3 position of the pyridine ring.
-
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.[7]
Integrated Workflow for Structure Elucidation
The power of this process lies not in a single technique but in the synergistic integration of all three. Each step provides a crucial piece of the puzzle, and together they form a robust, self-validating workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol | Semantic Scholar [semanticscholar.org]
- 5. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of pyrazolylpyridine derivatives
An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazolylpyridine Derivatives
Authored by a Senior Application Scientist
Foreword: The Pyrazolylpyridine Scaffold - A Privileged Structure in Modern Chemistry
Pyrazolylpyridine derivatives represent a fascinating and highly significant class of fused heterocyclic compounds. By combining the π-excessive nature of the pyrazole ring with the π-deficient pyridine ring, these scaffolds exhibit a unique electronic and structural profile.[1] This inherent dipolar character is not merely a chemical curiosity; it is the foundation of their remarkable versatility and success, particularly in the realm of medicinal chemistry and materials science.[2][3] We find the pyrazole nucleus in numerous FDA-approved drugs, where it contributes to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physical and chemical properties of these derivatives, the experimental logic behind their characterization, and their profound implications for therapeutic innovation.
The Synthetic Landscape: From Building Blocks to Fused Scaffolds
The properties of a pyrazolylpyridine derivative are intrinsically linked to its synthesis. The choice of starting materials and reaction conditions dictates the substitution pattern, which in turn governs the molecule's electronic distribution, steric profile, and ultimately, its function. Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for constructing these complex scaffolds in a single step.[6]
Core Synthetic Strategy: One-Pot Condensation
A prevalent and robust method involves the one-pot reaction of a suitable aminopyrazole, a 1,3-dicarbonyl compound (or its equivalent), and an aldehyde.[6][7] This approach is favored for its operational simplicity and its ability to generate diverse libraries of compounds by systematically varying the three core components.
Experimental Protocol: General One-Pot Synthesis of Pyrazolo[3,4-b]pyridines
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the selected 5-aminopyrazole (1.0 eq), aldehyde (1.0 eq), and a malononitrile or an active methylene compound like ethyl acetoacetate (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[7][8]
-
Catalyst Addition (Optional but Recommended): Introduce a catalytic amount of an acid or base catalyst (e.g., piperidine, or propylsulfonic acid-anchored catalysts for greener approaches) to facilitate the initial Knoevenagel condensation.[7]
-
Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash thoroughly with cold ethanol and then water to remove residual reactants and catalyst.[7]
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel to yield the pure pyrazolylpyridine derivative.
Causality Insight: The choice of solvent and catalyst is critical. Acetic acid can act as both a solvent and a catalyst, promoting the necessary condensation and cyclization steps. The use of multicomponent strategies is a deliberate choice to maximize synthetic efficiency, a key consideration in drug discovery campaigns where rapid library generation is essential.
Caption: Fig 1: General workflow for one-pot synthesis.
Structural and Physical Properties: The Molecular Architecture
The physical properties of pyrazolylpyridine derivatives are the direct manifestation of their molecular structure. Understanding these characteristics is paramount for predicting their behavior in both chemical and biological systems.
Spectroscopic Characterization
A combination of spectroscopic techniques is required to unambiguously confirm the structure of a synthesized derivative. Each method provides a unique piece of the structural puzzle.
Key Spectroscopic Signatures:
| Technique | Group/Proton | Characteristic Signal Range | Significance & Interpretation |
| FT-IR | C=O (Ester/Ketone) | 1700-1730 cm⁻¹ | Confirms the incorporation of carbonyl-containing reactants.[9] |
| C=C / C=N | 1580-1600 cm⁻¹ | Characteristic of the aromatic rings and imine bonds within the fused system.[9] | |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm | Signals from the pyridine and substituent phenyl rings. The specific chemical shifts and coupling patterns reveal the substitution pattern. |
| Pyrazole C-H | δ 6.3 - 7.6 ppm | The chemical shift of the lone proton on the pyrazole ring is sensitive to the electronic environment.[10] | |
| Aliphatic Protons | δ 1.0 - 4.0 ppm | Protons from alkyl or other aliphatic substituents (e.g., methyl, ethyl groups).[9][11] | |
| ¹³C NMR | Carbonyl Carbon | δ > 160 ppm | Unambiguously identifies the presence of ester or ketone functionalities.[11] |
| Aromatic Carbons | δ 100 - 160 ppm | A complex region of signals corresponding to the carbons of the fused heterocyclic core and any aromatic substituents.[9] | |
| HRMS (ESI) | Molecular Ion | [M+H]⁺ | Provides the exact mass of the molecule, allowing for the confirmation of its elemental formula.[9] |
Experimental Protocol: Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazolylpyridine derivative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure.
Causality Insight: The combination of these techniques forms a self-validating system. An IR stretch confirms a carbonyl group, which must be corroborated by a corresponding signal in the ¹³C NMR and accounted for in the molecular formula determined by HRMS. This multi-faceted approach ensures high confidence in structural assignment.
Crystallography and Solid-State Structure
Single-crystal X-ray diffraction provides the ultimate proof of structure, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Pyrazolylpyridine derivatives have been shown to crystallize in various systems, such as monoclinic and triclinic, depending on their substitution.[9]
-
Intermolecular Interactions: Hirshfeld surface analysis, derived from crystallographic data, can reveal key intermolecular forces like hydrogen bonding and hydrophobic interactions.[9] These forces are critical as they govern crystal packing, solubility, and how the molecule interacts with a biological target's binding pocket.
Experimental Protocol: Single Crystal Growth and X-ray Diffraction
-
Crystal Growth: The slow evaporation technique is commonly employed. Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol) to near saturation in a small beaker.[9]
-
Evaporation: Cover the beaker with parafilm and pierce a few small holes to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Crystal Selection: Identify a well-formed, defect-free single crystal under a microscope.
-
Data Collection: Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final refined structure provides the atomic coordinates and thermal parameters.
Physicochemical and Photophysical Properties
The physicochemical properties of these derivatives are crucial for their application, especially in drug development. Properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors/acceptors determine a compound's "drug-likeness" according to frameworks like Lipinski's Rule of Five.[12]
| Property | Typical Range | Importance in Drug Development |
| Molecular Weight | 250 - 500 g/mol | Affects absorption and diffusion across membranes. |
| logP (Lipophilicity) | 1.0 - 4.0 | Influences solubility, permeability, and metabolic stability. |
| Hydrogen Bond Donors | 0 - 2 | Key for target binding and solubility. |
| Hydrogen Bond Acceptors | 3 - 7 | The nitrogen atoms of the pyrazole and pyridine rings are primary H-bond acceptors. |
Furthermore, the conjugated π-system of pyrazolylpyridines can impart interesting photophysical properties, making them candidates for use as sensors or in organic electronics.[1][3] Their study involves UV-Vis absorption and fluorescence emission spectroscopy to determine properties like quantum yield and Stokes shift.
Chemical Properties and Reactivity
The chemical behavior of pyrazolylpyridines is governed by the interplay between the electron-rich pyrazole ring and the electron-deficient pyridine ring.
-
Basicity: The pyridine-like nitrogen atom (N2) of the pyrazole ring possesses a lone pair of electrons not involved in the aromatic system, making it the primary site of protonation and a Lewis base.[10] The pyridine nitrogen further contributes to the overall basicity.
-
Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. The electron-withdrawing effect of the fused pyridine ring and the two nitrogen atoms tends to direct electrophiles to the C4 position of the pyrazole moiety, which is the most electron-rich carbon.[5]
-
Coordination Chemistry: The presence of multiple nitrogen atoms makes pyrazolylpyridine derivatives excellent ligands for coordinating with metal ions.[10] This property is exploited in the development of catalysts and metal-containing therapeutic agents.
Caption: Fig 2: Interrelation of core properties.
Application in Drug Discovery: A Case Study in Kinase Inhibition
The structural and chemical properties of pyrazolylpyridine derivatives make them ideal scaffolds for designing enzyme inhibitors. Their rigid, planar structure allows them to fit into well-defined binding pockets, while the strategic placement of substituents enables the formation of specific hydrogen bonds and hydrophobic interactions with key amino acid residues.
Many pyrazolo[3,4-b]pyridine derivatives have been investigated as potent kinase inhibitors for cancer therapy.[9][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Experimental Protocol: In Silico Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein target.
-
Target Preparation: Obtain the 3D crystal structure of the target kinase (e.g., BRAF, HER2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the pyrazolylpyridine derivative. Minimize its energy and assign appropriate atom types and charges.
-
Grid Generation: Define the binding site on the target protein. A grid box is typically centered on the location of the co-crystallized native ligand.
-
Docking Simulation: Run the docking algorithm (e.g., using AutoDock, Glide) to explore possible binding poses of the ligand within the defined grid box. The program scores and ranks the poses based on a scoring function that estimates binding affinity.
-
Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.[9] This provides a rational basis for the molecule's observed biological activity and guides the design of more potent analogs.
Causality Insight: The docking results provide a structural hypothesis for the compound's activity. For example, a hydrogen bond between a pyridine nitrogen and a backbone NH group in the kinase hinge region is a classic interaction for many kinase inhibitors. This insight allows medicinal chemists to rationally design the next generation of compounds, for instance, by adding a substituent that can form an additional beneficial interaction observed in the docking model.
Conclusion
Pyrazolylpyridine derivatives stand as a testament to the power of heterocyclic chemistry. Their synthesis is efficient, their structures are rich with tunable properties, and their applications are profound. From the fundamental analysis of their spectroscopic signatures and crystal structures to their rational design as targeted therapeutics, these scaffolds offer a robust platform for innovation. The methodologies and principles outlined in this guide provide a framework for researchers to not only characterize these fascinating molecules but also to harness their unique physical and chemical properties to address pressing challenges in science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol. This molecule is of significant interest in medicinal chemistry and materials science, serving as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
This document moves beyond a mere listing of spectral data. It delves into the rationale behind the observed spectral characteristics, offering insights grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The protocols detailed herein are designed to be self-validating, ensuring researchers can confidently replicate and verify these findings.
Molecular Structure and Overview
This compound possesses a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol .[1][][3] The structure features a pyridine ring substituted at the 6-position with a 1H-pyrazol-1-yl moiety and at the 3-position with a hydroxymethyl group. This unique arrangement of aromatic and functional groups gives rise to a distinct spectroscopic fingerprint.
Molecular Structure of this compound
Caption: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the pyrazole and pyridine rings, as well as the methylene and hydroxyl protons of the methanol substituent.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole H-3 | ~7.7 | Doublet |
| Pyrazole H-4 | ~6.5 | Triplet |
| Pyrazole H-5 | ~8.5 | Doublet |
| Pyridine H-2 | ~8.6 | Singlet |
| Pyridine H-4 | ~8.0 | Doublet |
| Pyridine H-5 | ~7.8 | Doublet |
| -CH₂- | ~4.7 | Singlet |
| -OH | Variable | Broad Singlet |
Disclaimer: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Interpretation and Rationale:
-
Aromatic Protons: The protons on the pyridine and pyrazole rings are expected to resonate in the downfield region (6.5-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns will be dictated by the electronic effects of the nitrogen atoms and the substituents.
-
Methylene Protons: The protons of the -CH₂- group are adjacent to an oxygen atom and an aromatic ring, which will cause a downfield shift to approximately 4.7 ppm. These protons are expected to appear as a singlet, assuming no coupling with the hydroxyl proton.
-
Hydroxyl Proton: The chemical shift of the -OH proton is highly variable and depends on factors such as concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with deuterium in the presence of D₂O, a useful technique for its confirmation.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~141 |
| Pyrazole C-4 | ~108 |
| Pyrazole C-5 | ~127 |
| Pyridine C-2 | ~149 |
| Pyridine C-3 | ~135 |
| Pyridine C-4 | ~137 |
| Pyridine C-5 | ~121 |
| Pyridine C-6 | ~152 |
| -CH₂- | ~63 |
Disclaimer: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Interpretation and Rationale:
-
Aromatic Carbons: The carbon atoms of the pyridine and pyrazole rings will appear in the aromatic region of the spectrum (100-160 ppm). The carbons directly attached to nitrogen atoms (e.g., Pyridine C-2, C-6, and Pyrazole C-3, C-5) are expected to be the most deshielded.
-
Methylene Carbon: The carbon of the -CH₂- group will be found in the aliphatic region, shifted downfield to around 63 ppm due to the attachment of the electronegative oxygen atom.
Experimental Protocol for NMR Data Acquisition
A general procedure for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 175, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: Fragmentation is likely to occur at the weaker bonds, such as the C-C bond between the pyridine ring and the methanol group, and through cleavages within the heterocyclic rings.
Predicted Fragmentation Pattern
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3400-3200 | Broad, Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=N stretch (aromatic rings) | 1600-1475 | Medium to Strong |
| C=C stretch (aromatic rings) | 1600-1450 | Medium to Strong |
| C-O stretch (alcohol) | 1260-1000 | Strong |
Interpretation and Rationale:
-
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a characteristic feature of the hydroxyl group due to hydrogen bonding.
-
Aromatic C-H and C=C/C=N Stretches: The presence of the pyridine and pyrazole rings will give rise to multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.
-
C-O Stretch: A strong band in the 1260-1000 cm⁻¹ region will confirm the presence of the primary alcohol C-O bond.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal to ensure good contact.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its unequivocal identification and characterization. The predicted data, based on established principles and comparison with related structures, offers a reliable reference for researchers in the fields of synthetic chemistry, drug discovery, and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, facilitating further research and application of this versatile heterocyclic compound.
References
Technical Guide: Determination of Molecular Weight for C₉H₉N₃O
An In-depth Analysis for Research and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the theoretical principles and empirical methodologies for determining the molecular weight of the chemical formula C₉H₉N₃O. The molecular formula C₉H₉N₃O corresponds to multiple structural isomers, including pharmaceutically relevant scaffolds like 2-amino-8-methyl-1H-quinazolin-4-one.[1] An accurate determination of molecular weight is a foundational step in chemical identification, purity assessment, and quality control within the drug development pipeline. This document details the precise calculation of molecular weight from IUPAC standard atomic weights, differentiates between average molecular weight and monoisotopic mass, and presents a validated, step-by-step protocol for experimental verification using High-Resolution Mass Spectrometry (HRMS).
Theoretical Molecular Weight: Principles and Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For C₉H₉N₃O, this involves the summation of the weights of nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. It is crucial for scientific accuracy to use the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) Commission on Isotopic Abundances and Atomic Weights (CIAAW).
A critical distinction must be made between average molecular weight (often colloquially called "molecular weight") and monoisotopic mass .
-
Average Molecular Weight (or Molar Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element. This is the value used in stoichiometric calculations involving macroscopic quantities (e.g., moles, grams) and is typically expressed in g/mol . PubChem lists the molecular weight for C₉H₉N₃O as 175.19 g/mol .[1][2][3]
-
Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). Mass spectrometry, which measures the mass-to-charge ratio of individual ions, directly measures monoisotopic mass. For C₉H₉N₃O, the monoisotopic mass is 175.07456 g/mol .[1][2]
1.1. Calculation Based on IUPAC Standard Atomic Weights
The IUPAC provides intervals for the atomic weights of some elements to reflect their natural isotopic variation.[4][5][6][7] For the highest precision, these ranges should be considered. However, for most laboratory applications, the conventional standard atomic weight is sufficient.
The calculation using conventional values is presented below.
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol )[7] | Subtotal ( g/mol ) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 175.191 |
Table 1: Calculation of the average molecular weight for C₉H₉N₃O using IUPAC conventional atomic weights.
1.2. Monoisotopic Mass vs. Average Molecular Weight
The distinction between these two values is fundamental in modern analytical chemistry, particularly in the context of drug discovery and metabolomics where high-resolution instrumentation is standard.
| Mass Type | Definition | Value for C₉H₉N₃O (Da) | Primary Application |
| Average Molecular Weight | Weighted average of all natural isotopic masses. | 175.191 | Stoichiometry, reagent preparation. |
| Monoisotopic Mass | Sum of the masses of the most abundant isotopes. | 175.07456[1] | High-Resolution Mass Spectrometry (HRMS). |
| Exact Mass | The calculated mass based on the most abundant isotope for each atom. | 175.074561919[1] | Theoretical value used for comparison with HRMS data. |
Table 2: Comparison of different mass values for C₉H₉N₃O.
Experimental Verification via Mass Spectrometry
While theoretical calculation is essential, empirical verification is the cornerstone of chemical validation. Mass spectrometry (MS) is the definitive technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing an exquisitely accurate measurement of the monoisotopic mass.
2.1. Causality of Method Selection: Why ESI-Orbitrap HRMS?
For a molecule like 2-amino-8-methyl-1H-quinazolin-4-one (an isomer of C₉H₉N₃O), which contains polar functional groups (-NH₂, =O) and nitrogen atoms, Electrospray Ionization (ESI) is the ideal ionization method. ESI is a soft ionization technique that generates intact molecular ions in the gas phase with minimal fragmentation, typically by protonation to form the [M+H]⁺ adduct.
Pairing ESI with a high-resolution mass analyzer, such as an Orbitrap , provides the mass accuracy required to not only confirm the molecular weight but also to deduce the elemental composition. An Orbitrap analyzer can achieve mass accuracies of <5 ppm (parts per million), which is sufficient to distinguish C₉H₉N₃O from other compounds with the same nominal mass. This self-validating system ensures that the detected mass corresponds unambiguously to the expected molecular formula.
Caption: Experimental workflow for molecular weight verification using ESI-Orbitrap HRMS.
2.2. Protocol: High-Resolution Mass Spectrometry of C₉H₉N₃O
This protocol describes the determination of the exact mass of a C₉H₉N₃O standard using an ESI-Orbitrap mass spectrometer.
A. Reagents and Materials:
-
C₉H₉N₃O reference standard (e.g., 2-amino-8-methyl-1H-quinazolin-4-one)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Calibrated micropipettes and vials
B. Instrument and Conditions:
-
Mass Spectrometer: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or equivalent).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Infusion: Direct infusion via syringe pump at 5 µL/min.
-
ESI Voltage: +3.5 kV.
-
Capillary Temperature: 275 °C.
-
Mass Analyzer Settings:
-
Resolution: 120,000 (FWHM) at m/z 200.
-
Scan Range: m/z 100-500.
-
AGC Target: 1e6.
-
C. Step-by-Step Methodology:
-
System Calibration: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's protocol using a certified calibration solution. This step is critical for achieving high mass accuracy.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the C₉H₉N₃O standard in ACN.
-
Perform a serial dilution to create a final working solution of 1 µg/mL in 50:50 ACN:Water with 0.1% FA. The formic acid is essential for promoting protonation ([M+H]⁺) in the ESI source.
-
-
Sample Infusion:
-
Load the 1 µg/mL working solution into a 500 µL syringe.
-
Mount the syringe on the infusion pump and connect it to the ESI source.
-
Begin infusion at a stable flow rate of 5 µL/min.
-
-
Data Acquisition:
-
Allow the ion signal to stabilize for approximately 1-2 minutes.
-
Acquire data in positive ion mode for 2 minutes using the specified instrument settings.
-
-
Data Analysis:
-
Process the acquired raw file using appropriate software (e.g., Thermo Xcalibur™).
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Theoretical [M+H]⁺ Calculation: Monoisotopic Mass (175.07456) + Mass of H⁺ (1.00728) = 176.08184 Da .
-
Compare the experimentally observed m/z value with the theoretical value.
-
Calculate the mass error in ppm: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000. A result of <5 ppm confirms the elemental composition.
-
Caption: Logical relationship between molecular formula, mass types, and MS validation.
Conclusion
The molecular weight of C₉H₉N₃O is a precisely defined value, with a conventional average molecular weight of 175.191 g/mol and a monoisotopic mass of 175.07456 Da . While theoretical calculation provides a foundational value, rigorous experimental verification is non-negotiable in scientific and pharmaceutical settings. The use of High-Resolution Mass Spectrometry, such as ESI-Orbitrap, provides a self-validating method to confirm this mass with high accuracy, thereby verifying the elemental composition and ensuring the identity of the compound under investigation. This dual approach of robust calculation and empirical validation represents the gold standard for chemical characterization.
References
- 1. CID 448488 | C9H9N3O | CID 448488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydrazono-5-methylindolin-2-one | C9H9N3O | CID 2817171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2015 Atomic Weights [iupac.qmul.ac.uk]
- 5. publications.iupac.org [publications.iupac.org]
- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
An In-depth Technical Guide to the Solubility of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and performance of an active pharmaceutical ingredient (API).[1][2][3] For novel chemical entities like (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol, a heterocyclic compound with significant potential in medicinal chemistry, understanding its behavior in various organic solvents is paramount for process development, formulation, and analytical characterization.[4] This guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines predictive methods, details a robust experimental protocol for solubility determination, and discusses the practical implications for drug development professionals.
Introduction: The Central Role of Solubility
In pharmaceutical sciences, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in the compound's physical properties. Solubility, defined as the maximum amount of a solute that can dissolve in a solvent to create a saturated solution at a specific temperature, is a cornerstone of these properties.[3] Poor solubility can lead to a cascade of negative consequences, including inadequate bioavailability, variable absorption, and significant hurdles in creating stable and effective dosage forms.[1][5]
This compound is a compound of interest, serving as a versatile intermediate in the synthesis of pharmaceutical agents, particularly for neurological disorders and as a potential lead for anti-cancer and anti-inflammatory drugs.[4] Its unique structure, featuring both hydrogen bond donors and acceptors, suggests a complex and nuanced solubility profile. This guide is designed for researchers, chemists, and formulation scientists, offering a deep dive into the theoretical and practical aspects of determining and leveraging the solubility of this specific molecule.
Physicochemical Profile & Solubility Predictions
A molecule's structure is the primary determinant of its solubility.[5] A thorough analysis of the functional groups and overall architecture of this compound allows for qualitative predictions of its behavior.
Molecular Structure: C₉H₉N₃O Molecular Weight: 175.19 g/mol
The structure incorporates three key moieties:
-
Pyridine Ring: A basic heterocycle, the nitrogen atom acts as a hydrogen bond acceptor.
-
Pyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. It can participate in hydrogen bonding. Pyrazole itself has a pKa of approximately 2.5.[6]
-
Methanol Group (-CH₂OH): This primary alcohol is a potent hydrogen bond donor and acceptor, significantly enhancing polarity.
This combination of a polar, protic methanol group with aromatic, heterocyclic rings suggests an amphiphilic character. We can anticipate favorable interactions with a range of solvents.
In-Silico Prediction of Properties
Before embarking on lab-intensive experiments, computational tools provide valuable initial estimates. For this compound, several key parameters have been predicted:
| Property | Predicted Value | Source | Significance for Solubility |
| LogP | 0.75960 | A positive LogP indicates slightly greater lipophilicity than hydrophilicity, suggesting solubility in a range of organic solvents. | |
| PSA (Polar Surface Area) | 50.94 Ų | This value suggests good potential for membrane permeability but also indicates significant polarity, reinforcing the expectation of solubility in polar solvents. | |
| pKa (Predicted) | ~3-5 (Pyridine N) | [7] | The basicity of the pyridine nitrogen will influence solubility in acidic media. The compound will be more soluble in acidic solutions where the pyridine nitrogen is protonated. |
Hansen Solubility Parameters (HSP)
A more sophisticated predictive model is the Hansen Solubility Parameter (HSP) system, which deconstructs solubility into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
The principle is that "like dissolves like"; a solute will dissolve best in a solvent with a similar HSP profile.[9] While experimentally determined HSP values for this specific compound are not available, they can be estimated using group contribution methods.[10] Given the structure, we can predict a high δH value due to the methanol and pyrazole groups and a moderate δP from the polar heterocyclic rings. This profile suggests that solvents with significant hydrogen bonding and polar character will be most effective.
Rationale for Solvent Selection
The goal of a solubility screen is to test a diverse and representative set of solvents. This allows for the construction of a comprehensive solubility profile that can inform various stages of development, from chemical synthesis to final formulation.[11] Solvents should be chosen to cover a wide range of polarities, proticities, and chemical classes.
Table 2: A Proposed Solvent Panel for Screening
| Class | Solvent | Polarity Index | Character | Rationale |
| Protic | Methanol | 5.1 | Polar Protic | Strong H-bond donor/acceptor. Expected to be an excellent solvent. |
| Ethanol | 4.3 | Polar Protic | Similar to methanol, widely used in pharma. | |
| Isopropanol (IPA) | 3.9 | Polar Protic | Less polar than ethanol, provides data on the effect of alkyl chain length. | |
| Aprotic Polar | Acetonitrile (ACN) | 5.8 | Polar Aprotic | H-bond acceptor. Common solvent in chromatography and synthesis. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Strong H-bond acceptor, excellent solvent for a wide range of compounds. | |
| Acetone | 5.1 | Polar Aprotic | Ketone with moderate polarity. | |
| Ethyl Acetate | 4.4 | Moderately Polar | Ester, common in extraction and purification. | |
| Aprotic Non-Polar | Dichloromethane (DCM) | 3.1 | Non-Polar | Chlorinated solvent, good for less polar compounds. |
| Toluene | 2.4 | Non-Polar | Aromatic, tests solubility based on π-π stacking interactions. | |
| Hexane | 0.1 | Non-Polar | Aliphatic, represents a true non-polar environment. Expected low solubility. |
Experimental Determination: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[12][13][14] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[3][14] It is a robust and reliable method recommended by regulatory bodies.[15]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at 25°C.
Materials:
-
This compound (solid, purity >95%)
-
Selected organic solvents (HPLC grade or equivalent)
-
2-4 mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation of Slurries: a. To a series of labeled glass vials, add an excess amount of the API (e.g., ~10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[13] b. Accurately dispense a known volume of the selected solvent (e.g., 2.0 mL) into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[13] b. Allow the samples to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but 48 hours is recommended to ensure equilibrium is reached, especially for poorly soluble systems.[13][16] c. Causality Check: The extended equilibration time is crucial because dissolution is a kinetic process. Insufficient time can lead to an underestimation of the true thermodynamic solubility.
-
Sample Separation: a. After equilibration, visually confirm that an excess of solid API remains in each vial. This validates that the solution is saturated. b. Separate the solid and liquid phases. The most robust method is centrifugation (~10,000 rpm for 10 minutes) followed by careful removal of the supernatant. c. For an extra layer of certainty, the collected supernatant can be filtered through a 0.22 µm syringe filter compatible with the specific organic solvent. d. Trustworthiness Step: Filtration removes any fine particulates that could artificially inflate the concentration reading. Pre-saturating the filter by passing a small amount of the solution through it first can mitigate potential solute adsorption to the filter membrane.[14]
-
Analysis (HPLC-UV): a. Prepare a calibration curve using stock solutions of the API of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water). The curve should bracket the expected concentration range. b. Accurately dilute a known volume of the clear supernatant from each vial into the linear range of the calibration curve. c. Inject the diluted samples onto the HPLC system and measure the peak area corresponding to the API. d. Calculate the concentration in the diluted sample by interpolating from the calibration curve.
-
Calculation: a. Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. b. Express the final solubility in convenient units, such as mg/mL or molarity (mol/L). c. The experiment should be performed in triplicate for each solvent to assess variability.[15]
Interpreting the Data and Practical Applications
The quantitative data from the shake-flask experiment provides a clear rank-ordering of solvents. This data is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization to maximize yield and purity. A solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal for crystallization.
-
Formulation Development: For liquid dosage forms, solvents with high solubilizing capacity are desired.[2] For topical formulations, understanding solubility in excipients like glycols is critical.[11]
-
Analytical Method Development: Choosing the right mobile phase composition for chromatography or a suitable diluent for spectroscopic analysis.
Conclusion
A systematic evaluation of the solubility of this compound is not merely an academic exercise but a foundational step in its development pathway. By combining theoretical predictions from its molecular structure with robust experimental data from the shake-flask method, researchers can make informed, data-driven decisions. The compound's amphiphilic nature, with strong hydrogen bonding capabilities, suggests good solubility in polar protic and aprotic solvents. This guide provides the strategic framework and detailed methodology necessary for scientists to thoroughly characterize this promising molecule, mitigating risks and accelerating its journey from the lab to potential therapeutic application.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. seppic.com [seppic.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ucd.ie [ucd.ie]
- 6. researchgate.net [researchgate.net]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. grokipedia.com [grokipedia.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. scielo.br [scielo.br]
- 14. scispace.com [scispace.com]
- 15. who.int [who.int]
- 16. enamine.net [enamine.net]
An In-depth Technical Guide to the Synthesis of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
Introduction: The Significance of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its structural motif, featuring a pyrazole ring linked to a pyridine methanol backbone, serves as a versatile scaffold for the development of novel therapeutic agents and advanced materials.[1] In pharmaceutical research, this compound is a key intermediate in the synthesis of molecules targeting neurological disorders, as well as potential anti-cancer and anti-inflammatory agents.[1] The strategic importance of this molecule necessitates robust and well-understood synthetic pathways to ensure its availability for research and development.
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The principal and most direct route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the reaction of a suitably activated pyridine precursor with pyrazole. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen).
Selection of Starting Materials: A Deliberate Choice
The success of the synthesis is critically dependent on the selection of appropriate starting materials. The two key components are:
-
The Pyridine Electrophile: A 6-halopyridin-3-yl methanol derivative, such as (6-chloropyridin-3-yl)methanol or (6-bromopyridin-3-yl)methanol , is the ideal electrophile. The halogen at the 6-position (para to the ring nitrogen) serves as an excellent leaving group, facilitating the SNAr reaction. The chloro-derivative is often preferred due to its balance of reactivity and cost-effectiveness.
-
The Pyrazole Nucleophile: Pyrazole itself is an aromatic heterocyclic amine that acts as the nucleophile. In the presence of a base, the N-H proton of pyrazole is abstracted, generating the pyrazolate anion, which is a potent nucleophile.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Mechanistic Insights: The SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this mechanism is crucial for optimizing reaction conditions.
-
Nucleophilic Attack: The pyrazolate anion attacks the carbon atom bearing the halogen on the pyridine ring. This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.
-
Elimination of the Leaving Group: The Meisenheimer complex rearomatizes by expelling the halide ion (e.g., Cl⁻), yielding the final product.
Caption: Simplified mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are detailed, self-validating systems for the synthesis of the target molecule and its key precursor.
Protocol 1: Synthesis of (6-Chloropyridin-3-yl)methanol
The synthesis of the key starting material can be achieved from commercially available nicotinic acid through a multi-step process. A common route involves conversion to 2-chloro-5-chloromethylpyridine followed by selective hydrolysis.
Step 1a: Synthesis of 2-Chloro-5-chloromethylpyridine from 5-hydroxymethyl-2-pyridinone
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-hydroxymethyl-2-pyridinone | 1.0 | 125.13 | 2.0 g (0.016 mol) |
| Phosphorus pentachloride (PCl₅) | 2.0 | 208.24 | 6.7 g (0.032 mol) |
| Phosphorus oxychloride (POCl₃) | 1.0 | 153.33 | 2.5 g (0.016 mol) |
| Ethyl acetate | - | - | As needed |
| Ice water | - | - | As needed |
| Sodium carbonate | - | - | As needed |
Procedure:
-
To a mixture of phosphorus pentachloride (6.7 g, 0.032 mol) and phosphorus oxychloride (2.5 g, 0.016 mol), add 5-hydroxymethyl-2-pyridinone (2.0 g, 0.016 mol).
-
Heat the mixture at reflux for 7 hours.
-
Cool the reaction mixture and take it up in ethyl acetate.
-
Carefully add ice water and neutralize with sodium carbonate.
-
Separate the organic phase, dry over magnesium sulfate, and remove the solvent under reduced pressure.
-
The residue can be purified by distillation to yield 2-chloro-5-chloromethylpyridine.
Step 1b: Selective Hydrolysis to (6-Chloropyridin-3-yl)methanol
A more direct approach involves the reduction of 6-chloronicotinic acid, which can be sourced commercially or synthesized.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Chloronicotinic acid | 1.0 | 157.56 | (e.g., 10 g) |
| Lithium aluminum hydride (LAH) or other suitable reducing agent | Excess | 37.95 | As required |
| Anhydrous THF or ether | - | - | As solvent |
Procedure (Representative):
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 6-chloronicotinic acid in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with THF.
-
Dry the combined organic phases over sodium sulfate, filter, and concentrate under reduced pressure to yield (6-chloropyridin-3-yl)methanol.
Protocol 2: Synthesis of this compound
This protocol details the core SNAr reaction. A copper-catalyzed Ullmann-type coupling is also a viable and often more efficient alternative, particularly for less reactive aryl halides.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (6-Chloropyridin-3-yl)methanol | 1.0 | 143.57 | (e.g., 5.0 g) |
| Pyrazole | 1.2 | 68.08 | (e.g., 3.4 g) |
| Potassium carbonate (K₂CO₃) | 2.0 | 138.21 | (e.g., 9.6 g) |
| Dimethyl sulfoxide (DMSO) | - | - | As solvent |
| Optional: Copper(I) iodide (CuI) | 0.1 | 190.45 | (e.g., 0.66 g) |
| Optional: Ligand (e.g., N,N'-dimethylethylenediamine) | 0.2 | 88.15 | (e.g., 0.61 g) |
Procedure:
-
To a reaction vessel, add (6-chloropyridin-3-yl)methanol, pyrazole, and potassium carbonate.
-
If employing the copper-catalyzed variant, add CuI and the diamine ligand.
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality and Field-Proven Insights
-
Choice of Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion. Cesium carbonate is often more effective due to its higher solubility in organic solvents, but potassium carbonate is a more cost-effective option.
-
Solvent Selection: A polar aprotic solvent such as DMSO or DMF is typically used for SNAr reactions. These solvents can solvate the cation of the base, leaving the anion more "naked" and nucleophilic, thereby accelerating the reaction.
-
The Role of the Copper Catalyst: For less reactive aryl chlorides or bromides, a copper-catalyzed Ullmann-type coupling can be significantly more efficient. The copper(I) catalyst is believed to undergo oxidative addition to the aryl halide, followed by coordination of the pyrazolate and reductive elimination to form the C-N bond. The diamine ligand helps to stabilize the copper species and increase its catalytic activity.
-
Leaving Group Efficacy: While both chloro- and bromo-pyridines can be used, the C-Br bond is weaker than the C-Cl bond, making bromopyridines generally more reactive. However, chloropyridines are often more readily available and economical.
Conclusion
The synthesis of this compound is a well-established process primarily relying on the principles of nucleophilic aromatic substitution. By carefully selecting the starting materials, particularly a 6-halopyridin-3-yl methanol, and optimizing the reaction conditions with an appropriate base and solvent, high yields of the desired product can be achieved. For more challenging substrates, copper-catalyzed N-arylation offers a powerful alternative. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate, empowering further research and development in the pharmaceutical and material science sectors.
References
discovery and history of pyrazolylpyridine compounds
An In-Depth Technical Guide to the Discovery and History of Pyrazolylpyridine Compounds
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the pyrazolylpyridine scaffold, from its initial synthesis to its contemporary applications as a privileged structure in coordination chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development who seek a deep technical understanding of this important heterocyclic system.
Introduction: The Rise of a Privileged Scaffold
The pyrazolylpyridine framework, which incorporates both a pyrazole and a pyridine ring, represents a cornerstone in modern medicinal and coordination chemistry.[1][2] These compounds are structurally analogous to the well-known 2,2'-bipyridine ligands but offer distinct advantages, including greater synthetic accessibility and the ability of the pyrazole's NH group to be deprotonated, allowing it to function as a bridging counter-ion in metal complexes.[1][3] Initially explored for their metal-chelating properties, the unique electronic and steric characteristics of pyrazolylpyridines have led to their emergence as a "privileged scaffold" in drug discovery, particularly in the development of targeted kinase inhibitors for oncology.[4][5][6] This guide will trace the historical evolution of these compounds, detail their synthesis, and explore their transformation from chemical curiosities to critical components in modern therapeutics.
Foundational Discoveries and Early Synthesis
The journey of pyrazolylpyridine compounds begins in the realm of coordination chemistry. The foundational synthesis of the parent compound, 2-(1H-pyrazol-3(5)-yl)pyridine, was first reported in 1992 by German researchers Brunner and Scheck.[2][3] Their method involved a classical condensation reaction, which remains a fundamental approach.
The Brunner and Scheck Condensation (1992)
The pioneering synthesis involved a two-step process:
-
Condensation: 2-Acetylpyridine was reacted with N,N-dimethylformamide diethyl acetal to form an enaminone intermediate.
-
Cyclization: The intermediate was then treated with hydrazine, leading to the cyclization and formation of the pyrazole ring, yielding 2-(1H-pyrazol-3-yl)pyridine.[2][3]
This initial breakthrough laid the groundwork for the synthesis of a wide array of derivatives and established the pyrazolylpyridine core as an accessible and versatile ligand for further study.[3]
Evolution as Versatile Ligands in Coordination Chemistry
Following their initial synthesis, pyrazolylpyridines quickly gained traction as highly demanded ligands in coordination chemistry.[1][2][3] Their utility stems from their ability to act as bidentate 'N,N' chelating agents, similar to bipyridines, forming stable complexes with a variety of metals. The pyrazole moiety introduces unique features:
-
Tunable Properties: The ease of substitution on both the pyrazole and pyridine rings allows for fine-tuning of the steric and electronic properties of the resulting metal complexes.[1][3] This tunability is critical for applications in catalysis and material science.
-
Bridging Capabilities: The acidic proton on the pyrazole nitrogen can be removed, enabling the ligand to act as a bridge between two or more metal centers, facilitating the formation of polynuclear complexes with interesting photophysical and chemical properties.[1][3]
The relationship between the ligand structure and the resulting complex's properties has been a subject of extensive research, leading to a vast library of coordination compounds with tailored functions.[1]
The Transition to Medicinal Chemistry: A Privileged Kinase Inhibitor Scaffold
While valuable in coordination chemistry, the most significant impact of the pyrazolylpyridine scaffold has been in drug discovery. The pyrazole nucleus itself is a well-established privileged scaffold in medicinal chemistry, present in over 50 FDA-approved drugs.[6][7][8] The fusion of this motif with a pyridine ring created a framework ideally suited for interacting with the ATP-binding pocket of protein kinases.[4][5]
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[4][9] Pyrazolopyridine derivatives, a closely related class, have proven to be exceptional hinge-binders, mimicking the adenine portion of ATP to achieve potent and often selective kinase inhibition.[4] This has led to the development of numerous inhibitors targeting various kinases implicated in cancer and inflammatory diseases.
Key Milestones in Pyrazolylpyridine Drug Discovery
| Milestone/Discovery | Significance | Key Target Class | Representative Publication/Example |
| Identification as JNK3 Inhibitors | Early demonstration of the scaffold's potential in kinase inhibition for neurological and inflammatory diseases. | c-Jun N-terminal Kinase (JNK) | Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines.[9] |
| Development as ALK5 Inhibitors | Exploration for topical application in preventing dermal scarring by inhibiting the TGF-β pathway. | Activin receptor-like Kinase 5 (ALK5) | Discovery of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors.[10] |
| Emergence as HPK1 Inhibitors | Application in immuno-oncology by targeting HPK1, a negative regulator of T-cell activation. | Hematopoietic Progenitor Kinase 1 (HPK1) | Discovery of pyrazolopyridine derivatives as HPK1 inhibitors.[11] |
| Broad Application in Oncology | The pyrazolopyridine core is now found in numerous inhibitors against various cancer-driving kinases. | CDKs, Src, JAK2, etc. | Reviews on pyrazolopyridine-based kinase inhibitors.[4][5][6] |
Modern Synthetic Methodologies and Protocols
The demand for structurally diverse pyrazolylpyridine libraries in drug discovery has driven the development of more advanced and modular synthetic strategies beyond the classical condensation methods. Modern cross-coupling reactions are now central to their synthesis.
Workflow for Modern Pyrazolylpyridine Synthesis
The following diagram illustrates a typical modern workflow for synthesizing substituted pyrazolylpyridine compounds, emphasizing the key cross-coupling step.
References
- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties - Titova - Uspehi himii [journals.rcsi.science]
- 2. researchgate.net [researchgate.net]
- 3. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 7. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry [mdpi.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol has emerged as a critical intermediate in the landscape of pharmaceutical research and development. Its unique bifunctional nature, featuring a pyrazole ring coupled with a pyridine methanol moiety, offers a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential. This compound is particularly valued in the development of targeted therapies, including kinase inhibitors for oncology and novel agents for neurological disorders and inflammatory conditions.[1] The pyrazole group can act as a key hydrogen bond donor/acceptor, while the pyridyl core provides a robust framework for further chemical modification, and the methanol group offers a convenient handle for subsequent reactions. This document provides a comprehensive guide to the synthesis, characterization, and application of this pivotal intermediate, with a focus on its role in the synthesis of advanced pharmaceutical agents.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | |
| Molecular Weight | 175.19 g/mol | |
| CAS Number | 748796-38-5 | [2] |
| Appearance | White to off-white solid | Generic observation |
| Boiling Point | 361.1 ± 25.0 °C (Predicted) | [2] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | General chemical knowledge |
Synthesis Protocol: A Reliable and Scalable Approach
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction followed by reduction. The following protocol details a common and effective method starting from commercially available precursors.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinaldehyde
-
Reagents and Setup: To a solution of 6-chloronicotinaldehyde (1.0 eq) in dimethylformamide (DMF, 5-10 volumes), add pyrazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-(1H-pyrazol-1-yl)nicotinaldehyde.
Step 2: Synthesis of this compound
-
Reagents and Setup: Dissolve the 6-(1H-pyrazol-1-yl)nicotinaldehyde (1.0 eq) from the previous step in methanol (10-15 volumes) and cool the solution to 0-5 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Purification: Concentrate the mixture under reduced pressure to remove methanol. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization if necessary.
Application in the Synthesis of a PI3K/mTOR Inhibitor
A significant application of this compound is in the synthesis of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, a class of drugs with broad potential in oncology. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Synthetic Scheme for a Pyrazolopyrimidine-based PI3K/mTOR Inhibitor
Caption: General synthetic route to a PI3K/mTOR inhibitor.
Exemplary Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol outlines a general procedure for the coupling of this compound with a pyrazolo[1,5-a]pyrimidine core, a common scaffold in PI3K inhibitors.[3][4]
Step 1: Activation of the Hydroxyl Group
-
Reagents and Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) and cool to 0 °C.
-
Mesylation: Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. The formation of the mesylate intermediate can be monitored by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with a Pyrazolo[1,5-a]pyrimidine
-
Reagents and Setup: To a solution of the substituted pyrazolo[1,5-a]pyrimidine (e.g., a hydroxyl-substituted pyrazolo[1,5-a]pyrimidine, 1.0 eq) in DMF, add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C.
-
Anion Formation: Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the corresponding alkoxide or phenoxide.
-
Coupling Reaction: Add a solution of the crude mesylate from the previous step in DMF to the reaction mixture.
-
Reaction: Heat the reaction to 60-80 °C and stir for several hours until the reaction is complete as indicated by LC-MS.
-
Purification: Cool the reaction, quench with water, and extract with an appropriate organic solvent. The crude product is then purified by column chromatography or preparative HPLC to yield the final PI3K/mTOR inhibitor.
Conclusion: An Indispensable Tool for Drug Discovery
This compound has proven to be a highly valuable and versatile intermediate in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and the reactivity of its functional groups allow for its incorporation into a wide array of complex molecular architectures. The application of this intermediate in the development of kinase inhibitors, particularly for the PI3K/mTOR pathway, highlights its significance in modern drug discovery. The protocols provided herein offer a practical guide for researchers to effectively utilize this key building block in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS#:748796-38-5 | this compound | Chemsrc [chemsrc.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Rise of the Pyrazolyl-Pyridine Scaffold in Oncology and Inflammation
In the landscape of modern medicinal chemistry, the pyrazole moiety has emerged as a "privileged scaffold" due to its remarkable versatility and presence in numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. When fused or linked to a pyridine ring, the resulting pyrazolyl-pyridine core becomes a powerful pharmacophore for the development of kinase inhibitors.[3] Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer and autoimmune disorders, making them prime targets for therapeutic intervention.[4]
This technical guide focuses on a pivotal building block, (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol , and its strategic application in the synthesis of potent and selective kinase inhibitors. This versatile intermediate provides a robust platform for generating diverse libraries of compounds targeting key kinases implicated in various pathologies.[5] We will delve into the synthesis of this key intermediate, explore its derivatization into specific kinase inhibitors, and present their biological activities, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable scaffold.
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 748796-38-5 | [5] |
| Molecular Formula | C₉H₉N₃O | [5] |
| Molecular Weight | 175.19 g/mol | [5] |
| Appearance | White or light yellow solid | [5] |
| SMILES | OCc1ccc(nc1)-n2cccn2 | |
| InChI Key | VJGBDROPWUIYLD-UHFFFAOYSA-N |
Synthesis Protocol: this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 6-chloropyridine-3-carboxylic acid. The rationale behind this synthetic route is the initial introduction of the pyrazole moiety via a nucleophilic aromatic substitution, followed by the reduction of the carboxylic acid to the desired primary alcohol.
Step 1: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinic acid
This step involves the nucleophilic displacement of the chlorine atom on the pyridine ring by pyrazole. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of pyrazole, enhancing its nucleophilicity.
Materials:
-
6-chloronicotinic acid
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
To a solution of 6-chloronicotinic acid (1 equivalent) in DMF, add pyrazole (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl. The desired product will precipitate out of the solution.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethyl acetate to remove any remaining impurities.
-
Dry the solid under vacuum to obtain 6-(1H-Pyrazol-1-yl)nicotinic acid.
Step 2: Reduction to this compound
The carboxylic acid is then reduced to the corresponding primary alcohol. Borane-THF complex is a common and effective reducing agent for this transformation, as it is selective for carboxylic acids in the presence of other functional groups.
Materials:
-
6-(1H-Pyrazol-1-yl)nicotinic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 6-(1H-Pyrazol-1-yl)nicotinic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the borane-THF complex solution (2-3 equivalents) dropwise to the suspension. The slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. This will decompose the excess borane.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Application in Kinase Inhibitor Synthesis: Targeting Janus Kinase (JAK) and Spleen Tyrosine Kinase (Syk)
The hydroxyl group of this compound serves as a versatile handle for further chemical modifications, allowing for its incorporation into a variety of kinase inhibitor scaffolds. A common strategy involves the conversion of the alcohol to a halide or sulfonate, followed by a nucleophilic substitution with a core amine-containing fragment.
Protocol: Synthesis of a JAK Inhibitor Precursor
This protocol outlines the conversion of the title compound to a key intermediate for the synthesis of Janus Kinase (JAK) inhibitors. The Mitsunobu reaction is a reliable method for this transformation, allowing for the direct conversion of the alcohol to an amine precursor under mild conditions.
Materials:
-
This compound
-
A suitable amine-containing heterocyclic core (e.g., a substituted pyrimidine or pyrrolopyrimidine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine-containing heterocyclic core (1 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture. The appearance of a characteristic orange or yellow color indicates the formation of the active Mitsunobu reagent.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired kinase inhibitor precursor. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jetir.org [jetir.org]
- 3. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Pyrazolylpyridine Ligands in Transition-Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of Pyrazolylpyridine Ligands
Pyrazolylpyridine ligands have emerged as a highly versatile and tunable class of N-heterocyclic ligands in the field of transition-metal catalysis.[1][2][3][4] Structurally analogous to the well-established 2,2'-bipyridine family, pyrazolylpyridines offer unique advantages stemming from the distinct electronic and steric properties of the pyrazole moiety.[2][4] The ease of their synthesis allows for facile modification of the ligand framework, enabling the fine-tuning of the electronic and steric environment around the metal center.[2] This level of control is paramount in optimizing catalytic activity, selectivity, and stability for a wide range of organic transformations.[1][2]
This guide provides an in-depth exploration of the synthesis and application of pyrazolylpyridine ligands in three key areas of transition-metal catalysis: Suzuki-Miyaura cross-coupling, ethylene polymerization, and C-H activation. The protocols and discussions herein are designed to be a practical resource for researchers aiming to leverage the unique attributes of these ligands in their own synthetic endeavors.
Synthesis of a Representative Pyrazolylpyridine Ligand: 2-(1H-pyrazol-1-yl)pyridine
The synthesis of pyrazolylpyridine ligands is often straightforward, making them readily accessible.[1][2] One of the most common methods involves the coupling of a halosubstituted pyridine with a pyrazole salt, often catalyzed by copper.[2]
Protocol 1: Synthesis of 2-(1H-pyrazol-1-yl)pyridine
This protocol details the copper-catalyzed synthesis of 2-(1H-pyrazol-1-yl)pyridine, a foundational ligand in this class.
Materials:
-
2-Bromopyridine
-
Pyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask to dissolve the solids.
-
To the stirring mixture, add 2-bromopyridine (1.0 eq) via syringe.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(1H-pyrazol-1-yl)pyridine as a white solid.
Expected Yield: 70-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Pyrazolylpyridine ligands have demonstrated significant efficacy in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis.[5] The electronic properties of the pyrazolylpyridine ligand can be tuned to enhance the catalytic activity of the palladium center.[6]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling using a pre-formed or in-situ generated pyrazolylpyridine-palladium catalyst.
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Phenylboronic acid
-
2-(1H-pyrazol-1-yl)pyridine (or other desired pyrazolylpyridine ligand)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.01 eq) and the pyrazolylpyridine ligand (0.02 eq) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a 4:1 mixture of 1,4-dioxane and water to the reaction flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 2-(1H-pyrazol-1-yl)pyridine | 1 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 2-(1H-pyrazol-1-yl)pyridine | 1 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | 2-(1H-pyrazol-1-yl)pyridine | 1 | 92 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction with a pyrazolylpyridine-palladium catalyst generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in Ethylene Polymerization
Late transition metal complexes, particularly those of iron and cobalt, bearing pyrazolylpyridine ligands have emerged as highly active catalysts for ethylene polymerization. These systems can produce highly linear polyethylene with narrow molecular weight distributions, characteristic of single-site catalysts.
Protocol 3: Ethylene Polymerization with a Pyrazolylpyridine Iron(II) Complex
This protocol describes a typical procedure for ethylene polymerization using a pyrazolylpyridine iron(II) dichloride precatalyst activated by methylaluminoxane (MAO).
Materials:
-
2,6-Bis(1H-pyrazol-1-ylmethyl)pyridine iron(II) dichloride
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Toluene, anhydrous
-
Ethylene gas (polymerization grade)
-
Schlenk flask or high-pressure reactor
-
Gas inlet and outlet
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath
Procedure:
-
Under an inert atmosphere, charge a dry Schlenk flask or reactor with the desired amount of anhydrous toluene.
-
Add the pyrazolylpyridine iron(II) dichloride precatalyst to the toluene.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and maintain a constant pressure throughout the reaction.
-
Equilibrate the reactor to the desired temperature (e.g., 30 °C).
-
Initiate the polymerization by injecting the MAO solution via syringe.
-
Stir the reaction mixture vigorously for the desired polymerization time (e.g., 30 minutes).
-
Terminate the polymerization by venting the ethylene and adding acidified methanol.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Data Presentation:
| Catalyst | Al/Fe ratio | Temperature (°C) | Activity (kg PE/mol Fe·h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| [FeCl₂(L)] | 1500 | 30 | 1200 | 250,000 | 2.1 |
| [FeCl₂(L)] | 1500 | 50 | 1800 | 200,000 | 2.3 |
| [FeCl₂(L)] | 2000 | 30 | 1500 | 230,000 | 2.2 |
L = 2,6-Bis(1H-pyrazol-1-ylmethyl)pyridine. Data is representative.
Mechanistic Insights: Ethylene Polymerization
The accepted mechanism for ethylene polymerization with late transition metal catalysts involves a coordination-insertion pathway.
Caption: Simplified mechanism of ethylene polymerization via coordination-insertion.
Application in C-H Activation
Transition-metal catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds. Pyrazolylpyridine ligands can be employed in these systems, for example, with iridium catalysts for C-H borylation. While a specific protocol with a pyrazolylpyridine ligand is not detailed here, the following procedure for iridium-catalyzed C-H borylation with a related bipyridine ligand serves as a representative example. The principles of ligand-assisted C-H activation are transferable, with the electronic and steric profile of the pyrazolylpyridine ligand influencing the reaction's efficiency and regioselectivity.[3]
Representative Protocol 4: Iridium-Catalyzed C-H Borylation of an Arene
This protocol is adapted from established procedures for iridium-catalyzed C-H borylation and serves as a starting point for optimization with pyrazolylpyridine ligands.
Materials:
-
Arene (e.g., 1,3-dichlorobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclooctane (as solvent)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the arene (1.0 eq), B₂pin₂ (1.5 eq), [Ir(cod)OMe]₂ (0.015 eq), and dtbpy (0.03 eq) to a Schlenk tube equipped with a stir bar.
-
Add anhydrous cyclooctane to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the desired aryl boronate ester.
Mechanistic Considerations in C-H Activation
The mechanism of iridium-catalyzed C-H borylation is believed to involve the formation of a tris(boryl)iridium(III) species, which then undergoes oxidative addition to an aromatic C-H bond.[1]
Caption: Plausible catalytic cycle for iridium-catalyzed C-H borylation.
Conclusion
Pyrazolylpyridine ligands represent a powerful and versatile tool for the development of novel transition-metal catalysts. Their tunable nature and straightforward synthesis provide a platform for rational catalyst design, leading to highly efficient and selective transformations. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the vast potential of pyrazolylpyridine ligands in their synthetic applications, from the construction of complex organic molecules to the production of advanced polymeric materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 3. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Rh-Catalyzed oxidative C–H activation/annulation: converting anilines to indoles using molecular oxygen as the sole oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Iridium-Catalyzed C-H Borylation of Arenes and [research.amanote.com]
- 8. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Agrochemical Evaluation of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis and evaluation of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol as a potential agrochemical candidate. This document outlines detailed protocols for its preparation and subsequent screening for herbicidal, fungicidal, and insecticidal activities. The methodologies are designed to be robust and provide a clear framework for researchers in the field of crop protection.
The pyrazole and pyridine heterocycles are well-established pharmacophores in the agrochemical industry, present in numerous commercial products.[1][2] The combination of these two rings in this compound suggests a strong potential for biological activity, making it a compound of significant interest for discovery and development programs.[3][4] This guide is intended to provide both the foundational "how" and the critical "why" behind the experimental design, empowering researchers to not only execute these protocols but also to interpret the results with confidence and insight.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward and efficient protocol. The following is a well-established method, adapted from procedures for analogous compounds.[5][6]
Synthetic Scheme
Caption: Synthesis of this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde
-
To a solution of 6-chloropyridine-3-carbaldehyde (1.0 eq) in dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde.
Step 2: Reduction to this compound
-
Dissolve the 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization if necessary.
Part 2: Agrochemical Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the potential of this compound.
Herbicidal Activity Screening
A whole-plant pot assay is a reliable method for assessing both pre- and post-emergence herbicidal activity.[3][7]
Protocol:
-
Plant Preparation: Grow a selection of monocot and dicot weed species (e.g., Echinochloa crus-galli, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus) in small pots filled with a standard potting mix.
-
Pre-emergence Application:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.
-
Immediately after sowing the weed seeds, apply the test compound solution evenly to the soil surface at various concentrations (e.g., 100, 250, 500 g a.i./ha).
-
Include a solvent-only control and a commercial standard herbicide for comparison.
-
-
Post-emergence Application:
-
When the weeds have reached the 2-3 leaf stage, apply the test compound solution as a foliar spray at the same range of concentrations.
-
Ensure even coverage of the foliage.
-
-
Evaluation:
-
Maintain the treated plants in a greenhouse with controlled temperature and light conditions.
-
After 14-21 days, visually assess the herbicidal effect as a percentage of growth inhibition compared to the untreated control (0% = no effect, 100% = complete kill).[7]
-
Fungicidal Activity Screening
The poisoned food technique is a standard in vitro method to assess the intrinsic fungicidal activity of a compound against a panel of plant pathogenic fungi.[1][8][9]
Protocol:
-
Fungal Pathogens: Select a range of economically important plant pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea, Alternaria alternata).
-
Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) and sterilize.
-
While the PDA is still molten (around 45-50 °C), add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO or acetone) to achieve final concentrations (e.g., 10, 50, 100 µg/mL).
-
Pour the amended PDA into sterile Petri dishes. A solvent-only control and a commercial fungicide should be included.
-
-
Inoculation:
-
Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each PDA plate.
-
-
Incubation and Evaluation:
-
Incubate the plates at the optimal temperature for each fungus (typically 25-28 °C).
-
When the fungal growth in the control plate has reached the edge of the dish, measure the colony diameter of all treatments.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.[1]
-
-
Insecticidal Activity Screening
A variety of bioassays can be employed to evaluate insecticidal activity, depending on the target pest's feeding habits.[10][11]
Protocol for Foliar Pests (e.g., Aphids):
-
Test Compound Application:
-
Prepare solutions of the test compound at various concentrations in a suitable solvent with a wetting agent.
-
Spray small potted plants (e.g., fava bean for aphids) with the test solutions until runoff.
-
Allow the plants to air dry.
-
-
Insect Infestation:
-
Enclose the treated plants in ventilated cages and introduce a known number of adult aphids (e.g., 20-30).
-
-
Evaluation:
-
After 48-72 hours, count the number of dead insects.
-
Calculate the percentage mortality, correcting for any mortality in the solvent-only control using Abbott's formula.
-
Protocol for Chewing Insects (e.g., Lepidopteran Larvae):
-
Diet Incorporation Bioassay: [12]
-
Prepare an artificial diet for the target insect (e.g., fall armyworm, Spodoptera frugiperda).
-
Incorporate the test compound into the diet at various concentrations while the diet is still liquid.
-
Dispense the treated diet into the wells of a multi-well plate.
-
-
Insect Infestation:
-
Place one neonate larva in each well.
-
-
Evaluation:
-
After 5-7 days, assess larval mortality and growth inhibition.
-
Part 3: Data Analysis and Interpretation
For all screenings, it is crucial to establish dose-response relationships.
| Parameter | Description |
| GI₅₀ / GR₅₀ | The concentration of the compound that causes 50% growth inhibition (for herbicides and fungicides). |
| LC₅₀ / LD₅₀ | The concentration or dose of the compound that is lethal to 50% of the test insect population. |
These values can be calculated by probit analysis or other suitable statistical methods from the dose-response data. The activity of this compound should be compared to that of the commercial standards to determine its relative potency.
Part 4: Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial agrochemical evaluation of this compound. Promising results in these primary screens would warrant further investigation, including:
-
Spectrum of Activity: Testing against a broader range of weeds, fungi, and insect pests.
-
Mode of Action Studies: Investigating the biochemical target of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize activity.
-
Crop Safety Evaluation: Assessing phytotoxicity on important crop species.
The versatile nature of the pyrazole-pyridine scaffold suggests that this compound is a valuable starting point for the discovery of novel crop protection solutions.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. bioone.org [bioone.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. entomoljournal.com [entomoljournal.com]
- 11. scispace.com [scispace.com]
- 12. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols for the Synthesis of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol and its Derivatives
Introduction: The Significance of the Pyrazolylpyridine Scaffold
The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and materials science.[1][2][3] Pyrazole-containing molecules are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The specific compound, (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol, serves as a versatile and crucial building block.[5] Its structure, featuring a reactive methanol group and the pyrazolylpyridine core, allows for extensive functionalization, making it an ideal starting point for the development of compound libraries aimed at drug discovery and the synthesis of novel functional materials.[5]
This guide provides a detailed, two-stage synthetic strategy for producing this compound, followed by protocols for its derivatization. The methodologies are grounded in modern, high-efficiency catalytic processes, with a focus on explaining the rationale behind each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Retrosynthetic Analysis and Strategic Overview
A robust and logical approach to the target molecule involves a two-part strategy. The synthesis is disconnected at the C-N bond linking the pyrazole and pyridine rings, and at the C-C bond of the methanol group, identifying the corresponding ester as a key intermediate.
The overall synthetic workflow is as follows:
-
Core Assembly: Construction of the 6-(1H-pyrazol-1-yl)pyridine core via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is the method of choice for this critical C-N bond formation due to its high efficiency and broad substrate scope.[6][7]
-
Functional Group Transformation: Reduction of a methyl ester at the pyridine C3-position to the primary alcohol. This is a reliable and high-yielding transformation using standard reducing agents.
This strategy allows for the late-stage introduction of diversity by simply varying the pyrazole or pyridine starting materials.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Versatility of Pyrazolylpyridine Compounds: A Guide to Their Application in Materials Science
Introduction: The Rise of Pyrazolylpyridine Ligands
In the dynamic field of materials science, the quest for novel compounds with tunable properties is perpetual. Among the vast families of organic ligands, (1H-Pyrazolyl)pyridines have emerged as exceptionally versatile building blocks for the design of functional metal complexes.[1][2] These compounds, analogous to the well-studied 2,2'-bipyridine ligands, offer a unique combination of synthetic accessibility, electronic tunability, and diverse coordination chemistry.[3] Their structure, featuring both a pyridine and a pyrazole ring, allows for the fine-tuning of steric and electronic properties of the resulting metal complexes, which in turn dictates their function in various applications.[2][3] A key feature is the acidic NH group on the pyrazole ring, which can be deprotonated, enabling the formation of neutral metal complexes and acting as a bridging unit to construct polynuclear structures.[2][3] This guide provides an in-depth exploration of the application of pyrazolylpyridine compounds in luminescent materials, sensors, catalysis, and coordination polymers, complete with detailed protocols and insights for researchers in materials science and drug development.
Luminescent Materials: Illuminating the Future with Pyrazolylpyridine Complexes
The unique photophysical properties of metal complexes derived from pyrazolylpyridine ligands have positioned them as promising candidates for next-generation luminescent materials, particularly in the realm of Organic Light-Emitting Diodes (OLEDs).[3] The ability to tune the emission color and enhance photoluminescence quantum yields (PLQYs) through ligand modification is a significant advantage.[3][4]
Application in Organic Light-Emitting Diodes (OLEDs)
Neutral complexes, particularly of iridium(III) and copper(I), containing pyrazolylpyridine ligands have shown great promise in OLEDs.[3][5] The neutrality of these complexes facilitates their deposition as thin films, a crucial step in OLED fabrication.[3] By carefully designing the pyrazolylpyridine ligand and the ancillary ligands, it is possible to achieve highly efficient blue, green, and yellow-green light emission.[4][5]
Protocol 1: Fabrication of a Solution-Processed Phosphorescent OLED (PhOLED)
This protocol describes the fabrication of a PhOLED using a blue-emitting iridium(III) complex with a pyridylpyrazole N^N ligand.[5]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Host material: Poly(vinylcarbazole) (PVK) or 1,3-bis(N-carbazolyl)benzene (mCP)
-
Iridium(III) complex with pyridylpyrazole ligand (e.g., complex 12 from Harding et al., 2017)[5]
-
Electron transport layer (ETL) material (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene - TPBi)
-
Cathode: LiF/Al
-
Solvents: Dichloromethane, Chlorobenzene
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Preparation: Prepare a solution of the host material (PVK or mCP) and the iridium(III) complex in a suitable solvent like chlorobenzene. The doping concentration of the iridium complex is typically between 5-15 wt%.
-
EML Deposition: Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. Anneal the film at 80 °C for 30 minutes to remove residual solvent.
-
ETL and Cathode Deposition: Thermally evaporate the ETL material (TPBi) followed by the LiF/Al cathode under high vacuum (< 10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the electroluminescence spectra, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the fabricated device.
Causality: The choice of host material is critical as it facilitates charge transport and energy transfer to the phosphorescent emitter.[5] The additional mesityl substituent on the pyridylpyrazole ligand in some complexes enhances solubility, which is crucial for forming high-quality thin films via solution processing.[5]
Data Presentation: Photophysical Properties of Emissive Cu(I) Complexes
The following table summarizes the photophysical properties of a series of emissive Cu(I) cationic complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine ligands, demonstrating the tunability of their emission characteristics.[4]
| Complex | Phosphine Ligand | Emission Color (Solid State) | Quantum Yield (QY) at 298 K (%) | Lifetime (µs) at 298 K |
| 1 | dppbz | Yellow-Green | 78 | 119 |
| 2 | Xantphos | Yellow-Green | 25 | 29 |
| 3 | DPEPhos | Yellow-Green | 1 | 19 |
| 4 | PPh₃ | Yellow-Green | 1 | - |
| 5 | BINAP | Yellow-Green | 1.7 | - |
Data sourced from Titova et al. (2021)[4]
Visualization: OLED Fabrication Workflow
Caption: Workflow for fabricating a solution-processed OLED.
Chemical Sensors: Detecting Analytes with High Selectivity and Sensitivity
The ability of pyrazolylpyridine ligands to form stable complexes with various metal ions makes them excellent candidates for the development of chemical sensors.[6] The coordination of an analyte to the metal center can induce a change in the photophysical properties of the complex, such as fluorescence or absorbance, allowing for "turn-on" or "turn-off" sensing.[6][7]
"Turn-On" Fluorescence Sensor for Al³⁺
A pyridine-pyrazole based bis-bidentate asymmetric chemosensor has been developed for the selective detection of Al³⁺ ions.[6] The presence of two 'hard' phenolic hydroxyl groups on the ligand facilitates coordination with the 'hard' Al³⁺ ion, leading to a chelation-enhanced fluorescence (CHEF) effect.[6]
Protocol 2: Synthesis and Application of a "Turn-On" Al³⁺ Sensor
This protocol outlines the synthesis of the H₂DPC ligand and its application as a fluorescent sensor for Al³⁺.[6]
Part A: Synthesis of the Chemosensor Ligand (H₂DPC)
-
Starting Materials: 3-(5-methyl-1H-pyrazol-3-yl)pyridine, 2,4-dihydroxybenzaldehyde.
-
Reaction: Reflux an equimolar mixture of the starting materials in ethanol for 6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The desired product precipitates as a yellow solid.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.
Part B: Fluorescence Sensing of Al³⁺
-
Stock Solutions: Prepare stock solutions of the H₂DPC ligand in DMSO and various metal perchlorate salts in deionized water.
-
Titration Experiment: To a solution of H₂DPC in a DMSO/water mixture, add incremental amounts of the Al³⁺ stock solution.
-
Measurement: Record the fluorescence emission spectrum after each addition of Al³⁺.
-
Selectivity Test: Repeat the experiment with other metal ions to confirm the selectivity for Al³⁺.
Causality: The planar conjugated structure of the ligand, stabilized by hydrogen bonding and π-π stacking, provides a rigid framework.[6] Upon coordination with Al³⁺, the intramolecular charge transfer (ICT) is enhanced, leading to a significant increase in fluorescence intensity, thus acting as a "turn-on" sensor.[6]
Visualization: Mechanism of "Turn-On" Fluorescence Sensing
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Catalysis: Driving Chemical Transformations with Pyrazolylpyridine Complexes
Pyrazolylpyridine ligands have been instrumental in the development of homogeneous catalysts for a variety of organic transformations.[8][9] The proton-responsive nature of the pyrazole NH group can be exploited for metal-ligand cooperation in catalytic cycles.[8]
Asymmetric Transfer Hydrogenation
Ruthenium(II) complexes bearing pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines have been shown to be effective catalysts for the asymmetric transfer hydrogenation of ketones.[8] The protic pyrazole groups play a crucial role in the catalytic cycle, likely participating in proton transfer steps.[8]
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on the work of Thiel and co-workers on ruthenium-catalyzed transfer hydrogenation.[8]
Materials:
-
Ruthenium(II) complex with a chiral 2,6-bis(1H-pyrazol-3-yl)pyridine ligand
-
Acetophenone
-
Isopropanol (as both solvent and hydrogen source)
-
Base (e.g., KOH)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst and the base in isopropanol.
-
Substrate Addition: Add acetophenone to the reaction mixture.
-
Reaction: Heat the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by GC or TLC.
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.
Causality: The pincer-type ligand provides a rigid coordination environment around the metal center, which is essential for high enantioselectivity.[8] The protic NH groups of the pyrazole moieties are believed to facilitate the hydrogen transfer from the isopropanol to the ketone substrate through a concerted outer-sphere mechanism.[8]
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of pyrazolylpyridine ligands to act as linkers has been exploited in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs).[10] These materials are of great interest due to their tunable porosity, high surface area, and potential applications in gas storage, separation, and catalysis.[10] The deprotonation of the pyrazole NH group can create additional coordination sites, leading to the formation of higher-dimensional structures.[10]
Protocol 4: Solvothermal Synthesis of a Pyrazolylpyridine-Based Coordination Polymer
This protocol describes a general method for the solvothermal synthesis of CPs using bis(2,6-pyrazolyl)pyridine ligands.[10]
Materials:
-
Bis(2,6-pyrazolyl)pyridine ligand
-
Metal salt (e.g., iron(II) tetrafluoroborate)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Sealed reaction vessel (e.g., Teflon-lined autoclave)
Procedure:
-
Reactant Preparation: Dissolve the pyrazolylpyridine ligand and the metal salt in DMF in a glass vial.
-
Reaction Setup: Place the vial inside a Teflon-lined stainless steel autoclave.
-
Solvothermal Reaction: Heat the autoclave in an oven at a specific temperature (e.g., 140 °C) for a set period (e.g., 24 hours).
-
Isolation: Allow the autoclave to cool slowly to room temperature.
-
Product Collection: Collect the crystalline product by filtration, wash with fresh solvent, and dry.
-
Characterization: Characterize the resulting CP by single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis.
Causality: The high temperatures and pressures of solvothermal synthesis can overcome kinetic barriers, promoting the formation of thermodynamically stable and highly crystalline CPs or MOFs.[10] However, the stability of the precursor complex under these conditions is a critical factor, as decomposition can occur.[10]
Conclusion
Pyrazolylpyridine compounds have proven to be a remarkable class of ligands in materials science, offering a rich playground for chemists and materials scientists. Their synthetic versatility allows for the rational design of metal complexes with tailored properties for a wide array of applications, from advanced luminescent materials and sensitive chemical sensors to efficient catalysts and functional coordination polymers. The continued exploration of new pyrazolylpyridine derivatives and their metal complexes will undoubtedly lead to further breakthroughs and innovations in materials science and beyond.
References
- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties - Titova - Uspehi himii [journals.rcsi.science]
- 2. researchgate.net [researchgate.net]
- 3. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 4. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridylpyrazole N^N ligands combined with sulfonyl-functionalised cyclometalating ligands for blue-emitting iridium(iii) complexes and solution-processable PhOLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine-pyrazole based Al(iii) ‘turn on’ sensor for MCF7 cancer cell imaging and detection of picric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
Catalytic Activity of Metal Complexes with Pyrazolylpyridine Ligands: Application Notes and Protocols for Researchers
Introduction: The Versatility of Pyrazolylpyridine Ligands in Catalysis
Metal complexes featuring pyrazolylpyridine ligands have emerged as a versatile and powerful class of catalysts in modern organic synthesis. These ligands, analogous in some respects to the well-known 2,2'-bipyridines, offer a unique combination of steric and electronic tunability, allowing for the fine-tuning of the catalytic properties of the resulting metal complexes.[1][2] The ease of synthesis and modification of the pyrazolylpyridine scaffold enables the rational design of catalysts for a wide array of chemical transformations, including oxidation, reduction, cross-coupling, and polymerization reactions.[1][2] The presence of both a pyridine and a pyrazole moiety provides distinct coordination environments and the potential for the pyrazole NH group to participate in catalysis through proton transfer and hydrogen bonding, a feature that has been exploited in various metal-ligand cooperative catalytic systems.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of metal complexes bearing pyrazolylpyridine ligands. It offers detailed application notes, step-by-step protocols for key catalytic reactions, and insights into the underlying reaction mechanisms. The information presented herein is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness, empowering researchers to leverage these catalytic systems in their own synthetic endeavors.
I. Synthesis and Characterization of Pyrazolylpyridine Ligands and their Metal Complexes
The foundation of successful catalysis lies in the preparation of well-defined and pure ligands and metal complexes. This section provides protocols for the synthesis of common pyrazolylpyridine ligand scaffolds and their subsequent complexation with various transition metals.
Protocol 1: Synthesis of 2-(1H-pyrazol-1-yl)pyridine
This protocol describes a common method for the synthesis of 2-(1H-pyrazol-1-yl)pyridine via a copper-catalyzed cross-coupling reaction.
Materials:
-
2-Bromopyridine
-
Pyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add pyrazole (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF and 2-bromopyridine (1.0 equiv.).
-
Heat the reaction mixture to 110-120 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 2-(1H-pyrazol-1-yl)pyridine as a white solid.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, 1H), 7.90 (d, 1H), 7.80 (t, 1H), 7.70 (d, 1H), 7.25 (dd, 1H), 6.50 (t, 1H).
-
IR (KBr, cm⁻¹): 3120, 1590, 1470, 1430, 780.
-
MS (EI): m/z = 145 [M]⁺.
Protocol 2: Synthesis of a Palladium(II) Complex with a Pyrazolylpyridine Ligand
This protocol outlines the synthesis of a representative palladium(II) complex for use in cross-coupling reactions.
Materials:
-
2-(1H-pyrazol-1-yl)pyridine
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile
-
Diethyl ether
Procedure:
-
Dissolve 2-(1H-pyrazol-1-yl)pyridine (2.0 equiv.) in warm acetonitrile in a round-bottom flask.
-
In a separate flask, dissolve palladium(II) chloride (1.0 equiv.) in warm acetonitrile.
-
Slowly add the palladium(II) chloride solution to the ligand solution with stirring.
-
A yellow precipitate will form immediately.
-
Stir the mixture at room temperature for 4 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold acetonitrile and then with diethyl ether.
-
Dry the complex under vacuum to yield the [Pd(2-(1H-pyrazol-1-yl)pyridine)₂Cl₂] complex.
Characterization Data:
-
IR (KBr, cm⁻¹): Significant shifts in the pyridine and pyrazole ring stretching vibrations compared to the free ligand, indicating coordination to the metal center. Appearance of new bands in the far-IR region corresponding to Pd-N and Pd-Cl stretching vibrations.[5][6]
II. Catalytic Applications in Organic Synthesis
The true utility of pyrazolylpyridine metal complexes lies in their broad applicability as catalysts. The following sections detail protocols for key transformations, providing a starting point for reaction optimization and substrate scope exploration.
A. Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium complexes of pyrazolylpyridine ligands have demonstrated significant efficacy in catalyzing various cross-coupling reactions, which are fundamental for the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs).[7][8][9]
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. Pyrazolylpyridine-palladium complexes can effectively catalyze this reaction, often with low catalyst loadings and under mild conditions.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
[Pd(2-(1H-pyrazol-1-yl)pyridine)₂Cl₂]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (1-2 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 80 | 18 | 92 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 1.5 | Cs₂CO₃ | Toluene/H₂O | 110 | 24 | 88 |
Data are representative and may vary based on specific ligand modifications and reaction conditions.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The pyrazolylpyridine ligand plays a crucial role in stabilizing the palladium center throughout this cycle.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is another powerful C-C bond-forming reaction. Pyrazolylpyridine-palladium complexes can also be employed as efficient catalysts for this transformation.
Materials:
-
Iodobenzene
-
Styrene
-
[Pd(2-(1H-pyrazol-1-yl)pyridine)₂Cl₂]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube, combine iodobenzene (1.0 equiv.), styrene (1.5 equiv.), triethylamine (2.0 equiv.), and the palladium catalyst (0.5-1 mol%).
-
Add anhydrous DMF as the solvent.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat to 120 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with toluene.
-
Wash the organic phase with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield stilbene.
B. Oxidation Reactions: Accessing Higher Oxidation States
Copper and iron complexes of pyrazolylpyridine ligands are effective catalysts for a variety of oxidation reactions, offering greener alternatives to stoichiometric oxidants.
The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a fundamental transformation in organic synthesis. Copper(II)-pyrazolylpyridine complexes, often in the presence of a co-oxidant like TEMPO, can catalyze the aerobic oxidation of alcohols under mild conditions.
Materials:
-
Benzyl alcohol
-
Copper(II) chloride (CuCl₂)
-
2-(1H-pyrazol-1-yl)pyridine
-
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl)
-
Acetonitrile
-
Air or oxygen balloon
Procedure:
-
In a round-bottom flask, dissolve CuCl₂ (5 mol%) and 2-(1H-pyrazol-1-yl)pyridine (5.5 mol%) in acetonitrile.
-
Stir the solution until the complex forms (a color change is usually observed).
-
Add benzyl alcohol (1.0 equiv.) and TEMPO (10 mol%).
-
Fit the flask with a balloon of air or oxygen and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, the reaction mixture can be filtered through a short pad of silica gel, eluting with ethyl acetate.
-
Remove the solvent under reduced pressure to obtain the crude benzaldehyde, which can be further purified if necessary.
The catalytic cycle for copper-catalyzed aerobic alcohol oxidation is complex and can involve multiple pathways. A plausible mechanism involves the formation of a copper(II)-alkoxide intermediate, which then undergoes a hydrogen atom abstraction by a nitroxyl radical (TEMPO). The resulting copper(I) species is then re-oxidized by molecular oxygen to regenerate the active copper(II) catalyst. The pyrazolylpyridine ligand helps to stabilize the different oxidation states of copper and facilitates the coordination of the alcohol substrate.
Figure 2: Simplified mechanism for copper-catalyzed aerobic alcohol oxidation.
The selective oxidation of sulfides to sulfoxides or sulfones is an important transformation in the synthesis of pharmaceuticals and other fine chemicals.[10][11][12] Iron and other transition metal complexes with pyrazolylpyridine ligands can catalyze this reaction using environmentally benign oxidants like hydrogen peroxide or even molecular oxygen.[13]
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
Iron(III) chloride (FeCl₃)
-
2-(1H-pyrazol-3-yl)pyridine
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve FeCl₃ (2 mol%) and 2-(1H-pyrazol-3-yl)pyridine (2.2 mol%) in methanol.
-
Add thioanisole (1.0 equiv.).
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the sulfoxide.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
III. Applications in Drug Development and Pharmaceutical Synthesis
The catalytic efficiency and selectivity of pyrazolylpyridine metal complexes make them highly attractive for applications in the pharmaceutical industry, where the synthesis of complex molecules with high purity is paramount.[7][8][9][14][15] For instance, the Suzuki-Miyaura and Heck reactions are widely used to construct the carbon skeleton of numerous active pharmaceutical ingredients (APIs). The development of pyrazolylpyridine-based catalysts that operate under mild conditions and with high turnover numbers can lead to more sustainable and cost-effective manufacturing processes.
While specific, proprietary examples from industrial drug development are often not publicly disclosed, the protocols provided in this guide for fundamental transformations like cross-coupling and oxidation are directly applicable to the synthesis of pharmaceutical intermediates. For example, the formation of a biaryl bond via a Suzuki-Miyaura coupling is a key step in the synthesis of many anti-inflammatory drugs and angiotensin II receptor blockers. Similarly, the selective oxidation of an alcohol to an aldehyde or ketone is a common transformation in the synthesis of steroids and other natural product-based drugs. Researchers in drug development can adapt and optimize these protocols for their specific target molecules, leveraging the tunability of the pyrazolylpyridine ligand to achieve the desired reactivity and selectivity.
IV. Conclusion and Future Outlook
Metal complexes with pyrazolylpyridine ligands represent a rapidly evolving and highly promising area of catalysis. Their modular synthesis, electronic and steric tunability, and the potential for metal-ligand cooperativity provide a rich platform for the development of novel and highly efficient catalysts. The application notes and protocols detailed in this guide serve as a practical resource for researchers to explore the catalytic potential of these complexes in their own work.
Future research in this field is likely to focus on the development of catalysts for even more challenging transformations, such as C-H activation and asymmetric catalysis.[16][17][18][19] The design of water-soluble ligands for catalysis in aqueous media and the immobilization of these complexes on solid supports for enhanced recyclability are also important avenues for future investigation. As our understanding of the structure-activity relationships of these catalysts deepens, we can expect to see the emergence of even more powerful and selective catalytic systems with broad applications in organic synthesis, materials science, and drug development.
V. References
-
Titova, E.M., Titov, A.A., & Shubina, E.S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099.
-
Kuwata, S., & Ikariya, T. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3521.
-
Ojwach, S. O., & Darkwa, J. (2010). Pyrazolyl iron, cobalt, nickel, and palladium complexes: Synthesis, molecular structures, and evaluation as ethylene oligomerization catalysts. Journal of Organometallic Chemistry, 695(1), 13-20.
-
Titov, A.A., Titova, E.M., & Shubina, E.S. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate.
-
ResearchGate. (n.d.). The IR and 1 H NMR spectral data of ligands and complexes.
-
ResearchGate. (n.d.). 1 H NMR spectra of the ligand 1 and of complexes PtLCl 2 (2) and PdLCl 2 (3).
-
Biffis, A., et al. (2018). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Doctoral dissertation, Università Ca' Foscari Venezia.
-
Fout, A. R., & Scott, M. J. (2011). Sulfide Oxidation by O2: Synthesis, Structure and Reactivity of Novel Sulfide-Incorporated Fe(II) Bis(imino)pyridine Complexes. Inorganic chemistry, 50(22), 11626–11636.
-
Lopes, I., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts, 9(7), 611.
-
Gray, H. B., et al. (1998). Mechanistic Studies of C-H Activation Catalysts for Direct Organic Fuel Cell Applications. Defense Technical Information Center.
-
Kuwata, S., & Ikariya, T. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
-
Technology Networks. (2023). Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability.
-
Vasylyeva, V., et al. (2014). Solid-state NMR structure characterization of a 13CO-Labeled Ir(I) complex with a P,N-donor ligand including ultrafast MAS methods. PubMed, 25(33), 5431-5441.
-
Organic Chemistry Portal. (n.d.). Heck Reaction.
-
Lindh, J., et al. (2016). Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. ACS Catalysis, 6(11), 7544-7551.
-
El-Tabl, A. S., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PloS one, 16(11), e0259833.
-
Pharmaceutical Technology. (2016). Advances in Heterocyclic Chemistry for API Synthesis.
-
Li, Y., et al. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry, 10, 848609.
-
Pérez, Y., et al. (2024). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. Catalysts, 14(3), 184.
-
ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex...
-
Organic & Biomolecular Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
-
Volcho, K.P., et al. (2003). Metal Complexes in Asymmetric Oxidation of Sulfides. Russian Journal of Organic Chemistry, 39(11), 1537-1552.
-
Semantic Scholar. (n.d.). Palladium catalyzed Heck reactions using 2,6-bis(1,2,4-diazaphosphol-1-yl)pyridine as a ligand.
-
ResearchGate. (2022). (PDF) Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems.
-
MDPI. (2024). Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”.
-
Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
-
Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
-
Beilstein Journals. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
-
Technology Networks. (n.d.). Catalyst Application for Pharmaceutical.
References
- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability - PharmaFeatures [pharmafeatures.com]
- 8. pharmtech.com [pharmtech.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal Complexes in Asymmetric Oxidation of Sulfides | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 12. researchgate.net [researchgate.net]
- 13. Sulfide Oxidation by O2: Synthesis, Structure and Reactivity of Novel Sulfide-Incorporated Fe(II) Bis(imino)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. mdpi.com [mdpi.com]
- 19. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Utilization of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol in Novel Pharmaceutical Development
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol . This versatile heterocyclic building block, featuring the privileged pyrazolyl-pyridine scaffold, serves as a critical starting material for the synthesis of novel small molecule therapeutics. We present detailed protocols for the synthesis of the core molecule and its subsequent derivatization into key pharmacophores targeting a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Furthermore, this guide includes step-by-step in vitro protocols for evaluating the biological activity of these synthesized compounds, supported by illustrative data and mechanistic insights.
Introduction: The Pyrazolyl-Pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The fusion of pyrazole and pyridine rings creates a pharmacologically significant scaffold that is present in a multitude of approved drugs and clinical candidates.[1] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile component known for a wide spectrum of biological activities.[2] Similarly, the pyridine ring is a common feature in numerous pharmaceuticals, contributing to favorable pharmacokinetic properties and target engagement. The combination of these two heterocycles in the pyrazolyl-pyridine core results in a structure with a unique electronic distribution and hydrogen bonding capabilities, making it an ideal platform for designing potent and selective modulators of various biological targets.[3]
This compound, with its reactive hydroxymethyl group, offers a strategic entry point for synthetic diversification, allowing for the introduction of a wide array of functional groups and the exploration of extensive structure-activity relationships (SAR). This guide will focus on leveraging this key intermediate for the development of kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be efficiently achieved through a two-step process starting from commercially available 6-chloronicotinonitrile. The rationale for this route is the robust and high-yielding nature of nucleophilic aromatic substitution followed by a standard reduction of the nitrile functionality.
Synthetic Workflow
Caption: Synthetic route to the target compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinonitrile
-
Rationale: This step involves a nucleophilic aromatic substitution reaction where the pyrazole anion displaces the chloride on the pyridine ring. The use of a polar aprotic solvent like DMF facilitates the reaction, and a mild base such as potassium carbonate is sufficient to deprotonate the pyrazole.
-
Procedure:
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-90 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 6-(1H-pyrazol-1-yl)nicotinonitrile as a solid.[4][5]
-
Step 2: Reduction to this compound
-
Rationale: The nitrile group is selectively reduced to a primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is a suitable reducing agent for this transformation, as it can reduce nitriles to aldehydes, which are then further reduced in situ to the alcohol.
-
Procedure:
-
Suspend 6-(1H-pyrazol-1-yl)nicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add a solution of DIBAL-H (2.5 eq, typically 1.0 M in THF or hexanes) to the suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the mixture vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[6]
-
Application in Kinase Inhibitor Synthesis
The pyrazolyl-pyridine scaffold is a well-established core for the development of potent kinase inhibitors.[1] The hydroxyl group of our title compound can be readily converted to a variety of functionalities to probe the ATP-binding site of kinases such as CDK2 and TBK1.
Proposed Synthetic Diversification for Kinase Inhibitors
Caption: Diversification of the core scaffold for kinase inhibitors.
Protocol: Synthesis of Amine and Amide Derivatives
Protocol 3.2.1: Conversion of Alcohol to Primary Amine
-
Rationale: The conversion of the primary alcohol to a primary amine is a key step. This can be achieved via a two-step process involving mesylation followed by substitution with azide and subsequent reduction, which avoids over-alkylation.
-
Procedure:
-
Mesylation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour.
-
Azide Substitution: To the reaction mixture, add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide. Add DMF to aid solubility and heat the mixture to 60 °C for 6-8 hours.
-
Reduction: After cooling, dilute the mixture with water and extract with ethyl acetate. Concentrate the organic layer and dissolve the crude azide in THF. Add triphenylphosphine (1.5 eq) and stir for 2 hours, then add water and stir overnight. Alternatively, reduce the azide using H2 gas with a palladium on carbon catalyst. Purify the resulting amine by column chromatography.
-
Protocol 3.2.2: Amide Coupling
-
Rationale: The synthesized primary amine can be readily coupled with various carboxylic acids or acyl chlorides to generate a library of amide derivatives. Standard peptide coupling reagents like HATU or EDC/HOBt can be employed for efficient amide bond formation.
-
Procedure:
-
To a solution of (6-(1H-pyrazol-1-yl)pyridin-3-yl)methylamine (1.0 eq) and a carboxylic acid of interest (1.1 eq) in DMF, add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, then brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by chromatography or recrystallization.
-
In Vitro Kinase Inhibition Assay Protocol (Example: CDK2/Cyclin A2)
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the amount of ADP formed and is inversely correlated with the amount of kinase inhibition.
-
Procedure:
-
Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound, CDK2/Cyclin A2 enzyme, and the appropriate substrate (e.g., Histone H1).
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Representative Data for Pyrazolyl-Pyridine Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Pyrazolopyridine | CDK2/cyclin A2 | 0.24 - 3.52 | [7] |
| Pyrazole | RET Kinase | pIC50 up to 8.8 | [1] |
| N-phenyl pyrazoline | Tyrosine Kinases | 3.95 - 30.13 | [8] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 0.057 - 0.066 | [9] |
Application in the Development of Anti-Inflammatory Agents
The pyrazolyl-pyridine scaffold is also implicated in the development of anti-inflammatory drugs, often through the inhibition of cyclooxygenase (COX) enzymes.
In Vitro COX Inhibition Assay Protocol
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.
-
Procedure:
-
Prepare solutions of recombinant human COX-1 and COX-2 enzymes.
-
In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Monitor the change in absorbance at 590 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[10]
-
Representative Data for Pyrazole-Based Anti-Inflammatory Agents
| Compound Class | Target | IC50 (µM) | Activity | Reference |
| Pyrazole Derivative | IL-6 Suppression | 9.562 | Potent anti-inflammatory | [11] |
| Pyrazoline Derivative | Lipoxygenase | 80 | Potent inhibitor | [12] |
| 3,5-diarylpyrazole | COX-2/5-LOX | 0.03 / 0.12 | Dual inhibitor | [10] |
Application in the Development of Neuroprotective Agents
Given the prevalence of the pyrazolyl-pyridine scaffold in CNS-active agents, this compound is a promising starting point for novel neuroprotective compounds.
In Vitro Neuroprotection Assay Protocol (SH-SY5Y Cell Line)
-
Principle: This assay evaluates the ability of a test compound to protect neuronal cells from a neurotoxin-induced cell death. The SH-SY5Y neuroblastoma cell line is a common model for studying neurodegenerative processes. Cell viability is typically assessed using the MTT assay.
-
Procedure:
-
Culture SH-SY5Y cells in a suitable medium.
-
Seed the cells into 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 for neuroprotection.[13]
-
Representative Data for Pyrazole-Based Neuroprotective Agents
| Compound Class | Model | Activity | Finding | Reference |
| Pyrazole Ethandiamide | THP-1/SH-SY5Y co-culture | Neuroprotection | Reduced neurotoxic secretions | [13] |
| Phenylacetamide Pyrazole | Oxidative Stress | Restored cell viability | Promising lead for neuroprotection | [14] |
| Pyrazolone Derivative | PTZ-induced neuroinflammation | Anti-inflammatory | Reduced paw edema in mice | [15] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel pharmaceutical agents. Its strategic design incorporates the pharmacologically privileged pyrazolyl-pyridine scaffold and a readily functionalizable hydroxymethyl group. The protocols and data presented in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this compound and to develop potent and selective modulators of key biological targets implicated in cancer, inflammation, and neurodegenerative diseases. The self-validating nature of the described experimental workflows, from synthesis to biological evaluation, ensures the generation of robust and reproducible data, accelerating the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. achmem.com [achmem.com]
- 5. PubChemLite - 6-(1h-pyrazol-1-yl)nicotinonitrile (C9H6N4) [pubchemlite.lcsb.uni.lu]
- 6. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ACG Publications - Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [acgpubs.org]
- 15. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and field-proven protocols to help you overcome common challenges and optimize your reaction yields. This compound serves as a valuable intermediate in pharmaceutical development, particularly for neurological and anti-inflammatory agents, making robust synthetic access crucial[1].
Part 1: Strategic Synthesis Overview
The most reliable and frequently employed strategy for synthesizing this compound involves a two-step sequence. This approach decouples the formation of the critical C-N bond from the final functional group modification, allowing for more straightforward optimization and purification at each stage.
-
Step 1: C-N Cross-Coupling: The core of the synthesis is the N-arylation of pyrazole with a suitable 6-halopyridine derivative. The most common starting material is a 6-halonicotinaldehyde or its corresponding acid/ester. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are the premier methods for this transformation[2].
-
Step 2: Functional Group Reduction: The aldehyde or carboxylate group at the C3 position of the pyridine ring is then reduced to the primary alcohol. This is typically a high-yielding and clean transformation using standard reducing agents.
The overall workflow is summarized below.
Caption: High-level workflow for the synthesis of the target compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Troubleshooting Common Issues
Q: My yield for the C-N cross-coupling step is consistently low (<40%). What are the most likely causes and how can I fix it?
A: Low yield in the N-arylation step is the most common bottleneck. The issue typically stems from an inefficient catalytic cycle, substrate reactivity, or competing side reactions. Let's break down the troubleshooting process.
-
Causality: The Buchwald-Hartwig amination involves a delicate catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination[2][3]. A failure at any step will stall the reaction. Common failure points include catalyst deactivation, slow oxidative addition (especially with chloro-pyridines), or the formation of off-cycle dimeric palladium species[2].
-
Systematic Troubleshooting:
-
Re-evaluate Your Halide: Aryl chlorides are more economical but significantly less reactive than aryl bromides in many cross-coupling reactions[4]. If you are using 6-chloronicotinaldehyde, consider switching to 6-bromonicotinaldehyde. The increased rate of oxidative addition often justifies the higher cost of the starting material.
-
Optimize the Catalyst System: The choice of ligand is critical. For electron-deficient heteroaryl chlorides, sterically hindered and electron-rich phosphine ligands are essential. Do not assume a "one-size-fits-all" catalyst works. A systematic screening is recommended.
-
Base Selection: The base not only facilitates the deprotonation of pyrazole but also influences catalyst activity and stability. A strong, non-nucleophilic base is required. If K₂CO₃ or Cs₂CO₃ are failing, consider a stronger base like potassium tert-butoxide (t-BuOK)[5].
-
Consider a Copper Catalyst: For N-arylation of pyrazoles, copper-catalyzed Ullmann reactions can be highly effective and sometimes outperform palladium systems, especially at scale[6][7]. A simple system of CuI with a ligand like 1,10-phenanthroline and a base like K₂CO₃ is a robust starting point.
-
Caption: Troubleshooting decision tree for low N-arylation yield.
Q: I'm having difficulty purifying the final alcohol product. It streaks badly on my silica gel column. What can I do?
A: This is a classic problem when purifying polar, basic compounds like pyridine derivatives on standard silica gel[8].
-
Causality: The basic nitrogen on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This secondary interaction mechanism leads to significant peak tailing and poor separation[8]. The polarity of the methanol and pyrazole moieties further complicates purification.
-
Solutions:
-
Modify the Mobile Phase: The simplest solution is to add a small amount of a basic modifier to your eluent. For a dichloromethane/methanol gradient, adding 0.5-1% triethylamine (TEA) or a 7N ammonia in methanol solution will neutralize the active silanol sites, leading to much sharper peaks[8].
-
Change the Stationary Phase: If modifying the eluent is insufficient, switch to a more inert stationary phase. Alumina (basic or neutral) is often a good alternative to silica for basic compounds.
-
Consider Reverse-Phase or HILIC: For very polar compounds, reverse-phase chromatography may not provide enough retention. In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like amine-functionalized silica) with a reverse-phase type solvent system (e.g., acetonitrile/water), providing excellent retention and separation for polar molecules[9].
-
Frequently Asked Questions (FAQs)
Q: Which is a better starting material: 6-chloronicotinic acid or 6-chloronicotinaldehyde?
A: Starting with 6-(1H-Pyrazol-1-YL)nicotinaldehyde (CAS 1097198-86-1)[10] is generally more efficient. The reduction of an aldehyde to an alcohol with sodium borohydride (NaBH₄) is typically a faster, cleaner, and higher-yielding reaction than the reduction of a carboxylic acid, which would require a stronger reducing agent like LiAlH₄ under anhydrous conditions. If you are starting from the 6-halo precursor, using 6-chloronicotinaldehyde allows you to perform the C-N coupling and then proceed directly to the mild reduction step.
Q: For the Buchwald-Hartwig amination, is a pre-formed palladium catalyst necessary, or can I generate it in situ?
A: While in situ generation from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a ligand is common, using a well-defined, air-stable precatalyst (like an XPhos Pd G3 or G4 precatalyst) is highly recommended for reproducibility and efficiency[11]. These precatalysts ensure a reliable 1:1 or 1:2 Pd:Ligand ratio and often activate at lower temperatures, minimizing side reactions and improving overall yield.
Q: How can I effectively monitor the progress of the reduction step?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. The starting aldehyde is significantly less polar than the product alcohol. Use a solvent system like 10% Methanol in Dichloromethane. The aldehyde should have a high Rf value (e.g., ~0.7-0.8), while the alcohol product will have a much lower Rf (e.g., ~0.2-0.3) and will likely streak without a basic modifier in the TLC chamber. The disappearance of the starting aldehyde spot indicates reaction completion. Stain with potassium permanganate (KMnO₄) for visualization, as the alcohol will readily oxidize and show a yellow spot on a purple background.
Part 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for laboratory synthesis.
Protocol 1: Buchwald-Hartwig N-Arylation of Pyrazole with 6-Bromonicotinaldehyde
| Reagent/Parameter | Molar Eq. | Mol. Wt. | Amount |
| 6-Bromonicotinaldehyde | 1.0 | 186.00 | 1.86 g |
| Pyrazole | 1.2 | 68.08 | 0.82 g |
| XPhos Pd G3 Precatalyst | 0.02 | 863.77 | 173 mg |
| Potassium Phosphate (K₃PO₄) | 2.0 | 212.27 | 4.25 g |
| Toluene | - | - | 20 mL |
| Temperature | - | - | 100 °C |
| Time | - | - | 12-18 h |
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromonicotinaldehyde, pyrazole, XPhos Pd G3 precatalyst, and potassium phosphate.
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat this cycle 3 times).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the 6-bromonicotinaldehyde.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-(1H-Pyrazol-1-YL)nicotinaldehyde, which can be used in the next step with or without further purification.
Protocol 2: Reduction using Sodium Borohydride (NaBH₄)
| Reagent/Parameter | Molar Eq. | Mol. Wt. | Amount |
| 6-(1H-Pyrazol-1-YL)nicotinaldehyde | 1.0 | 173.17 | 1.73 g |
| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | 0.57 g |
| Methanol | - | - | 25 mL |
| Temperature | - | - | 0 °C to RT |
| Time | - | - | 1-2 h |
Procedure:
-
Dissolve the crude 6-(1H-Pyrazol-1-YL)nicotinaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting aldehyde.
-
Once complete, carefully quench the reaction by slowly adding water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify the crude material by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane (with 0.5% triethylamine added to the eluent) to afford pure this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-arylation of 3-alkoxypyrazoles, the case of the pyridines - Research - Institut Pasteur [research.pasteur.fr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. CAS 1097198-86-1 | 6-(1H-Pyrazol-1-YL)nicotinaldehyde - Synblock [synblock.com]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol
Welcome to the technical support guide for the purification of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol (CAS 748796-38-5). This document is designed for researchers, chemists, and drug development professionals to provide expert-driven, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic compound. Our goal is to equip you with the knowledge to troubleshoot issues effectively, optimize your purification workflows, and ensure the highest possible purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each issue is presented with potential causes and validated solutions.
Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
Symptom: During column chromatography on standard silica gel, you observe broad, tailing peaks for your target compound, leading to poor resolution and cross-contamination of fractions.
Causality: This is a classic problem when purifying basic compounds like pyridine derivatives on acidic stationary phases.[1] The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface.[1] This secondary interaction mechanism, in addition to normal-phase partitioning, causes a portion of the analyte molecules to be retained more strongly, resulting in a "tailing" effect on the elution peak.[1]
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to suppress the silanol interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (eluent) at a concentration of 0.1-1%. The competing base will preferentially bind to the active silanol sites, effectively masking them from your target compound.[2]
-
pH Adjustment: While less common in normal-phase chromatography, ensuring the mobile phase is not acidic can help. However, adding a competing base is generally more effective.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for purifying basic compounds.
-
End-Capped Silica Gel: This type of silica has been treated to reduce the number of free silanol groups, thereby minimizing tailing.
-
Polymer-Based Columns: For high-performance liquid chromatography (HPLC), polymer-based columns are stable over a wide pH range and lack the silanol groups that cause tailing.[1]
-
Workflow for Troubleshooting Peak Tailing
References
Technical Support Center: Synthesis of Pyrazolylpyridine Derivatives
Welcome to the technical support center for the synthesis of pyrazolylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Pyrazolylpyridines are significant scaffolds in medicinal chemistry and materials science, but their synthesis can present unique difficulties. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions researchers face when working with pyrazolylpyridine syntheses.
Q1: I'm planning a pyrazolylpyridine synthesis. What are the most common synthetic strategies I should consider?
A1: The most prevalent methods for synthesizing the pyrazolylpyridine core involve either forming the pyrazole ring onto a pre-existing pyridine or vice-versa. A common and versatile approach is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound bearing a pyridine moiety. Another strategy involves the reaction of an aminopyrazole with a suitable precursor to form the pyridine ring.[1][2] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: My reaction is not proceeding to completion, and I see a lot of starting material on my TLC. What's the first thing I should check?
A2: Before delving into more complex troubleshooting, always verify the purity of your starting materials.[3] Impurities in reactants, especially in aminopyrazoles or hydrazine derivatives, can significantly hinder the reaction. Additionally, ensure your reagents have not degraded during storage. After confirming the quality of your starting materials, the next step is to re-evaluate your reaction conditions, such as temperature and reaction time.[3]
Q3: What are the key safety precautions I should take when working with hydrazine derivatives?
A3: Hydrazine and its derivatives are often toxic and potentially explosive. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating hydrazine derivatives in the absence of a solvent, and always be mindful of the potential for rapid decomposition, especially with substituted hydrazines.
Troubleshooting Guide: Low Product Yield
Low or no product yield is one of the most frequent challenges in pyrazolylpyridine synthesis. The following guide breaks down the potential causes and offers systematic solutions.
Issue: My three-component reaction to form a pyrazolopyridine is giving a very low yield.
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is key.[3]
Potential Causes & Step-by-Step Solutions:
-
Purity of Starting Materials:
-
The "Why": Impurities in your reactants, particularly the aminopyrazole, can act as catalyst poisons or participate in side reactions, consuming your starting materials.[3]
-
Troubleshooting Protocol:
-
Assess the purity of your starting materials using techniques like NMR or LC-MS.
-
If impurities are detected, purify the starting materials. Recrystallization is often effective for solid compounds. Column chromatography can be used for oils or when recrystallization is not feasible.
-
-
-
Catalyst Selection and Loading:
-
The "Why": The choice and amount of catalyst can dramatically influence the reaction rate and outcome. Both acidic and basic catalysts are commonly employed, and their effectiveness can be highly substrate-dependent.[3]
-
Troubleshooting Protocol:
-
Catalyst Screening: If using a standard catalyst like acetic acid yields poor results, consider screening other catalysts. Lewis acids (e.g., ZrCl4) or solid-supported catalysts (e.g., amorphous carbon-supported sulfonic acid) have shown efficacy in similar syntheses.[3]
-
Optimize Catalyst Loading: The amount of catalyst is critical. Too little may result in a sluggish reaction, while too much can lead to side product formation. Start with a catalytic amount (e.g., 10 mol%) and incrementally adjust.
-
-
-
Solvent Effects:
-
The "Why": The solvent influences the solubility of reactants and intermediates, and can affect the reaction kinetics.[3]
-
Troubleshooting Protocol:
-
Solvent Screening: If a standard solvent like ethanol is not effective, perform a solvent screen with a range of polar and non-polar solvents.
-
Solvent-Free Conditions: In some cases, solvent-free reactions at elevated temperatures have been shown to produce high yields.[3] This can be particularly effective for condensation reactions where the removal of a small molecule byproduct (like water) drives the equilibrium towards the product.
-
-
-
Reaction Temperature and Time:
-
The "Why": Suboptimal temperature or reaction time can lead to incomplete conversion or degradation of the product.[3]
-
Troubleshooting Protocol:
-
Temperature Optimization: While some syntheses proceed at room temperature, many require heating to overcome the activation energy barrier. Experiment with a range of temperatures, for example, from room temperature up to the reflux temperature of the solvent.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent premature or overly long reaction times that could lead to product degradation.[3]
-
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in pyrazolylpyridine synthesis.
Troubleshooting Guide: Regioselectivity Issues
The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials.[3]
Issue: My reaction is producing a mixture of regioisomers that are difficult to separate.
Potential Causes & Step-by-Step Solutions:
-
Nature of Starting Materials:
-
The "Why": When reacting an unsymmetrical 1,3-dicarbonyl compound with a hydrazine, two different regioisomers of the resulting pyrazole can be formed. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound.
-
Troubleshooting Protocol:
-
Literature Review: Search for precedents in the literature using similar unsymmetrical starting materials. This can provide insights into the expected major regioisomer and reaction conditions that favor its formation.
-
Protecting Groups: In some cases, employing a protecting group strategy to differentiate the reactivity of the two carbonyl groups can enforce the desired regioselectivity.
-
-
-
Reaction Conditions:
-
The "Why": The choice of solvent and catalyst can influence the reaction pathway and, consequently, the regioselectivity.[3]
-
Troubleshooting Protocol:
-
Solvent Polarity: Vary the polarity of the solvent. A non-polar solvent might favor one transition state over another compared to a polar protic solvent.
-
Catalyst Type: The nature of the catalyst (acidic vs. basic, Lewis acid vs. Brønsted acid) can alter the mechanism and favor the formation of one regioisomer.
-
-
-
Separation of Regioisomers:
-
The "Why": Even with optimized conditions, a mixture of regioisomers may be unavoidable. Efficient purification is then paramount.
-
Troubleshooting Protocol:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[3]
-
Eluent Optimization: A systematic approach to eluent selection is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). A shallow gradient is often necessary to achieve good separation.
-
-
Crystallization: If the regioisomers are solid, fractional crystallization can be an effective separation technique.
-
-
Decision Tree for Managing Regioisomers
Caption: A decision-making guide for addressing regioselectivity in pyrazolylpyridine synthesis.
Troubleshooting Guide: Purification Challenges
Purification of pyrazolylpyridine derivatives can be challenging due to their polarity and potential for co-eluting byproducts.[3]
Issue: I'm having difficulty purifying my pyrazolylpyridine derivative.
Potential Causes & Step-by-Step Solutions:
-
Work-up Procedure:
-
The "Why": An improper work-up can leave behind catalysts and inorganic salts that complicate purification.
-
Troubleshooting Protocol:
-
Aqueous Wash: Perform an aqueous wash to remove water-soluble impurities. If your product is basic, a wash with a dilute acid solution can help remove non-basic impurities.[4] The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., Na2SO4, MgSO4) before concentrating.
-
-
-
Column Chromatography:
-
The "Why": The basic nature of the pyridine nitrogen can cause tailing on silica gel, leading to poor separation.
-
Troubleshooting Protocol:
-
Stationary Phase: Silica gel is the most common choice. However, for particularly basic compounds, alumina (neutral or basic) may provide better results.
-
Mobile Phase Additives: To mitigate tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[4]
-
Systematic Eluent Selection:
-
Start with a low polarity eluent and gradually increase the polarity.
-
Use TLC to test different solvent systems to find the one that provides the best separation (difference in Rf values) between your product and impurities.
-
-
-
-
Crystallization:
-
The "Why": If your product is a solid, crystallization is an excellent method for achieving high purity.
-
Troubleshooting Protocol:
-
Solvent Screening: Find a suitable solvent or solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of amorphous solid with trapped impurities.
-
-
Scale-Up Considerations
Scaling up a reaction from milligrams to grams or kilograms introduces new challenges.[5][6]
Issue: My reaction worked well on a small scale, but failed upon scale-up.
Potential Causes & Step-by-Step Solutions:
-
Heat Transfer:
-
The "Why": Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[5]
-
Troubleshooting Protocol:
-
Slow Reagent Addition: Add reagents dropwise, especially for highly exothermic steps.
-
Efficient Cooling: Use a larger cooling bath or a more efficient cooling system to maintain the desired internal temperature.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm.
-
-
-
Mixing:
-
The "Why": Inefficient stirring in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[5]
-
Troubleshooting Protocol:
-
Mechanical Stirring: Use an overhead mechanical stirrer for larger flasks to ensure efficient mixing.
-
Baffles: In a reactor setting, baffles can improve mixing efficiency.
-
-
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Verify by NMR or LC-MS before use. | Impurities can inhibit the reaction or cause side products.[3] |
| Catalyst | Screen different types and optimize loading. | The optimal catalyst is substrate-dependent.[3] |
| Solvent | Perform a solvent screen; consider solvent-free conditions. | Solvent affects solubility and kinetics.[3] |
| Temperature | Optimize for each specific reaction; monitor progress. | Balances reaction rate against potential degradation.[3] |
| Purification | Use additives in chromatography for basic compounds. | Mitigates tailing on silica gel.[4] |
| Scale-Up | Ensure efficient heat transfer and mixing. | Prevents runaway reactions and side product formation.[5] |
References
improving the stability of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
Welcome to the technical support guide for (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol (CAS 748796-38-5). This resource is designed for researchers, medicinal chemists, and formulation scientists to address common stability challenges encountered during the handling, storage, and development of this important heterocyclic intermediate. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs) - General Handling & Storage
This section addresses the most common initial inquiries regarding the compound.
Question: What is the recommended storage condition for this compound?
Answer: The compound should be stored refrigerated at 0-8°C.[1] The primary rationale for this is to mitigate the risk of degradation, particularly oxidation of the benzylic-like alcohol moiety. The methanol group attached to the pyridine ring is the most likely site of initial degradation. Lower temperatures decrease the kinetic energy of the system, slowing down the rate of potential oxidative and hydrolytic reactions. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) and protection from light are also highly recommended best practices.
Question: My solid-state compound has developed a slight yellow or off-white color over time. Is it still usable?
Answer: The pure compound is typically a white or light yellow solid.[1] A noticeable color change often indicates the formation of low-level impurities or degradants. The most probable cause is surface oxidation of the methanol group to the corresponding aldehyde, which can be colored or lead to further colored polymeric impurities.
Before using the material, you should:
-
Re-analyze the purity: Use a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the purity and identify any new peaks.
-
Assess the impact: Determine if the impurity level is acceptable for your specific application. For sensitive catalytic reactions or in vivo studies, even minor impurities can have significant effects. For use as a synthetic intermediate, a small percentage of a single, known impurity might be tolerable.
Question: What are the best practices for dissolving this compound for experimental use?
Answer: The compound is reported to be soluble in organic solvents.[1] For initial trials, consider common polar aprotic solvents like DMSO, DMF, or alcohols such as methanol and ethanol. When preparing stock solutions for biological assays or stability studies, it is crucial to consider the solvent's own stability and potential reactivity. For instance, using methanol as a solvent in certain in vitro assays with liver microsomes has been shown to artificially increase instability by forming formaldehyde, which can then react with the test compound.[2] Therefore, DMSO is often a preferred choice for stock solutions. Always prepare solutions fresh when possible. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation.
Part 2: Troubleshooting Guide - Investigating Degradation
This section provides a problem-solving framework for specific stability issues you may encounter.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting & Solution |
| Loss of assay potency or appearance of new peaks in HPLC analysis of a solution. | 1. Oxidation: The primary benzylic-like alcohol is susceptible to oxidation, forming the corresponding aldehyde and subsequently the carboxylic acid. This can be catalyzed by trace metals, light, or dissolved oxygen. 2. pH-Mediated Hydrolysis: The pyridine and pyrazole rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium. Extreme pH values (highly acidic or basic) can catalyze the degradation of the molecule.[3] 3. Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate radical-based degradation pathways. | 1. Mitigate Oxidation: Degas solvents before use. Work under an inert atmosphere (N₂ or Ar). Add a small amount of an antioxidant like BHT or Vitamin E to the solution if compatible with your downstream application. Ensure all glassware is scrupulously clean to avoid metal contamination. 2. Control pH: Buffer your aqueous solutions to a neutral or near-neutral pH (e.g., pH 6-7.5), unless your experiment requires otherwise. Determine the compound's pH-stability profile by conducting a forced degradation study across a range of pH values (see Protocol 1). 3. Prevent Photodegradation: Use amber vials or wrap containers in aluminum foil. Minimize the exposure of the compound, both in solid and solution form, to direct light. |
| Inconsistent results in biological or chemical screens. | 1. Solvent-Induced Degradation: The solvent may not be inert. For example, reactive peroxides can build up in aged ethers like THF or dioxane. 2. Adsorption to Surfaces: The compound may adsorb to plasticware (e.g., pipette tips, microplates), leading to a lower effective concentration in the assay. | 1. Verify Solvent Quality: Use fresh, high-purity, or HPLC-grade solvents. Test for peroxides in older ether solvents before use. Run a control where the compound is incubated in the solvent alone to check for solvent-induced degradation. 2. Address Adsorption: Consider using low-adhesion plasticware. Including a small percentage of a non-ionic surfactant (e.g., Tween-80) in the buffer or pre-treating surfaces with a blocking agent like BSA may also be effective, if compatible with the assay. |
| Precipitation of the compound from an aqueous solution. | 1. Poor Aqueous Solubility: The compound has a relatively nonpolar heterocyclic structure, suggesting limited aqueous solubility. 2. pH-Dependent Solubility: The protonation state of the pyridine nitrogen significantly impacts solubility. The compound will likely be more soluble at acidic pH where the pyridine is protonated. | 1. Use Co-solvents: Prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO) and then dilute it into the aqueous medium. Ensure the final organic solvent concentration is low (typically <1%) to avoid affecting the experiment. 2. Adjust pH: If your experiment allows, slightly acidifying the aqueous buffer can improve solubility by forming the pyridinium salt. 3. Consider Formulation Aids: For more advanced applications, cyclodextrins or other solubilizing excipients can be used to improve aqueous solubility. |
Part 3: Key Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[4][5][6] This protocol outlines typical conditions based on ICH Q1A(R2) guidelines.
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradants and assess the stability of the molecule.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Expose the solutions to the following conditions in parallel. Include a control sample protected from stress. Aim for 5-20% degradation.[4]
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 2-24 hours at 60°C | To assess stability to acidic environments.[7] |
| Base Hydrolysis | 0.1 M NaOH | 2-24 hours at 60°C | To assess stability to alkaline environments.[7] |
| Oxidation | 3% H₂O₂ | 2-24 hours at Room Temp | To assess susceptibility to oxidative degradation.[7] |
| Thermal Stress | Heat (Solid & Solution) | 48 hours at 80°C | To evaluate intrinsic thermal stability. |
| Photostability | UV/Visible Light | ICH Q1B compliant chamber | To evaluate sensitivity to light. |
-
Neutralization: After the exposure time, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (including the control) by a high-resolution analytical technique, typically HPLC with UV and Mass Spectrometric detection (LC-MS).
-
Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new peaks (degradants). This data is crucial for developing a stability-indicating method.[7]
Diagram 1: Potential Degradation Pathways
Below is a diagram illustrating the most probable oxidative degradation pathway for the compound.
Caption: Probable oxidative degradation of the parent compound.
Diagram 2: Experimental Workflow for Stability Assessment
This workflow outlines a systematic approach to evaluating and improving compound stability.
Caption: Systematic workflow for compound stability investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. biomedres.us [biomedres.us]
- 6. cdn2.hubspot.net [cdn2.hubspot.net]
- 7. onyxipca.com [onyxipca.com]
Technical Support Center: Synthesis of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol, a critical building block in pharmaceutical and materials science research.[1][] This document provides in-depth troubleshooting advice and optimized protocols to help you navigate common challenges and side reactions encountered during this multi-step synthesis. Our guidance is structured to explain the chemical reasoning behind each recommendation, ensuring you can adapt and overcome issues in your own laboratory setting.
The most common and reliable synthetic route proceeds in two key stages: a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) to form the C-N bond, followed by a chemoselective reduction of a carbonyl group at the pyridine 3-position. Each stage presents unique challenges that can impact yield and purity.
Overall Synthetic Workflow
The synthesis begins with a 6-halonicotinate derivative, which undergoes a Buchwald-Hartwig coupling with pyrazole. The resulting intermediate, methyl 6-(1H-pyrazol-1-yl)nicotinate, is then selectively reduced to the target alcohol.
References
Technical Support Center: Pyrazolylpyridine Synthesis
Introduction
Pyrazolylpyridines are a vital class of N-heterocyclic compounds extensively utilized as ligands in coordination chemistry, functional materials, and as scaffolds in medicinal chemistry and drug development. Their synthesis, while conceptually straightforward, can present several challenges that affect yield, purity, and isomeric selectivity. This guide provides in-depth, experience-based troubleshooting for common issues encountered during the synthesis of pyrazolylpyridines, designed for researchers and professionals in the chemical sciences.
Common Synthetic Routes at a Glance
The construction of the pyrazolylpyridine framework typically involves two key stages: the formation of the pyrazole ring and its subsequent linkage to a pyridine moiety, or the construction of the pyridine ring onto a pre-existing pyrazole.
-
Pyrazole Ring Formation First: This common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine to form the pyrazole ring.[1][2][3][4] The resulting pyrazole can then be coupled to a pyridine derivative.
-
Pyridine Ring Formation First (e.g., Kröhnke Synthesis): In this method, a substituted pyridine is synthesized via the Kröhnke pyridine synthesis, which involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[5][6][7][8][9] This pre-functionalized pyridine can then be used to build the pyrazole ring.
-
Transition-Metal-Catalyzed Cross-Coupling: Modern methods often employ transition-metal catalysis to directly couple a pyrazole and a pyridine, both of which can be pre-functionalized.[10][11][12][13] This offers a modular approach to a wide variety of derivatives.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical reasoning and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction for synthesizing the pyrazolylpyridine scaffold is resulting in a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?
Answer: Low yields are a common frustration and can originate from several factors, from reagent quality to suboptimal reaction conditions.[8][14][15]
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of reactants, especially aminopyrazoles or substituted hydrazines, is critical.[15] Impurities can act as catalyst poisons or participate in side reactions.
-
Solution: Always verify the purity of your starting materials by NMR or other appropriate analytical techniques. If necessary, recrystallize or purify reagents before use.[15]
-
-
Inefficient Reaction Conditions: Classical heating methods can be slow and lead to thermal degradation.[16]
-
Poor Oxidation of Dihydropyridine Intermediate (in Hantzsch-type syntheses): If your route involves a dihydropyridine intermediate, the final aromatization step is crucial.[14]
-
Catalyst Deactivation (in Cross-Coupling Reactions): Transition metal catalysts are sensitive to impurities and reaction conditions.
-
Solution: Ensure all glassware is scrupulously dried and that solvents are anhydrous and properly degassed. The choice of ligand is also critical and should be optimized for the specific coupling partners.[11]
-
Issue 2: Formation of Regioisomers
Question: I am getting a mixture of regioisomers during the pyrazole synthesis step, which is difficult to separate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][17][18] The reaction's outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[17]
Controlling Factors & Strategic Solutions:
-
Solvent Effects: The reaction solvent can have a profound impact on which carbonyl group of the 1,3-dicarbonyl is preferentially attacked by the hydrazine.
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the nitrogen atoms in the substituted hydrazine, thereby directing the initial attack.[17]
-
Solution: Systematically screen the reaction under acidic (e.g., acetic acid), neutral, and basic conditions to determine the optimal pH for your desired isomer.[18]
-
-
Steric and Electronic Guidance: You can strategically modify your starting materials to favor a specific outcome.
Data & Protocols
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
This table summarizes the impact of solvent choice on the ratio of regioisomers formed during the condensation of a non-symmetrical 1,3-diketone with methylhydrazine.
| Entry | 1,3-Diketone Substrate | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1 | Ethyl 4-furyl-2,4-dioxobutanoate | Ethanol | ~1:1.3 | [1] |
| 2 | Ethyl 4-furyl-2,4-dioxobutanoate | TFE | >99:1 | [1] |
| 3 | Ethyl 4-thienyl-2,4-dioxobutanoate | Ethanol | ~1:1.5 | [1] |
| 4 | Ethyl 4-thienyl-2,4-dioxobutanoate | HFIP | >99:1 | [1] |
Data adapted from studies on fluorinated alcohol solvents.[1][19]
Protocol 1: General Procedure for Kröhnke Pyridine Synthesis
This protocol describes a common method for synthesizing a 2,4,6-trisubstituted pyridine, a potential precursor for a pyrazolylpyridine.[6][8]
Materials:
-
α-Pyridinium methyl ketone salt (1.0 mmol)
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
Ammonium acetate (10.0 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
Combine the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate in a round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 120°C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Troubleshooting Purification Challenges
Pyrazolylpyridine compounds can be challenging to purify due to their polarity and potential to chelate to silica gel.
Issue: Product is difficult to purify via standard silica gel column chromatography.
Solutions:
-
Deactivate the Silica Gel: Basic nitrogen heterocycles can streak or irreversibly bind to acidic silica gel.
-
Method: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine or ammonia in methanol.[20] This will neutralize the acidic sites on the silica, allowing for better elution of the basic product.
-
-
Switch to a Different Stationary Phase:
-
Acid-Base Extraction/Precipitation:
-
Method: Convert the pyrazolylpyridine into its acid addition salt (e.g., hydrochloride salt) to precipitate it from an organic solvent.[21] This can be an effective way to separate it from non-basic impurities. The free base can then be regenerated by neutralization.
-
-
Recrystallization:
-
Method: This is often the best method for obtaining highly pure material. Screen various solvents. A common technique is to dissolve the compound in a hot solvent in which it is soluble (like ethanol or methanol) and then add a hot anti-solvent (like water) dropwise until turbidity appears, then allow it to cool slowly.[20]
-
Visual Workflow & Logic Diagrams
Troubleshooting Workflow for Low Yield Synthesis
The following diagram outlines a logical workflow for diagnosing and solving low-yield reactions in pyrazolylpyridine synthesis.
Caption: A step-by-step decision diagram for troubleshooting low-yield pyrazolylpyridine syntheses.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Kröhnke-Pyridin-Synthese – Wikipedia [de.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Reaction Condition Optimization for Pyrazolylpyridine Derivatives
Welcome to the technical support center for the synthesis and optimization of pyrazolylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we will delve into troubleshooting common experimental issues and provide in-depth explanations to empower you to optimize your reaction conditions effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of pyrazolylpyridine derivatives, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting a synthesis of a pyrazolylpyridine derivative (e.g., via a cross-coupling reaction or a multi-component reaction), but I am observing very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or non-existent yield is a frequent challenge that can stem from multiple factors, ranging from reagent quality to suboptimal reaction parameters. A systematic approach is crucial for diagnosis.[1]
Probable Causes & Step-by-Step Solutions:
-
Reagent Purity and Stability:
-
Cause: Impurities in starting materials, such as the aminopyrazole or the coupling partner, can poison the catalyst or participate in side reactions.[1] Boronic acids, in particular, can be prone to degradation.
-
Solution:
-
Verify the purity of your starting materials using techniques like NMR or LC-MS.
-
If necessary, purify starting materials by recrystallization or column chromatography.
-
For Suzuki reactions, consider using freshly prepared or recently purchased boronic acids.
-
-
-
Catalyst Inactivity or Incompatibility:
-
Cause: The choice of catalyst and ligand is critical and highly substrate-dependent. An inappropriate catalyst system may lead to poor catalytic turnover.[2] The active Pd(0) species may not be generated efficiently from the precatalyst.[3][4]
-
Solution:
-
Screen Catalysts and Ligands: For cross-coupling reactions like Suzuki or Buchwald-Hartwig, screen a panel of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, dppf).[2][5] Bulky, electron-rich ligands often enhance catalytic activity.[2]
-
Use Pre-formed Catalysts: Consider using well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) which can provide more consistent generation of the active Pd(0) species.[4]
-
-
-
Suboptimal Reaction Conditions (Temperature, Time, Solvent, Base):
-
Cause: The reaction kinetics are highly sensitive to temperature, duration, solvent, and the choice of base. Insufficient temperature may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials, products, or the catalyst. The solvent's polarity and ability to dissolve all components is also crucial.[1][6]
-
Solution:
-
Temperature Optimization: Monitor the reaction at different temperatures. While some reactions proceed at room temperature, others may require heating to 80-120 °C.[1][7]
-
Reaction Time: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time and to check for product degradation over extended periods.[1]
-
Solvent Screening: Test a range of solvents. For example, in Suzuki couplings, solvents like DMF, dioxane, or toluene are commonly used.[8] The choice of solvent can significantly impact the outcome.[6]
-
Base Selection: The strength and solubility of the base are important. For Suzuki reactions, common bases include K₂CO₃, Na₂CO₃, and Cs₂CO₃.[8][9] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or K₃PO₄ are often necessary.[5]
-
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Formation of Regioisomers or Other Side Products
Question: My reaction is producing a mixture of regioisomers or other unexpected side products, complicating purification and reducing the yield of my target molecule. How can I improve the selectivity?
Answer: The formation of regioisomers is a common challenge, especially in syntheses involving unsymmetrical starting materials, such as the Knorr pyrazole synthesis or substitutions on the pyrazolylpyridine core.[1][10][11]
Probable Causes & Step-by-Step Solutions:
-
Lack of Regiocontrol in Cyclization Reactions:
-
Cause: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two different regioisomeric pyrazoles can be formed.[11]
-
Solution:
-
Solvent Effects: The choice of solvent can influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can promote the formation of one isomer over the other.[10]
-
pH Control: Adjusting the pH of the reaction can favor one cyclization pathway. Acidic conditions often favor one regioisomer, while neutral or basic conditions may favor the other.[10]
-
Steric and Electronic Control: Introducing bulky groups on one of the reactants can sterically hinder one reaction pathway, leading to higher selectivity.[10]
-
-
-
Homocoupling in Cross-Coupling Reactions:
-
Cause: In Suzuki reactions, boronic acids can undergo homocoupling to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Solution:
-
Degas Solvents: Thoroughly degas the reaction solvent to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the halide.
-
-
-
Hydrolysis of Starting Materials or Products:
-
Cause: Some starting materials or the final product may be sensitive to water, leading to hydrolysis and the formation of impurities.
-
Solution:
-
Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Run the reaction under an inert atmosphere (nitrogen or argon).
-
-
Issue 3: Difficult Purification
Question: I have successfully synthesized my pyrazolylpyridine derivative, but I am facing challenges in purifying it from byproducts or starting materials. What strategies can I employ?
Answer: The polarity of pyrazolylpyridine derivatives and the potential for co-eluting byproducts can make purification challenging.[1]
Probable Causes & Step-by-Step Solutions:
-
Similar Polarity of Product and Impurities:
-
Cause: Regioisomers or closely related side products often have very similar polarities, making them difficult to separate by standard column chromatography.[1]
-
Solution:
-
Optimize Column Chromatography:
-
Mobile Phase Gradient: Use a shallow gradient of a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to improve resolution.
-
Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina or a C18 reversed-phase column.[12]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
Preparative HPLC: For challenging separations, preparative HPLC can provide high-purity material, although it may be less scalable.
-
-
-
Residual Catalyst:
-
Cause: Palladium catalysts can sometimes be difficult to remove completely by chromatography.
-
Solution:
-
Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some catalyst residues.[1]
-
Filtration: Passing the crude reaction mixture through a plug of silica gel or celite before concentration can remove some of the baseline impurities and catalyst.
-
Scavengers: Use a scavenger resin designed to bind palladium.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best palladium catalyst and ligand for a Suzuki or Buchwald-Hartwig reaction for my specific pyrazolylpyridine synthesis?
A1: There is no single "best" catalyst system, as the optimal choice depends heavily on the specific substrates.[2] However, there are general guidelines:
-
For Suzuki Coupling: Start with a common catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. For challenging substrates, consider bulky, electron-rich biarylphosphine ligands like XPhos or SPhos, which can promote the reaction.[3]
-
For Buchwald-Hartwig Amination: This reaction often requires more specialized ligands. The Buchwald biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective for a wide range of amine and aryl halide coupling partners.[4] Using a pre-catalyst that incorporates the ligand can improve reliability.[3][4] A preliminary screen of a few catalyst/ligand combinations is often the most effective approach.
Q2: What is the "Design of Experiments" (DoE) methodology and how can it be applied to optimize my reaction?
A2: Design of Experiments (DoE) is a statistical approach to reaction optimization that allows you to study the effects of multiple variables simultaneously.[13] Unlike the traditional "one variable at a time" (OVAT) approach, DoE can identify interactions between variables and more efficiently find the true reaction optimum.[13] For example, you could simultaneously vary temperature, catalyst loading, and concentration to build a model of how these factors affect the reaction yield.
Q3: My pyrazolylpyridine product appears to be degrading on the silica gel column. What can I do?
A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-1% in the eluent), before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of a halo-pyrazolylpyridine with a boronic acid.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the halo-pyrazolylpyridine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).[8]
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., DMF, 0.1 M concentration) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[8]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reaction Optimization Workflow using a 96-Well Plate Format
This protocol outlines a high-throughput approach to screen multiple reaction conditions simultaneously.
-
Stock Solution Preparation:
-
Prepare stock solutions of the halo-pyrazolylpyridine, boronic acid, catalyst, ligand, and base in the chosen solvent.
-
-
Plate Loading:
-
Using a liquid handling robot or multichannel pipette, dispense the stock solutions into the wells of a 96-well plate according to your experimental design. This allows for systematic variation of catalyst, ligand, base, and stoichiometry.
-
-
Reaction and Analysis:
-
Seal the plate and place it on a heated shaker block at the desired temperature.
-
After the reaction time, quench the reactions and analyze the yield in each well using high-throughput techniques like LC-MS.
-
Parameter Optimization Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Synthesis of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
Welcome to the technical support guide for the synthesis of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. As a key intermediate in medicinal chemistry, particularly for developing agents targeting neurological disorders and in material science, a robust and reproducible synthetic protocol is paramount.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you avoid common pitfalls and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The most common and efficient route to synthesizing this compound involves a two-step process. First, a palladium-catalyzed C-N cross-coupling reaction (Buchwald-Hartwig amination) is used to form the pyrazole-pyridine bond. Second, a selective reduction of the aldehyde functional group yields the desired primary alcohol. Understanding the intricacies of each step is crucial for impurity control.
References
Technical Support Center: Purity Analysis of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the analytical purity assessment of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol.
Welcome to the dedicated technical support guide for the analytical purity assessment of this compound (CAS 748796-38-5). This resource is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries. Our goal is to provide not just methods, but the underlying scientific principles to empower you to troubleshoot and validate your analytical results effectively.
The unique structure of this molecule, featuring both a pyridine and a pyrazole ring, presents specific analytical challenges, particularly in chromatography. This guide offers a combination of frequently asked questions (FAQs), in-depth troubleshooting protocols, and foundational workflows to ensure the accuracy and reliability of your purity assessments.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Assessment
HPLC is the primary technique for determining the purity of non-volatile and semi-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is most common, but the basic nitrogen atoms in the pyridine and pyrazole rings can lead to challenging peak shapes and retention time instability.
HPLC FAQs & Troubleshooting
Question 1: My peak for the main compound is tailing significantly. What is the cause and how can I fix it?
Answer: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic nitrogen atoms of the pyridine and pyrazole moieties and acidic silanol groups on the surface of standard silica-based HPLC columns (e.g., C18).[1] These interactions are a form of non-specific binding that delays a portion of the analyte from eluting, resulting in a "tail."
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to operate at a low pH. By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to achieve a pH between 2.5 and 3.5, you protonate the basic nitrogens on your molecule. This causes them to be repelled by the residual protonated silanols, minimizing the secondary interaction.
-
Use of an Ionic Modifier (Competing Base): Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective. TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.
-
Column Selection: Modern, high-purity silica columns are "end-capped," a process that chemically derivatizes most of the surface silanols. Using a high-quality, end-capped C18 or a column with a different stationary phase, such as a phenyl phase which offers π-π interactions, can significantly improve peak shape for aromatic compounds like this one.[2]
Question 2: My retention times are drifting from one injection to the next. How do I stabilize my method?
Answer: Retention time drift is a common issue that points to a lack of equilibrium or instability in the HPLC system.[3]
Causality Checklist:
-
Column Equilibration: Is the column fully equilibrated with the starting mobile phase? For gradient methods, an insufficient equilibration time between runs is a frequent cause of drift. Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.[3]
-
Mobile Phase Composition: Was the mobile phase prepared fresh? Over time, volatile organic components can evaporate, changing the mobile phase ratio. If using buffers, ensure they are fully dissolved and the pH is stable. Always use high-purity HPLC-grade solvents.[4]
-
Temperature Fluctuation: Is the column temperature controlled? Ambient temperature changes in the lab can affect solvent viscosity and interaction kinetics, leading to retention shifts. A column oven is essential for reproducible results.[2]
-
Pump Performance: Are there any leaks in the system? Is the pump delivering a consistent flow rate? Pressure fluctuations can indicate air bubbles in the pump head or faulty check valves. Always degas your mobile phase thoroughly.[2][3]
Question 3: I am not getting good resolution between my main peak and a small impurity. What are my options?
Answer: Poor resolution requires optimizing the selectivity of your chromatographic system. This means altering the chemistry to enhance the separation between the two components.
Optimization Strategy:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks.[2]
-
Modify the Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time will give closely eluting peaks more of an opportunity to separate.
-
Select a Different Stationary Phase: If a standard C18 column isn't working, consider a different chemistry.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic rings of your compound.
-
Pentafluorophenyl (PFP): Provides a mix of hydrophobic, aromatic, and dipole-dipole interactions that can be very effective for separating isomers or structurally similar compounds.[2]
-
-
Adjust the pH: A small change in mobile phase pH can alter the ionization state of impurities, potentially changing their retention time relative to the main peak.
Workflow Diagram: HPLC Troubleshooting for Poor Peak Shape
Caption: A stepwise workflow for troubleshooting poor HPLC peak shape.
Protocol: A Starting RP-HPLC Method for Purity Assessment
This method serves as a robust starting point for the analysis of this compound. It is designed to be validated according to ICH Q2(R1) guidelines.[4][5]
| Parameter | Recommended Condition | Rationale |
| HPLC Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention while minimizing silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates the analyte, improving peak shape. Formic acid is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier with low viscosity. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B and equilibrate for 5 min | A broad gradient is used for initial screening to elute any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Injection Vol. | 5 µL | A small volume helps prevent peak overload and distortion. |
| Detection | UV at 254 nm | A common wavelength for aromatic, conjugated systems. A full UV-Vis scan of the analyte should be performed to determine the optimal wavelength. |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL | The sample solvent should be as close as possible to the initial mobile phase conditions to prevent peak distortion.[2] |
Section 2: Orthogonal Techniques (NMR and Mass Spectrometry)
Relying on a single method for purity is not advisable. Orthogonal methods, which measure purity based on different chemical principles, provide a more complete picture.
NMR and MS FAQs
Question 4: Can I use ¹H NMR to determine purity?
Answer: Yes, quantitative ¹H NMR (qNMR) is an excellent primary method for purity assessment. It does not require a reference standard of the same compound, but instead uses a certified internal standard of high purity.
Methodology Overview:
-
Select an Internal Standard: Choose a standard with a simple spectrum (e.g., a singlet) that does not overlap with any signals from your analyte or impurities. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: Accurately weigh both your compound and the internal standard and dissolve them in a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is critical for accurate quantification.
-
Calculation: Purity is calculated by comparing the integral of a well-resolved proton signal from your analyte to the integral of the known standard's proton signal, accounting for the number of protons each signal represents and their respective molecular weights.
Question 5: What are the likely impurities I should look for with LC-MS?
Answer: Impurities often stem from the synthetic route. A plausible synthesis involves the reaction of a halosubstituted pyridine derivative with pyrazole.[6] Therefore, potential impurities to screen for using mass spectrometry include:
| Potential Impurity | Molecular Weight ( g/mol ) | Rationale |
| (6-Chloropyridin-3-yl)methanol | 143.57 | Unreacted starting material |
| Pyrazole | 68.08 | Unreacted starting material |
| Bis-pyrazole substituted pyridine | (Varies) | A potential side-product |
| Oxidized analyte (e.g., N-oxide) | 191.19 | Degradation product |
Using an LC-MS system allows you to search for the corresponding m/z values of these potential impurities in your sample.
Section 3: General Guidance & Method Validation
Question 6: What are the key parameters I need to assess when validating my purity method?
Answer: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[7] According to the International Council for Harmonisation (ICH) Q2(R1) guideline, the key validation characteristics for an impurity test are:[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of an impurity in a sample that can be detected but not necessarily quantitated as an exact value.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.
-
Range: The interval between the upper and lower concentration of an impurity over which the method is shown to be precise, accurate, and linear.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature).
Logical Diagram: Method Validation Workflow
Caption: A logical flow for analytical method validation per ICH Q2.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. CAS#:748796-38-5 | this compound | Chemsrc [chemsrc.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol
This guide provides an in-depth analysis of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol, a versatile heterocyclic compound with significant applications in medicinal chemistry and material science.[1] Accurate structural elucidation is paramount for any application, ensuring the compound's identity and purity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the characterization of this molecule by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the causality behind experimental choices, compare its spectroscopic signature with a structural isomer to highlight the specificity of these techniques, and provide actionable protocols.
Introduction to this compound
This compound, with the empirical formula C₉H₉N₃O and a molecular weight of 175.19 g/mol , belongs to the pyrazolyl-pyridine class of compounds.[2] These scaffolds are of high interest in pharmaceutical development, serving as key intermediates in the synthesis of agents targeting various diseases.[1][3] Given the potential for isomerism in substituted heterocyclic systems, unambiguous characterization is not merely a procedural step but a foundational requirement for reliable and reproducible research. NMR and MS are indispensable analytical techniques for this purpose, providing detailed information about molecular structure, connectivity, and molecular weight.[4][5]
Principles of Spectroscopic Analysis
Before delving into the data, it's crucial to understand why these specific techniques are chosen. NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), offering a detailed map of the molecular skeleton, including proton environments and carbon frameworks.[4][5] Mass spectrometry, on the other hand, measures the mass-to-charge ratio of ions, allowing for the precise determination of a molecule's mass and the deduction of its elemental formula.[6] It also reveals fragmentation patterns that offer clues about the molecule's substructures.[7]
The workflow for characterizing a novel compound like this compound is a systematic process of data acquisition and interpretation.
Caption: General workflow for synthesis and structural validation.
NMR Spectroscopic Characterization
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D experiments provides a complete structural picture.
Expected ¹H and ¹³C NMR Features
The structure consists of three key components: a 1-substituted pyrazole ring, a 2,5-disubstituted pyridine ring, and a methanol group. Each will give rise to characteristic signals.
Caption: Structure of this compound with proton labels.
-
Pyridine Protons (H-2, H-4, H-5): These aromatic protons resonate in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom.[4] The proton at the 2-position (H-2), being ortho to the ring nitrogen, is expected to be the most deshielded.
-
Pyrazole Protons (H-3', H-4', H-5'): These protons will also appear in the aromatic region, with distinct chemical shifts and coupling constants characteristic of the pyrazole ring.
-
Methanol Group (CH₂ and OH): The methylene (CH₂) protons will appear as a singlet (or doublet if coupled to the OH proton) typically in the δ 4.5-5.0 ppm range. The hydroxyl (OH) proton is a broad singlet with a chemical shift that can vary depending on solvent and concentration.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[8] DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the OH proton signal which might otherwise exchange with trace water in CDCl₃.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum with a spectral width of approximately 0-12 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans will be required compared to ¹H NMR.[4]
-
2D NMR (Optional): Acquire COSY and HSQC/HMBC spectra to confirm connectivity.
-
Data Interpretation: ¹H and ¹³C NMR
The following tables summarize representative data for the title compound.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.85 | d | 2.5 | 1H | H-2 |
| 8.52 | d | 2.8 | 1H | H-5' |
| 8.10 | dd | 8.8, 2.5 | 1H | H-4 |
| 7.95 | d | 8.8 | 1H | H-5 |
| 7.78 | d | 1.5 | 1H | H-3' |
| 6.55 | t | 2.2 | 1H | H-4' |
| 5.40 | t | 5.7 | 1H | OH |
| 4.60 | d | 5.7 | 2H | CH₂ |
-
Analysis: The most downfield signal at 8.85 ppm is assigned to H-2, due to its proximity to the electron-withdrawing pyridine nitrogen. The signals at 8.10 ppm and 7.95 ppm show a characteristic ortho-coupling (J ≈ 8.8 Hz), confirming their adjacent positions on the pyridine ring. The pyrazole protons are assigned based on their expected chemical shifts and coupling patterns. The methylene (CH₂) and hydroxyl (OH) protons show coupling to each other, appearing as a doublet and triplet, respectively.
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 151.8 | C-6 |
| 147.2 | C-2 |
| 142.0 | C-5' |
| 138.5 | C-4 |
| 134.0 | C-3 |
| 127.5 | C-3' |
| 112.3 | C-5 |
| 108.1 | C-4' |
| 61.5 | CH₂ |
-
Analysis: The carbon spectrum shows nine distinct signals, consistent with the molecular structure. The assignments are typically confirmed using 2D NMR techniques like HSQC, which correlates each proton with its directly attached carbon.
Mass Spectrometry (MS) Characterization
MS provides the molecular weight and elemental formula, which are critical pieces of evidence for structural confirmation.
The Nitrogen Rule
The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] For C₉H₉N₃O, with three nitrogen atoms, we expect an odd molecular weight, which is consistent with its calculated mass of 175.19.
Experimental Protocol: MS
-
Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce a protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Data Interpretation: Mass Spectrum
Table 3: ESI-MS Data
| m/z | Proposed Ion |
| 176.08 | [M+H]⁺ |
| 158.07 | [M+H - H₂O]⁺ |
| 145.07 | [M+H - CH₂OH]⁺ |
| 78.05 | [Pyridine]⁺ fragment |
-
Analysis: The spectrum would be expected to show a prominent base peak at m/z 176.08, corresponding to the protonated molecule ([C₉H₉N₃O + H]⁺), confirming the molecular weight of 175.19. Common fragmentation pathways include the loss of water (18 Da) from the methanol group or the loss of the entire hydroxymethyl radical (31 Da).
Caption: Plausible fragmentation pathway in ESI-MS.
Comparative Analysis: Differentiating Isomers
To demonstrate the resolving power of these analytical methods, we compare the expected data for This compound with its structural isomer, (2-(1H-Pyrazol-1-yl)pyridin-4-yl)methanol .
| Feature | This compound (Target) | (2-(1H-Pyrazol-1-yl)pyridin-4-yl)methanol (Isomer) | Reason for Difference |
| ¹H NMR (Pyridine Region) | Three distinct signals: H-2 (d), H-4 (dd), H-5 (d). | Three distinct signals, likely two doublets and a singlet (or narrow triplet for H-5). | The substitution pattern dramatically alters the spin system and coupling constants. The symmetry in the isomer is different. |
| ¹H NMR (CH₂ Signal) | δ ≈ 4.60 ppm | Expected to be in a similar region, but the precise shift will be influenced by the different electronic environment of the pyridine ring. | The position of the electron-withdrawing pyrazole group relative to the methanol substituent changes its shielding effect. |
| MS Fragmentation | Both have MW 175.19. | Both have MW 175.19. | While the molecular ion will be identical, the relative abundances of fragment ions may differ due to the different stabilities of the resulting cationic fragments. |
This comparison underscores that while MS can confirm the molecular formula, only NMR, with its sensitivity to the local chemical environment of each nucleus, can definitively distinguish between such closely related structural isomers.
Conclusion
The comprehensive characterization of this compound is reliably achieved through the synergistic use of NMR and MS. ¹H and ¹³C NMR provide an unambiguous map of the molecular framework, while MS confirms the molecular weight and offers corroborating structural information through fragmentation analysis. This guide demonstrates a logical, evidence-based workflow for structural elucidation that is fundamental to advancing research in chemistry and drug discovery. The ability to differentiate between isomers, as highlighted in the comparative analysis, is a testament to the power and necessity of these techniques in modern science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Magnetic resonance spectrometry | chemistry | Britannica [britannica.com]
- 6. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
A Comparative Guide to Pyrazolylpyridine Ligands in Catalysis: From Synthesis to Application
Introduction: The Versatility of Pyrazolylpyridine Ligands
In the landscape of modern catalysis, the design and synthesis of effective ligands are paramount to achieving high efficiency, selectivity, and stability in chemical transformations. Among the myriad of ligand scaffolds, pyrazolylpyridines have emerged as a versatile and tunable class of N-donor ligands. Their structures, which are analogous to the well-known 2,2'-bipyridines, offer a unique combination of steric and electronic properties that can be readily modified. This adaptability allows for the fine-tuning of the catalytic activity of their corresponding metal complexes, making them valuable tools for a wide range of applications, from cross-coupling reactions to polymerization and oxidation catalysis.[1][2]
This guide provides a comparative study of pyrazolylpyridine ligands, offering insights into their synthesis, coordination chemistry, and performance in various catalytic systems. We will delve into the key differences between the main isomers, 2-(1H-pyrazol-1-yl)pyridine (1-PzPy) and 2-(1H-pyrazol-3-yl)pyridine (3-PzPy), and explore how substitutions on both the pyrazole and pyridine rings influence catalytic outcomes. The information presented herein is supported by experimental data from peer-reviewed literature, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide their own catalyst design and optimization efforts.
Ligand Synthesis and Coordination Chemistry: Building the Catalytic Toolkit
The accessibility and modular nature of pyrazolylpyridine ligands stem from their relatively straightforward synthetic routes. The two primary isomers, 1-PzPy and 3-PzPy, are typically prepared through different synthetic strategies, which also allow for the introduction of a variety of substituents.
Synthesis of 2-(1H-pyrazol-1-yl)pyridine (1-PzPy) and its Derivatives:
The most common method for the synthesis of 1-PzPy involves the coupling of a pyridine bearing a leaving group at the 2-position (e.g., 2-bromopyridine or 2-chloropyridine) with a pyrazole. This reaction is often catalyzed by a copper salt.[1]
-
General Protocol for the Synthesis of 2-(1H-pyrazol-1-yl)pyridine: A mixture of 2-bromopyridine, pyrazole, and a copper(I) catalyst (e.g., CuI) with a suitable base (e.g., K₂CO₃ or KOH) in a high-boiling solvent like DMF or xylene is heated to reflux.[3] The product is then isolated through extraction and purified by chromatography or crystallization.
Synthesis of 2-(1H-pyrazol-3-yl)pyridine (3-PzPy) and its Derivatives:
The synthesis of 3-PzPy typically involves the condensation of a 2-pyridyl ketone (e.g., 2-acetylpyridine) with a source of hydrazine, often preceded by the formation of an enaminone intermediate.[1][4]
-
General Protocol for the Synthesis of 2-(1H-pyrazol-3-yl)pyridine: 2-Acetylpyridine is first reacted with a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone. This intermediate is then cyclized with hydrazine hydrate in a suitable solvent like ethanol to yield the desired 3-PzPy.[1][4]
The coordination chemistry of pyrazolylpyridine ligands is rich and varied. They typically act as bidentate (N,N) chelating ligands, similar to bipyridines. However, the presence of the pyrazole ring introduces unique features. For instance, in 3-PzPy ligands where the pyrazole NH group is unsubstituted (a "protic" pyrazole), the ligand can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers or participate in metal-ligand cooperation during catalysis.[2][5]
Comparative Performance in Catalytic Applications
The true measure of a ligand's utility lies in its performance in catalysis. In this section, we compare the efficacy of different pyrazolylpyridine ligands in several key catalytic transformations.
Cross-Coupling Reactions: Forging New Bonds
Pyrazolylpyridine-ligated palladium complexes have shown significant promise in C-C and C-N cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The performance of pyrazolylpyridine-palladium catalysts in this reaction is highly dependent on the ligand's steric and electronic properties.
| Ligand/Pre-catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bulky Bis(pyrazolyl)palladium Complex 1 | 4-Bromotoluene | Phenylboronic acid | KOH | Dioxane | 140 | 4 | 87 | [6] |
| Bulky Bis(pyrazolyl)palladium Complex 2 | 4-Bromotoluene | Phenylboronic acid | KOH | Dioxane | 140 | 4 | 68 | [6] |
| Pyridine-Pyrazole/Pd(II) Complex | 4'-Bromoacetophenone | Phenylboronic acid | KOH | EtOH/H₂O | 120 (MW) | 2 min | 95 | [7] |
| Pyridine-Pyrazole/Pd(II) Complex | 4-Bromobenzonitrile | Phenylboronic acid | KOH | EtOH/H₂O | 120 (MW) | 2 min | 92 | [7] |
Table 1: Comparative performance of pyrazolylpyridine-palladium catalysts in the Suzuki-Miyaura coupling reaction.
The data in Table 1 highlights that bulky substituents on the pyrazole ring can influence the catalytic activity, with less hindered ligands sometimes leading to higher conversions.[6] Furthermore, the development of water-soluble pyridine-pyrazole/Pd(II) complexes allows for efficient Suzuki coupling in aqueous media under microwave irradiation, offering a greener alternative to traditional methods.[7]
Mizoroki-Heck Reaction:
The Mizoroki-Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, is another important C-C bond-forming reaction where pyrazolylpyridine ligands have been employed. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and β-hydride elimination. The pyrazolylpyridine ligand plays a crucial role in stabilizing the palladium center throughout this cycle.
While extensive comparative tables for the Heck reaction with a wide range of pyrazolylpyridine ligands are less common in the literature, studies have shown that palladium complexes with these ligands can effectively catalyze the reaction, often with high selectivity for the trans isomer of the product alkene.[8] The electron-donating ability of the pyrazolylpyridine ligand can facilitate the rate-determining oxidative addition step.[9]
Oxidation Catalysis: The Challenge of Water Splitting
The development of efficient and robust catalysts for water oxidation is a critical step towards artificial photosynthesis and the production of clean hydrogen fuel. Copper complexes with pyrazolylpyridine ligands have emerged as promising candidates for this challenging transformation. A comparative study of a series of bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes in chemical water oxidation using cerium ammonium nitrate (CAN) as the oxidant revealed the significant influence of electronic effects.
| Complex | Substituent on Pyrazole | TON | TOF (s⁻¹) | Reference |
| C1 | H | 3.5 | 0.15 | [10][11] |
| C2 | Me | 4.6 | 0.31 | [10][11] |
| C3 | t-Bu | 3.1 | 0.012 | [10][11] |
| C4 | Ph | 2.3 | 0.0086 | [10][11] |
Table 2: Comparative performance of copper(I) complexes with substituted bis(pyrazol-1-ylmethyl)pyridine ligands in chemical water oxidation.
The data in Table 2 clearly demonstrates that the complex with the electron-donating methyl group (C2) exhibits the highest catalytic activity, with the highest turnover number (TON) and turnover frequency (TOF).[10][11] In contrast, the complex with the bulky and electron-withdrawing phenyl group (C4) is the least active.[10][11] This highlights the crucial role of fine-tuning the electronic properties of the ligand to optimize catalytic performance in oxidation reactions.
Polymerization: Building Macromolecules with Precision
Pyrazolylpyridine ligands have also found application in the coordination polymerization of various monomers, including ethylene and lactides. The structure of the ligand has a profound impact on the catalytic activity and the properties of the resulting polymer.
Ethylene Polymerization:
In the field of olefin polymerization, late transition metal complexes with pyrazolylpyridine ligands have been investigated as single-site catalysts. A study comparing Co(II), Fe(II), and Ni(II) complexes bearing a 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine ligand showed that the nature of the metal center significantly affects the catalytic activity.
| Metal | Activity (g PE/mol·h·bar) | Mₙ ( g/mol ) | PDI | Reference |
| Co(II) | 1.2 x 10⁵ | 7.8 x 10⁵ | 2.8 | [7] |
| Fe(II) | 3.5 x 10⁵ | 1.4 x 10⁶ | 2.1 | [7] |
| Ni(II) | 0.8 x 10⁵ | 9.5 x 10⁵ | 2.5 | [7] |
Table 3: Comparative performance of late transition metal complexes with a bis(pyrazolyl)pyridine ligand in ethylene polymerization.
The iron(II) complex displayed the highest activity, producing high molecular weight linear polyethylene with a narrow polydispersity index (PDI).[7] This study also revealed that steric hindrance on the pyrazole rings can influence catalytic activity, with less bulky substituents generally leading to higher activities.[7]
Lactide Polymerization:
The ring-opening polymerization (ROP) of lactides is a key process for the production of biodegradable polylactic acid (PLA). A comparative study of (pyrazol-1-ylmethyl)pyridine Zn(II) and Cu(II) complexes in the ROP of D,L-lactide and L-lactide demonstrated the influence of both the metal center and the ligand's steric bulk.
| Complex | Metal | Rate Constant (D,L-LA) (h⁻¹) | Rate Constant (L-LA) (h⁻¹) | Reference |
| 1 (Monomeric) | Zn(II) | 0.328 | 0.157 | [12] |
| 2 (Monomeric) | Cu(II) | 0.066 | 0.074 | [12] |
| 3 (Bimetallic) | Zn(II) | 0.196 | 0.107 | [12] |
| 4 (Bimetallic) | Cu(II) | 0.044 | 0.039 | [12] |
Table 4: Comparative performance of Zn(II) and Cu(II) complexes with (pyrazol-1-ylmethyl)pyridine ligands in lactide polymerization.
The zinc(II) complexes were generally more active than their copper(II) counterparts.[12] Interestingly, increasing the steric bulk of the pyrazolyl ligand led to a decrease in catalytic activity, which was attributed to steric crowding around the metal center hindering the coordination of the lactide monomer.[12]
Asymmetric Catalysis: The Quest for Chirality
The synthesis of enantiomerically pure compounds is of utmost importance in the pharmaceutical and fine chemical industries. Chiral pyrazolylpyridine ligands have been developed and successfully applied in a range of asymmetric catalytic reactions. The introduction of chiral centers into the ligand backbone creates a chiral environment around the metal center, enabling the selective formation of one enantiomer of the product.
While a comprehensive comparative table is challenging to construct due to the diversity of reactions and ligand structures, several key examples demonstrate the potential of chiral pyrazolylpyridine ligands:
-
Asymmetric Hydrogenation: Ruthenium(II) complexes bearing chiral pyrazolylpyridine ligands have been used in the asymmetric transfer hydrogenation of ketones, achieving moderate to good enantioselectivities.[1]
-
Enantioselective C-C and C-N Bond Formation: Chiral pyrazolylpyridine-type ligands, such as those derived from amino acids or possessing atropisomeric backbones, have been employed in various enantioselective carbon-carbon and carbon-nitrogen bond-forming reactions.[13]
The design of effective chiral pyrazolylpyridine ligands often involves the introduction of bulky groups to create a well-defined chiral pocket and the strategic placement of chiral centers to maximize stereochemical communication.
Experimental Protocols: A Guide to Practice
To facilitate the application of pyrazolylpyridine ligands in catalysis, this section provides a detailed, step-by-step methodology for the synthesis of a representative ligand and its palladium complex, followed by a protocol for a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-(1H-pyrazol-1-yl)pyridine
Materials:
-
2-Bromopyridine
-
Pyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromopyridine (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux (approximately 153 °C) and stir for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(1H-pyrazol-1-yl)pyridine as a white solid.
Synthesis of Dichloro[2-(1H-pyrazol-1-yl)pyridine]palladium(II)
Materials:
-
2-(1H-pyrazol-1-yl)pyridine
-
Palladium(II) chloride (PdCl₂)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve palladium(II) chloride (1.0 eq) in methanol by heating.
-
In a separate flask, dissolve 2-(1H-pyrazol-1-yl)pyridine (1.0 eq) in methanol.
-
Add the ligand solution dropwise to the hot palladium(II) chloride solution with stirring.
-
A yellow precipitate should form immediately.
-
Continue stirring the mixture at room temperature for 2 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with methanol and then diethyl ether.
-
Dry the product under vacuum to yield dichloro[2-(1H-pyrazol-1-yl)pyridine]palladium(II) as a yellow powder.
Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
Dichloro[2-(1H-pyrazol-1-yl)pyridine]palladium(II)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add dichloro[2-(1H-pyrazol-1-yl)pyridine]palladium(II) (0.01 eq), 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl.
Conclusion and Future Outlook
Pyrazolylpyridine ligands have firmly established themselves as a valuable class of ligands in catalysis. Their modular synthesis, tunable electronic and steric properties, and ability to stabilize a variety of metal centers have led to their successful application in a wide range of catalytic transformations. This guide has provided a comparative overview of their performance in cross-coupling, oxidation, and polymerization reactions, highlighting the key structure-activity relationships that govern their efficacy.
The field continues to evolve, with ongoing research focused on the development of new chiral pyrazolylpyridine ligands for asymmetric catalysis, the exploration of their potential in other catalytic reactions, and the immobilization of these catalysts on solid supports for enhanced recyclability. As our understanding of the subtle interplay between ligand architecture and catalytic performance deepens, pyrazolylpyridine ligands are poised to play an even more significant role in the development of next-generation catalysts for a more sustainable chemical industry.
References
- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ring-opening polymerization of lactides by (pyrazol-1-ylmethyl)pyridine Zn(II) and Cu(II) complexes: Kinetics, mechanism and tacticity studies [scielo.org.za]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol Derivatives
In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural versatility and favorable pharmacological properties have led to its incorporation into a multitude of clinically significant drugs. This guide provides an in-depth comparative analysis of the biological activities of a promising class of pyrazole-containing compounds: (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol and its derivatives. Drawing upon a synthesis of recent preclinical data, we will explore their potential as potent anticancer and anti-inflammatory agents, benchmarking their performance against established therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this unique chemical scaffold.
Introduction to the Pyrazolylpyridine Scaffold
The fusion of a pyrazole ring with a pyridine moiety creates a bicyclic heterocyclic system with a unique electronic and steric profile. This arrangement has proven to be a fruitful strategy in medicinal chemistry, as it allows for the fine-tuning of biological activity through substitution at various positions on both rings. The parent compound, this compound, serves as a key intermediate for the synthesis of a diverse library of derivatives with potential applications in oncology and inflammatory diseases.[1] The presence of the methanol group at the 3-position of the pyridine ring provides a convenient handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
Anticancer Activity: Targeting the Cell Cycle through CDK2 Inhibition
A significant body of research points towards the potential of pyrazolylpyridine derivatives as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[2][3] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[4] CDK2, in complex with cyclin E or cyclin A, is essential for the G1/S phase transition and DNA replication.[4] Inhibition of CDK2 can therefore lead to cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis of CDK2 Inhibition
Several studies have demonstrated the potent CDK2 inhibitory activity of pyrazolopyridine derivatives. For instance, a series of 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile derivatives, which share the core pyrazolopyridine scaffold, have shown significant inhibition of the CDK2/cyclin A2 complex.[2][3] The performance of these derivatives is often benchmarked against known CDK inhibitors like Roscovitine.
| Compound/Alternative | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Citation |
| Pyrazolopyridine Derivative 1 | CDK2/cyclin A2 | 0.57 | HCT-116 (Colon) | 31.3 | [2][3] |
| Pyrazolopyridine Derivative 2 | CDK2/cyclin A2 | 0.24 | MCF-7 (Breast) | 19.3 | [2][3] |
| Pyrazolopyridine Derivative 3 | CDK2/cyclin A2 | 0.65 | HepG2 (Liver) | 22.7 | [2][3] |
| Roscovitine (Comparator) | CDK2/cyclin A2 | 0.394 | - | - | [2] |
| Doxorubicin (Comparator) | Topoisomerase II | - | HCT-116 (Colon) | 40.0 | [3] |
| Doxorubicin (Comparator) | Topoisomerase II | - | MCF-7 (Breast) | 64.8 | [3] |
Note: The pyrazolopyridine derivatives listed are structurally related to the topic compound and serve to illustrate the potential potency of this chemical class.
Experimental Protocol: In Vitro CDK2 Inhibition Assay
The following protocol outlines a standard method for assessing the in vitro inhibitory activity of test compounds against the CDK2/cyclin A2 complex.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against CDK2/cyclin A2 kinase activity.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Histone H1 as a substrate
-
[γ-³²P]ATP
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, Histone H1 substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the CDK2/cyclin A2 enzyme and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the Histone H1 substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality: The rationale behind this assay is to directly measure the ability of the test compound to interfere with the catalytic activity of the CDK2 enzyme. The incorporation of radiolabeled phosphate from ATP onto the histone substrate is a direct measure of kinase activity. A reduction in this incorporation in the presence of the test compound indicates inhibition.
Anti-inflammatory Activity: Targeting COX-2 for Reduced Inflammation
The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib, highlighting the potential of this heterocycle in the development of anti-inflammatory drugs.[5] Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] The COX-2 isoform is primarily induced at sites of inflammation, making it a desirable target for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[5]
Comparative Analysis of In Vivo Anti-inflammatory Efficacy
The anti-inflammatory potential of pyrazolylpyridine derivatives can be evaluated in preclinical models of inflammation, such as the formalin-induced paw edema model in rats.[5] This model allows for the assessment of a compound's ability to reduce acute inflammation.
| Compound/Alternative | Animal Model | Dosage | Paw Edema Inhibition (%) | Citation |
| Pyrazolyl Thiazolone Derivative | Formalin-induced rat paw edema | 5 mg/kg | ~60% | [5] |
| Celecoxib (Comparator) | Formalin-induced rat paw edema | 5 mg/kg | ~65% | [5] |
| Diclofenac Sodium (Comparator) | Formalin-induced rat paw edema | 5 mg/kg | ~70% | [5] |
Note: The pyrazolyl thiazolone derivative is a structurally related compound that demonstrates the potential anti-inflammatory efficacy of pyrazole-based compounds.
Experimental Protocol: Formalin-Induced Paw Edema in Rats
This protocol describes a widely used in vivo method to assess the acute anti-inflammatory activity of test compounds.
Objective: To evaluate the ability of this compound derivatives to reduce formalin-induced paw edema in rats.
Materials:
-
Male Wistar rats (150-200 g)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Formalin solution (2.5% in saline)
-
Pletysmometer
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the rats into groups (e.g., vehicle control, positive control, and test compound groups).
-
Administer the test compounds or vehicle orally or intraperitoneally at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 0.1 mL) of 2.5% formalin solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals after the formalin injection (e.g., 0, 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Causality: Formalin injection induces a biphasic inflammatory response. The early phase is neurogenic, while the late phase is characterized by the release of inflammatory mediators like prostaglandins. A reduction in paw volume in the late phase by the test compound suggests inhibition of these inflammatory pathways, potentially through COX-2 inhibition.
Visualizing the Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Anticancer mechanism via CDK2 inhibition.
Caption: Anti-inflammatory mechanism via COX-2 inhibition.
Caption: Experimental workflows for activity validation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The available preclinical data on structurally related pyrazolylpyridine derivatives demonstrate their potential to potently inhibit key therapeutic targets such as CDK2 and COX-2. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers to further explore the therapeutic potential of this exciting class of compounds. Future work should focus on the synthesis and rigorous biological evaluation of a focused library of derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical and clinical development.
References
- 1. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol for Pharmaceutical Research
Introduction
(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents, including those targeting neurological disorders and oncology.[1][2] The strategic importance of this compound necessitates efficient and scalable synthetic routes. This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this molecule, offering experimental insights and data to aid researchers in selecting the optimal route for their specific needs.
The core of the synthetic challenge lies in the formation of the C-N bond between the pyridine and pyrazole rings, followed by the adjustment of the functional group at the 3-position of the pyridine ring. The two routes discussed herein diverge based on the nature of the key intermediate: a nicotinaldehyde derivative or a nicotinic acid derivative.
Route 1: The Aldehyde-Mediated Pathway
This synthetic approach proceeds through the key intermediate, 6-(1H-Pyrazol-1-yl)nicotinaldehyde. The overall strategy involves the formation of the pyrazolyl-pyridine core, followed by the reduction of the aldehyde functionality to the desired primary alcohol.
Synthetic Scheme
Caption: Synthetic pathway for Route 1 via an aldehyde intermediate.
In-Depth Analysis and Experimental Protocol
Step 1: Buchwald-Hartwig Amination
The cornerstone of this route is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for constructing C-N bonds.[3][4] In this step, the commercially available 6-chloronicotinaldehyde is coupled with pyrazole. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5]
Experimental Protocol: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinaldehyde
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-chloronicotinaldehyde (1.0 eq.), pyrazole (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable ligand like Xantphos (4-10 mol%).
-
Add a base, typically a non-nucleophilic one such as cesium carbonate (Cs₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).
-
Add a dry, degassed solvent like dioxane or toluene.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(1H-pyrazol-1-yl)nicotinaldehyde.
Step 2: Reduction of the Aldehyde
The final step is the chemoselective reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mildness, high selectivity for aldehydes over other functional groups, and operational simplicity.[6]
Experimental Protocol: Synthesis of this compound
-
Dissolve 6-(1H-pyrazol-1-yl)nicotinaldehyde (1.0 eq.) in a suitable protic solvent, such as methanol or ethanol, at room temperature.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.1-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Route 2: The Carboxylic Acid-Mediated Pathway
This alternative route utilizes 6-(1H-pyrazol-1-yl)nicotinic acid or its ester derivative as the key intermediate. This pathway also begins with the formation of the pyrazolyl-pyridine core, followed by the reduction of the carboxylic acid or ester.
Synthetic Scheme
Caption: Synthetic pathway for Route 2 via a carboxylic acid/ester intermediate.
In-Depth Analysis and Experimental Protocol
Step 1: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinic Acid
The initial step involves the reaction of commercially available 6-chloronicotinic acid with pyrazole. This can be achieved through a nucleophilic aromatic substitution reaction, often facilitated by a base.
Experimental Protocol: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinic Acid
-
In a reaction vessel, combine 6-chloronicotinic acid (1.0 eq.), pyrazole (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a high-boiling polar aprotic solvent like DMF or DMSO.
-
Heat the mixture to 120-150 °C and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-(1H-pyrazol-1-yl)nicotinic acid.[7][8][9][10][11]
Step 2: Reduction of the Carboxylic Acid or its Ester
The carboxylic acid can be directly reduced to the alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). However, due to the high reactivity of LiAlH₄, this method may not be suitable for substrates with sensitive functional groups.
A more versatile approach involves the initial conversion of the carboxylic acid to its methyl ester, followed by reduction. The esterification can be readily accomplished using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid. The resulting ester, methyl 6-(1H-pyrazol-1-yl)nicotinate, can then be reduced to the target alcohol.[12]
Experimental Protocol: Reduction of Methyl 6-(1H-pyrazol-1-yl)nicotinate
-
To a solution of methyl 6-(1H-pyrazol-1-yl)nicotinate (1.0 eq.) in a dry aprotic solvent like THF or diethyl ether under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it with an organic solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Head-to-Head Comparison of the Synthesis Routes
| Feature | Route 1 (Aldehyde-Mediated) | Route 2 (Carboxylic Acid-Mediated) |
| Number of Steps | 2 | 2 (direct reduction) or 3 (via ester) |
| Key Intermediate | 6-(1H-Pyrazol-1-yl)nicotinaldehyde | 6-(1H-Pyrazol-1-yl)nicotinic acid/ester |
| Key Reaction | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution |
| Reducing Agent | NaBH₄ | LiAlH₄ (for acid/ester) |
| Overall Yield | Potentially higher due to milder final step | Can be lower due to harsher reduction conditions |
| Scalability | Good, with optimization of the Pd-catalyzed step | Good, though use of LiAlH₄ can be challenging on a large scale |
| Functional Group Tolerance | Good, NaBH₄ is selective for aldehydes | Limited with direct reduction of the acid; improved via the ester route |
| Safety Considerations | Use of palladium catalysts and phosphine ligands | Use of highly reactive and pyrophoric LiAlH₄ |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research, including available starting materials, scale of synthesis, and the presence of other functional groups in more complex derivatives.
Route 1 (Aldehyde-Mediated) is often preferred for its milder final reduction step, which typically proceeds with high yield and selectivity. The main challenge lies in the optimization of the Buchwald-Hartwig coupling, which can be sensitive to catalyst, ligand, and reaction conditions. However, the versatility and extensive literature on this reaction make it a powerful tool.[3][4]
Route 2 (Carboxylic Acid-Mediated) provides a more classical approach. While the direct reduction of the carboxylic acid is a shorter route, the use of LiAlH₄ presents safety and scalability challenges. The three-step variant through the methyl ester offers better control and functional group tolerance, making it a more robust, albeit longer, alternative.
For laboratory-scale synthesis where mild conditions and high final-step yields are prioritized, Route 1 is generally recommended . For larger-scale preparations or when the starting 6-chloronicotinic acid is more readily available and handling of LiAlH₄ is not a concern, Route 2 remains a solid and effective option . Ultimately, a preliminary small-scale trial of both routes may be the most prudent approach to determine the most efficient method for a specific laboratory setting and skillset.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 253315-22-9|6-(1H-Pyrazol-1-yl)nicotinic acid|BLD Pharm [bldpharm.com]
- 8. 6-(1H-PYRAZOL-1-YL)NICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 9. 6-(1H-Pyrazol-1-yl)nicotinic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. anaxlab.com [anaxlab.com]
- 11. 6-(1H-PYRAZOL-1-YL)NICOTINIC ACID [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
A Comparative Spectroscopic Guide to (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol: Predictive Analysis and Experimental Benchmarking
This guide provides a detailed spectral analysis of the versatile heterocyclic compound, (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol. In the dynamic fields of medicinal chemistry and materials science, the unambiguous characterization of novel molecules is paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals by offering a predictive yet robust examination of the compound's spectral features.
While direct experimental spectra for this compound are not widely published, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a detailed predictive analysis. This approach not only offers a reliable framework for the identification and characterization of this specific molecule but also serves as an educational tool for the spectral interpretation of related heterocyclic systems.
Molecular Structure and Predicted Spectral Features
The structure of this compound combines a pyridine ring, a pyrazole ring, and a methanol group, each contributing distinct signatures to its overall spectral profile. The molecular formula is C₉H₉N₃O, with a molecular weight of 175.19 g/mol .[1][2]
References
A Senior Application Scientist's Guide to Alternative Synthetic Pathways for Pyrazolylpyridine Structures
Introduction: The Enduring Significance of the Pyrazolylpyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolylpyridine scaffold, a privileged heterocyclic system that stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties, making them integral components of numerous pharmaceutical agents.[1][3] Furthermore, their unique coordination properties have established them as indispensable ligands in transition-metal catalysis and the development of advanced materials like chemosensors and corrosion inhibitors.[1]
Given their importance, the development of efficient, selective, and sustainable synthetic routes to access these structures is a paramount objective for researchers. Traditional methods, while foundational, often face limitations in scope, efficiency, and environmental impact. This guide provides an in-depth comparison of alternative synthetic pathways, moving from classical condensation reactions to modern multicomponent, transition-metal-catalyzed, and green chemistry approaches. We will dissect the underlying mechanisms, compare performance with experimental data, and provide actionable protocols for researchers in the field.
Classical Condensation Strategies: The Knorr Synthesis and Its Analogs
The Knorr pyrazole synthesis, first reported in 1883, represents the archetypal method for constructing the pyrazole ring.[4][5] The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions.[6][7][8] This approach can be adapted to form pyrazolylpyridine precursors, which are then cyclized to the final fused system.
Causality Behind the Experimental Choices
The core principle of the Knorr synthesis is a sequence of nucleophilic attacks. The hydrazine, a potent bis-nucleophile, first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. An intramolecular cyclization follows, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.[5] The choice of an acid catalyst is critical as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.
However, a significant drawback of this classical method, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential for poor regioselectivity, leading to mixtures of isomeric products.[8] The reaction often requires harsh conditions, such as prolonged heating in strong acids, which can limit its applicability to sensitive substrates.
Data Presentation: Knorr-type Synthesis Performance
| Entry | Hydrazine Component | Dicarbonyl Component | Conditions | Yield (%) | Reference |
| 1 | Phenylhydrazine | Acetylacetone | Acetic Acid, Reflux | ~85% | [6] |
| 2 | Hydrazine Hydrate | 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Ethanol, Reflux | ~70-80% | [9] |
| 3 | 2-Hydrazinylpyridine | Ethyl Benzoylacetate | Acetic Acid, 110°C | ~65% | [9] |
Diagram: Mechanism of the Knorr Pyrazole Synthesis
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” | MDPI [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol Based Compounds Versus Existing Kinase Inhibitors in Oncology
Introduction: The Quest for Potent and Selective Kinase Inhibitors in Cancer Therapy
The landscape of cancer treatment has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. Kinases, pivotal enzymes in cellular signaling, are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. While numerous kinase inhibitors have been successfully translated into clinical practice, challenges such as acquired resistance and off-target toxicities necessitate the continuous development of novel, more effective, and safer therapeutic agents.
This guide provides a comprehensive comparison of a promising new class of compounds, based on the (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol scaffold, against established kinase inhibitors. We will delve into their mechanism of action, comparative efficacy based on preclinical data, and the experimental methodologies used to evaluate their performance. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapeutics.
The Rise of Pyrazolyl-Pyridinyl Scaffolds: A New Frontier in Kinase Inhibition
The this compound core represents a versatile scaffold that has demonstrated significant potential in targeting various oncogenic kinases. The unique arrangement of the pyrazole and pyridine rings allows for critical interactions within the ATP-binding pocket of these enzymes, leading to potent and often selective inhibition. This section will explore the mechanism and preclinical efficacy of these compounds, focusing on two key cancer targets: PIM-1 kinase and c-Met kinase.
Mechanism of Action: Targeting the ATP-Binding Pocket
Compounds derived from the this compound scaffold act as ATP-competitive inhibitors. They are designed to fit into the ATP-binding site of the target kinase, forming specific hydrogen bonds and hydrophobic interactions that prevent the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of kinase activity disrupts the signaling pathways essential for cancer cell growth and survival.
A Comparative Structural Analysis of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol Metal Complexes: A Guide for Researchers
For researchers and professionals in drug development and materials science, the design and synthesis of metal complexes with specific structural and electronic properties are of paramount importance. The ligand (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol, a derivative of the versatile pyridyl-pyrazole scaffold, offers a rich playground for coordination chemistry. Its potential for bidentate or bridging coordination, coupled with the pendant methanol group that can participate in or influence complex formation, makes it an attractive candidate for creating novel metal-organic frameworks, catalysts, and therapeutic agents.
This guide provides an in-depth comparative structural analysis of metal complexes featuring this compound and closely related ligands. We will delve into the nuances of coordination geometries, the influence of the metal center on the structural parameters, and the experimental methodologies crucial for their synthesis and characterization. This analysis is grounded in crystallographic data and spectroscopic evidence to provide a robust resource for the rational design of new metal-based materials.
The Versatile Coordination Behavior of Pyridyl-Pyrazole Ligands
Pyridyl-pyrazole based ligands are renowned for their ability to form stable chelate rings with a variety of metal ions. The pyridine and pyrazole nitrogen atoms can act as a bidentate N,N-donor set, leading to the formation of a five-membered chelate ring, a thermodynamically favored arrangement. The substituent at the 3-position of the pyridine ring, in this case, a methanol group, can further influence the coordination environment, either through direct interaction with the metal center or by participating in intermolecular hydrogen bonding that directs the supramolecular assembly.
The coordination of this compound to a metal center can result in various structural motifs, including mononuclear, binuclear, and polynuclear complexes. The final architecture is a delicate interplay of the metal-to-ligand ratio, the nature of the metal ion, the counter-anions present, and the reaction conditions.
Comparative Structural Analysis of Metal Complexes
While crystal structures of metal complexes with the exact this compound ligand are not abundantly available in the public domain, a comparative analysis can be effectively constructed by examining closely related structures. The following sections compare the coordination geometries and key structural parameters of Ni(II), Fe(II), Cu(II), and Zn(II) complexes with analogous pyridyl-pyrazole and pyridinyl alcohol ligands.
Nickel(II) Complexes: A Propensity for Octahedral Geometry
Nickel(II) complexes with pyridyl-pyrazole type ligands frequently exhibit a preference for a pseudo-octahedral coordination environment.[1] In a representative example, the Ni(II) ion is coordinated by two tridentate 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)-6-(1H-pyrazol-1-yl)pyridine ligands, where the pyrazole, pyridine, and triazole nitrogen atoms create an N6 coordination sphere.[1] The average Ni-N bond length in such complexes is typically around 2.095 Å.[1] This preference for octahedral geometry is driven by the ligand field stabilization energy for a d8 metal ion in this configuration.
Iron(II) Complexes: Spin-Crossover Potential and Structural Distortions
Iron(II) complexes with similar tridentate nitrogen-donor ligands are of significant interest due to their potential to exhibit spin-crossover (SCO) behavior. The coordination geometry around the Fe(II) center is typically distorted octahedral. The average Fe-N bond distances are a key indicator of the spin state, with shorter bond lengths (around 1.95 Å) indicating a low-spin state. The ligand field strength of the pyridyl-pyrazole moiety is often sufficient to stabilize the low-spin state of Fe(II).
Copper(II) Complexes: Structural Diversity and Jahn-Teller Distortions
The coordination chemistry of Copper(II) is often characterized by a greater structural diversity due to the Jahn-Teller effect. In complexes with pyridyl-pyrazole ligands, both square planar and distorted octahedral geometries are common. For instance, a Cu(II) complex with 3-phenyl-5-(2-pyridyl)pyrazole features a distorted tetragonal pyramid geometry, with a water molecule occupying the apical position.[2] The coordination sphere is completed by the pyridinic and pyrazolic nitrogen atoms and a nitrate anion.[2] The flexibility of the Cu(II) coordination sphere allows for the accommodation of various ligands and the formation of intricate hydrogen-bonding networks.[3]
Zinc(II) Complexes: Tetrahedral and Trigonal Bipyramidal Geometries
Zinc(II), having a d10 electronic configuration, does not exhibit ligand field stabilization effects, and its coordination geometry is primarily dictated by steric and electronic factors of the ligands. With pyridyl-pyrazole ligands, both tetrahedral and trigonal bipyramidal geometries are observed. For example, a Zn(II) complex with a pentadentate Schiff base ligand adopts a distorted trigonal-bipyramidal N3O2 geometry.[4] In other cases, mononuclear Zn(II) complexes with pyrazole-derived ligands can exhibit distorted tetrahedral geometries.[5]
Table 1: Comparative Crystallographic Data of Representative Pyridyl-Pyrazole and Pyridinyl Alcohol Metal Complexes
| Metal Ion | Ligand Type | Coordination Geometry | Key Bond Lengths (Å) | Noteworthy Features |
| Ni(II) | Tridentate Pyridyl-Triazole-Pyrazole | Pseudo-octahedral | Ni-N: ~2.095 | N6 coordination sphere.[1] |
| Fe(II) | Tridentate Pyridyl-Triazole-Pyrazole | Distorted octahedral | Fe-N: ~1.953 (low-spin) | Potential for spin-crossover. |
| Cu(II) | Bidentate Pyridyl-Pyrazole | Distorted tetragonal pyramid | - | Jahn-Teller distortion is common.[2] |
| Zn(II) | Pentadentate Schiff Base | Distorted trigonal-bipyramidal | - | Geometry influenced by ligand sterics.[4] |
Experimental Protocols
The successful synthesis and characterization of these metal complexes rely on well-defined experimental procedures. Below are representative protocols for the synthesis of the ligand and a general method for complex formation.
Synthesis of this compound
A common synthetic route to pyridyl-pyrazole ligands involves the condensation of a substituted pyridine derivative with a pyrazole-containing precursor. For the title ligand, a plausible synthesis is outlined below.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
To a solution of 6-chloro-3-(hydroxymethyl)pyridine in an appropriate solvent such as dimethylformamide (DMF), add pyrazole and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
General Synthesis of Metal Complexes
The synthesis of metal complexes typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.
Caption: General workflow for the synthesis of metal complexes.
Step-by-Step Protocol:
-
Dissolve the ligand, this compound, in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve the desired metal salt (e.g., NiCl₂·6H₂O, FeCl₂·4H₂O, Cu(NO₃)₂·3H₂O, or Zn(OAc)₂·2H₂O) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.
-
The resulting metal complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the filtrate or by vapor diffusion of a non-solvent.
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized complexes.
-
X-ray Crystallography: This is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and to study the behavior of diamagnetic complexes in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and pyrazole rings.
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to study the coordination environment of the metal ion.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming the empirical formula.
Conclusion and Future Directions
The structural analysis of metal complexes of this compound and its analogues reveals a rich and diverse coordination chemistry. The choice of the metal ion significantly influences the resulting coordination geometry, which in turn dictates the physical and chemical properties of the complex. While a comprehensive library of crystal structures for the title ligand is still emerging, the comparative analysis with closely related systems provides a strong foundation for the rational design of new functional materials.
Future research in this area should focus on systematically exploring the coordination of this compound with a wider range of transition metals and lanthanides. Investigating the role of the methanol substituent in directing supramolecular architectures and its potential for post-synthetic modification will open up new avenues for the development of advanced materials with tailored properties for applications in catalysis, sensing, and medicine.
References
- 1. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single‐Crystal‐to‐Single‐Crystal Transformation in a Copper(II) Complex: Structural and Spectroscopic Insights into Methanol Elimination and Hydrogen Bond Network Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral crystallization of a zinc(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Performance of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol and its Analogs in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Pyridine-pyrazole based ligands have emerged as a versatile class of N-donor ligands for transition metal-catalyzed reactions, offering a tunable electronic and steric environment around the metal center. This guide provides an in-depth technical comparison of the performance of catalysts derived from pyridine-pyrazole ligands, with a focus on the potential applications of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol . While specific catalytic performance data for this exact molecule is not yet prevalent in published literature, we will draw upon data from structurally similar analogs to provide a comprehensive analysis of its expected behavior in key catalytic transformations, primarily the Suzuki-Miyaura cross-coupling reaction.
The Architectural Advantage of Pyridine-Pyrazole Ligands
The efficacy of pyridine-pyrazole ligands stems from the unique combination of a six-membered pyridine ring and a five-membered pyrazole ring. The pyridine moiety acts as a strong σ-donor, while the pyrazole ring's electronic properties can be readily modulated through substitution. This bidentate coordination to a metal center, typically palladium, creates a stable complex that can efficiently catalyze a variety of cross-coupling reactions. The methanolic functional group in this compound offers a potential site for further modification or secondary interactions within the catalytic sphere, which could influence catalyst solubility, stability, and activity.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial settings. The performance of a palladium catalyst in this reaction is heavily influenced by the coordinating ligand. Here, we analyze the performance of a palladium complex bearing a pyridine-pyrazole ligand, using data from a closely related analog, 5-Methoxy-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid, as reported by Shen et al.[1][2][3] This provides a strong indication of the potential catalytic activity of a complex derived from this compound.
Experimental Snapshot: Microwave-Assisted Suzuki-Miyaura Coupling
A study by Shen et al. demonstrated the high efficiency of a palladium(II) complex with a pyridine-pyrazole ligand in the microwave-assisted Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid in an aqueous ethanol solution.[1][2][3] The use of microwave irradiation significantly accelerates the reaction, leading to high yields in very short reaction times.
Table 1: Performance of a Pyridine-Pyrazole/Pd(II) Catalyst in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1][2][3]
| Entry | Aryl Halide | Product | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 2 | 99 |
| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 2 | 98 |
| 3 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 2 | 97 |
| 4 | 4-Iodoanisole | 4-Methoxybiphenyl | 3 | 95 |
| 5 | 4-Chlorobenzaldehyde | 4-Formylbiphenyl | 5 | 92 |
| 6 | 2-Bromopyridine | 2-Phenylpyridine | 4 | 93 |
Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(II)-pyridine-pyrazole complex (0.1 mol%), K₂CO₃ (2.0 mmol), H₂O/EtOH (1:1), 120 °C, microwave irradiation.
The data clearly indicates that the pyridine-pyrazole/Pd(II) catalyst is highly active, promoting the coupling of both electron-rich and electron-deficient aryl halides with excellent yields. The catalyst also demonstrates efficacy with heteroaryl halides, such as 2-bromopyridine. The short reaction times highlight the significant rate enhancement provided by microwave assistance in conjunction with this ligand system.
Comparison with Alternative Ligand Systems
To contextualize the performance of pyridine-pyrazole ligands, it is essential to compare them with other widely used ligand classes in Suzuki-Miyaura coupling.
Table 2: Comparative Performance of Different Ligand Types in Suzuki-Miyaura Coupling
| Ligand Type | Typical Catalyst Loading | Reaction Conditions | Advantages | Disadvantages |
| Pyridine-Pyrazole | 0.1 - 1 mol% | Mild to moderate temperature, often microwave-assisted | Air and moisture stable, accessible synthesis, good for a range of substrates. | May require higher temperatures for less reactive substrates without microwave. |
| Monodentate Phosphines (e.g., PPh₃) | 1 - 5 mol% | Often requires elevated temperatures (80-110 °C) | Commercially available, well-understood reactivity. | Prone to oxidation, can be less effective for hindered substrates. |
| Bulky Biarylphosphines (e.g., SPhos, XPhos) | 0.05 - 2 mol% | Often room temperature to moderate heating | High activity for challenging substrates, including aryl chlorides. | More expensive, can be air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | 0.5 - 2 mol% | Generally robust to high temperatures | Strong σ-donors, thermally stable, good for electron-rich and hindered substrates. | Synthesis of NHC precursors can be more complex. |
The pyridine-pyrazole ligand system, as exemplified by the data, offers a compelling balance of reactivity, stability, and accessibility. While bulky phosphine ligands might offer higher turnover numbers for particularly challenging substrates at lower temperatures, the operational simplicity and robustness of the pyridine-pyrazole complexes make them an attractive alternative for a broad range of applications.
Potential in Other Catalytic Reactions
The utility of pyridine-pyrazole ligands extends beyond the Suzuki-Miyaura reaction. Their electronic and steric properties make them suitable for a variety of other palladium-catalyzed transformations.
Heck-Mizoroki Reaction
The Heck reaction, the coupling of an unsaturated halide with an alkene, is another fundamental C-C bond-forming reaction. Pyridine-based ligands, in general, have been shown to be effective in this transformation. The pyridine-pyrazole scaffold is expected to form active catalysts for the Heck reaction, likely promoting high selectivity for the trans-isomer of the resulting substituted alkene. The electron-donating nature of the ligand can facilitate the oxidative addition step, which is often rate-limiting.
C-H Activation
Direct C-H activation is a rapidly evolving field in catalysis, offering more atom-economical synthetic routes. The design of the ligand is critical in directing the regioselectivity of the C-H activation step. The bidentate nature of pyridine-pyrazole ligands can provide a rigid coordination environment that may enable selective C-H functionalization of appropriate substrates.
Experimental Protocols
Synthesis of a Pyridine-Pyrazole/Pd(II) Pre-catalyst (Analogous to Shen et al.)
This protocol describes the synthesis of a palladium(II) complex with a pyridine-pyrazole ligand, which serves as a pre-catalyst for cross-coupling reactions.
Materials:
-
5-Methoxy-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid (ligand) (0.2 mmol)
-
Potassium tetrachloropalladate(II) (K₂PdCl₄) (0.2 mmol)
-
Methanol (20 mL)
-
Deionized Water (4 mL)
Procedure:
-
Dissolve the pyridine-pyrazole ligand in methanol in a flask.
-
In a separate beaker, dissolve K₂PdCl₄ in deionized water.
-
Slowly add the aqueous K₂PdCl₄ solution to the methanolic solution of the ligand with stirring at room temperature.
-
A solid precipitate of the palladium complex will form immediately.
-
Continue stirring the mixture for 30 minutes at room temperature.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
The resulting air-stable palladium(II) complex can be used directly as a pre-catalyst.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1:1 (v/v) Ethanol/Water (2 mL)
-
Microwave reaction vial (10 mL) with a stir bar
Procedure:
-
To the microwave reaction vial, add the aryl halide, phenylboronic acid, the Pyridine-Pyrazole/Pd(II) complex, and potassium carbonate.
-
Add the ethanol/water solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120 °C for the time specified in Table 1.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Pathways
The following diagrams illustrate the general catalytic cycle for the Suzuki-Miyaura reaction and a conceptual workflow for catalyst screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for evaluating the catalytic performance.
Conclusion and Future Outlook
Pyridine-pyrazole ligands, including this compound, represent a promising and versatile class of ligands for palladium-catalyzed cross-coupling reactions. The analysis of a structurally similar analog in the Suzuki-Miyaura reaction demonstrates their potential for high catalytic activity and broad substrate scope, particularly when combined with microwave-assisted heating. Their operational simplicity and stability make them a valuable tool for both academic research and industrial applications.
Future research should focus on the direct evaluation of this compound in a range of catalytic reactions to fully elucidate its performance characteristics. Furthermore, the exploration of modifications to the methanol functionality could lead to the development of second-generation catalysts with enhanced properties, such as improved solubility in green solvents or immobilization on solid supports for catalyst recycling. The continued development of such accessible and efficient catalytic systems is crucial for advancing the fields of organic synthesis and drug discovery.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol, a heterocyclic compound utilized in various research applications, including biochemical research and materials science.[1] By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.
I. Hazard Profile and Initial Risk Assessment
This compound is a solid organic compound with the empirical formula C₉H₉N₃O. While comprehensive toxicological data may not be readily available for this specific novel compound, its structure, containing both pyrazole and pyridine functional groups, necessitates a cautious approach. The Sigma-Aldrich safety information sheet classifies it under GHS09 for environmental hazards, with the hazard statement H411 indicating it is toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound and its containers are not disposed of in regular waste streams or down the drain.[2][3]
Key Hazard Considerations:
-
Environmental Toxicity: Classified as hazardous to the aquatic environment (Aquatic Chronic 2).
-
Combustibility: Stored as a combustible solid.
-
Inherent Hazards of Precursors: The presence of pyridine and pyrazole moieties suggests potential for toxicity, as many derivatives of these heterocycles are biologically active and can be harmful if inhaled, ingested, or absorbed through the skin.[4]
Before beginning any disposal procedure, a thorough risk assessment should be conducted, considering the quantity of waste, its concentration, and the potential for contamination of laboratory surfaces and equipment.[5]
II. Personal Protective Equipment (PPE) and Safe Handling
Adherence to stringent personal protective measures is the first line of defense against chemical exposure. When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield to protect against splashes.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[7][8]
-
Protective Clothing: A lab coat or chemical-resistant apron to protect against skin contact.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.[7][9]
All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a laboratory chemical fume hood to minimize inhalation exposure.[3][10]
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[2][7] This ensures compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12][13]
Step 1: Waste Segregation
Proper waste segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[2]
-
Solid Waste:
-
Liquid Waste:
Step 2: Container Labeling
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safe handling by waste management personnel. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity or concentration of the waste.
-
The date when the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
Step 3: Waste Storage
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[2] This area should be cool, dry, and away from sources of ignition.[3] Incompatible materials should be segregated using secondary containment.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[2][10] Provide them with a detailed inventory of the waste.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound.
IV. Decontamination Procedures
In the event of a spill, immediate and appropriate decontamination is crucial.
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material to collect the spilled solid.[10] Place the absorbent material in a sealed container for hazardous waste disposal.[10]
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[10]
For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] For eye contact, use an emergency eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[10]
V. The Scientific Rationale Behind the Procedures
The stringent disposal protocols for this compound are rooted in the chemical properties of its constituent heterocyclic rings.
-
Pyridine Moiety: Pyridine and its derivatives are known for their toxicity and environmental persistence.[14][15] They are weak bases and can react violently with strong oxidants and acids.[16] Improper disposal can lead to the contamination of water systems, posing a significant threat to aquatic ecosystems.[16] Incineration at high temperatures is an effective method for the complete destruction of pyridine-containing waste.[17]
-
Pyrazole Moiety: Pyrazole derivatives also exhibit a wide range of biological activities. While some are used as pharmaceuticals, others can be toxic.[18] Their disposal as hazardous waste is a precautionary measure to prevent unforeseen environmental or health impacts.
By segregating and treating this compound as hazardous chemical waste, we adhere to the precautionary principle, which is fundamental to laboratory safety when dealing with novel chemical entities.
VI. Conclusion
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By following the detailed procedures outlined in this guide, researchers can mitigate risks, ensure regulatory compliance, and contribute to a culture of safety and environmental stewardship. The principles of hazard assessment, use of appropriate PPE, proper waste segregation, and reliance on professional disposal services form the bedrock of safe chemical waste management.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. cleanchemicals.com [cleanchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. csub.edu [csub.edu]
- 7. aaronchem.com [aaronchem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Treatment of Pyridine and Pyridine Derivatives Wastewater - Jiangsu Haipu Functional Materials Co.,Ltd. [haipumat.com]
- 15. researchgate.net [researchgate.net]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol
This document provides essential safety and handling protocols for (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol, a key intermediate in pharmaceutical research and development.[1] As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights. The following guide is structured not as a rigid template, but as a direct, logical workflow designed to ensure both the safety of laboratory personnel and the integrity of the experimental work. The core principle of this guide is self-validation: every procedural step is explained and justified, building a framework of trust and technical accuracy.
Foundational Hazard Assessment
-
Pyridine Moiety: Pyridine and its derivatives are known for their strong, unpleasant odor and potential for toxicity.[2] They can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing symptoms like nausea, headaches, and respiratory irritation.[2] Therefore, all handling procedures must be designed to minimize any possibility of direct contact or inhalation.
-
Pyrazole Moiety: Pyrazoles and related heterocyclic compounds can act as skin, eye, and respiratory irritants.[3][4] The solid nature of the target compound necessitates careful handling to prevent the generation of airborne dust particles.[5]
-
Known Compound Data: The primary documented hazard for this specific compound is environmental, classified as H411: Toxic to aquatic life with long-lasting effects (GHS09).[6] This mandates a rigorous disposal plan to prevent environmental contamination.
Table 1: Anticipated Hazard Summary
| Hazard Category | Associated Moiety/Data | Potential Effects & Rationale |
| Inhalation Toxicity | Pyridine | Vapors or dust can irritate the respiratory system. Pyridine itself is known to cause dizziness and headaches upon inhalation.[2] |
| Skin & Eye Irritation | Pyrazole, Pyridine | Direct contact with the solid or solutions can cause irritation, redness, and discomfort.[4] |
| Dermal Absorption | Pyridine | Pyridine-like compounds can be absorbed through the skin, leading to systemic effects.[7] |
| Aquatic Toxicity | GHS Classification[6] | The compound is classified as toxic to aquatic life, requiring containment and specialized disposal. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a dynamic response to the assessed risks. The following protocol represents the mandatory minimum for handling this compound in any quantity.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place and verified. All handling of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[8] The fume hood provides critical protection against the inhalation of dust or vapors and contains any minor spills.[2]
Table 2: Mandatory PPE Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects against accidental splashes of solutions and airborne particles of the solid compound.[5] |
| Face Protection | Face shield (worn over goggles). | Required when there is a significant risk of splashing or for large-scale operations outside of a closed system.[9][10] |
| Hand Protection | Nitrile or Butyl rubber gloves. | Provides a robust chemical barrier against pyridine-like compounds.[2][5] Latex gloves are inadequate and must not be used. Gloves should be changed immediately upon contamination. |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure.[8] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges. | Generally not required when working within a functional fume hood. However, it is essential for responding to large spills or if engineering controls fail.[5][9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, logical workflow minimizes risk and ensures procedural consistency.
Step 1: Preparation and Weighing
-
Verify Fume Hood Function: Before starting, ensure the fume hood is operational, with the sash at the appropriate height.
-
Don PPE: Put on all required PPE as detailed in Table 2 (lab coat, goggles, gloves).
-
Containment: Conduct all weighing activities on a disposable weighing paper or in a tared container within the fume hood.
-
Minimize Dust: Handle the solid compound gently with a dedicated spatula to avoid creating airborne dust.[5]
Step 2: Solution Preparation
-
Select Vessel: Choose an appropriately sized vessel to prevent splashing.
-
Slow Addition: Add the weighed solid this compound slowly and carefully to the solvent.[5]
-
Maintain Containment: Keep the container covered as much as possible during dissolution (e.g., with a watch glass or cap) to minimize vapor release.
Step 3: Post-Experiment Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water, all within the fume hood.[5]
-
Wipe Surfaces: Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.
-
Doff PPE Correctly: Remove PPE in the correct order to prevent self-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.
Caption: PPE selection workflow based on hazard assessment and task-specific risks.
Logistical Plan: Spill and Disposal Procedures
Spill Response
Immediate and correct action is critical to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Contain the Spill: For small spills within the fume hood, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to cover and contain the material.[12][13]
-
Collect Absorbent: Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[14]
-
Decontaminate Area: Clean the spill area thoroughly following the post-experiment decontamination protocol.
-
Large Spills: For any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal
Due to its aquatic toxicity, all waste streams containing this compound must be treated as hazardous.[6]
-
Waste Segregation: Do not mix this waste with other streams unless compatibility is confirmed by your EHS department.[13]
-
Solid Waste: Collect all contaminated solid waste (e.g., weighing papers, used gloves, absorbent material) in a dedicated, sealed, and clearly labeled hazardous waste container.[5] The label must include the full chemical name: "this compound".
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[5]
-
Prohibition: Never pour any waste containing this chemical down the drain or dispose of it in regular trash.[12][13]
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. gpic.com [gpic.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. benchchem.com [benchchem.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
